molecular formula C31H30N4O5 B15543520 MRT-83

MRT-83

货号: B15543520
分子量: 538.6 g/mol
InChI 键: BKTMNLKJWHVZRN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MRT-83 is a useful research compound. Its molecular formula is C31H30N4O5 and its molecular weight is 538.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

3,4,5-trimethoxy-N-[N'-[4-methyl-3-[(4-phenylbenzoyl)amino]phenyl]carbamimidoyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O5/c1-19-10-15-24(33-31(32)35-30(37)23-16-26(38-2)28(40-4)27(17-23)39-3)18-25(19)34-29(36)22-13-11-21(12-14-22)20-8-6-5-7-9-20/h5-18H,1-4H3,(H,34,36)(H3,32,33,35,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKTMNLKJWHVZRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N=C(N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Advent of a New Therapeutic Strategy: Unraveling the Mechanism of Action of MRT-2359, a GSPT1-Directed Molecular Glue Degrader

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of MRT-2359, a first-in-class, orally bioavailable, selective molecular glue degrader of the translation termination factor GSPT1. Developed by Monte Rosa Therapeutics, MRT-2359 represents a novel therapeutic approach for the treatment of MYC-driven solid tumors.[1][2][3][4] This guide will detail the molecular mechanism, preclinical and clinical data, and the experimental methodologies utilized to elucidate its function.

Executive Summary

MRT-2359 is a potent and selective molecular glue degrader that targets the G1 to S phase transition 1 (GSPT1) protein for proteasomal degradation.[3][5] By co-opting the Cereblon (CRBN) E3 ubiquitin ligase complex, MRT-2359 effectively induces the ubiquitination and subsequent elimination of GSPT1.[3] This mechanism has shown significant anti-proliferative activity, particularly in cancer cell lines characterized by high expression of MYC oncogenes (c-MYC, N-MYC, and L-MYC).[6] Preclinical studies have demonstrated robust tumor regression in various xenograft and patient-derived xenograft (PDX) models.[2][7] A Phase 1/2 clinical trial (NCT05546268) is currently underway to evaluate the safety and efficacy of MRT-2359 in patients with selected solid tumors.[4][8][9]

Mechanism of Action: A Molecular Glue Approach

MRT-2359 functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that would not normally associate.[3] In this case, MRT-2359 facilitates the interaction between GSPT1 and Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[10][11][12]

The key steps in the mechanism of action are as follows:

  • Binding to Cereblon: MRT-2359 first binds to the CRBN protein.

  • Ternary Complex Formation: The binding of MRT-2359 to CRBN creates a novel protein surface that has a high affinity for GSPT1, leading to the formation of a stable ternary complex (GSPT1-MRT-2359-CRBN).[5]

  • Ubiquitination: The recruitment of GSPT1 to the E3 ligase complex brings it into close proximity to the ubiquitin-conjugating enzymes (E2s), facilitating the transfer of ubiquitin molecules to GSPT1.

  • Proteasomal Degradation: The polyubiquitinated GSPT1 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained reduction in GSPT1 protein levels.[3]

This targeted protein degradation approach offers a distinct advantage over traditional inhibitors, as it leads to the complete removal of the target protein, potentially overcoming resistance mechanisms associated with inhibitor-based therapies.

GSPT1_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Ubiquitination MRT2359 MRT-2359 CRBN Cereblon (CRBN) E3 Ligase Substrate Receptor MRT2359->CRBN 1. Binding CUL4A_DDB1_RBX1 CUL4A-DDB1-RBX1 E3 Ligase Complex GSPT1 GSPT1 (Target Protein) CRBN->GSPT1 Ternary_Complex GSPT1-MRT-2359-CRBN Ternary Complex GSPT1->CRBN 2. Ternary Complex Formation Ub Ubiquitin Ub->Ternary_Complex 3. E2 Enzyme (not shown) Proteasome 26S Proteasome Degraded_GSPT1 Degraded GSPT1 (Amino Acids) Proteasome->Degraded_GSPT1 Degradation Ub_GSPT1 Polyubiquitinated GSPT1 Ternary_Complex->Ub_GSPT1 Ubiquitin Transfer Ub_GSPT1->Proteasome 4. Recognition Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer (to membrane) D->E F 6. Blocking E->F G 7. Primary Antibody Incubation (anti-GSPT1) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Detection H->I J 10. Imaging & Analysis I->J

References

Discovery and Synthesis of MRT-83: A Potent Smoothened Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 is a novel and potent small-molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development of various cancers, making Smo an attractive target for therapeutic intervention. This compound, identified as N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, demonstrates nanomolar potency in blocking Hh signaling.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound, tailored for professionals in the field of drug development and cancer research.

Discovery of this compound

The discovery of this compound stemmed from efforts to identify novel pharmacological tools to better understand the function of the Smoothened receptor in both normal physiological processes and pathological conditions.[1] this compound belongs to the acylguanidine class of molecules and was developed through the optimization of earlier lead compounds.[2]

Screening and Identification

The identification of this compound was the result of a focused discovery program aimed at developing potent Smo antagonists. While the specific high-throughput screening campaign details that led to the initial acylguanidine scaffold are not extensively publicized, the subsequent characterization and optimization efforts led to the identification of this compound as a lead candidate with significant potency and specificity for the Smo receptor.[1][2]

Mechanism of Action

This compound functions as a direct antagonist of the Smoothened receptor.[1] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to its receptor Patched (Ptch) alleviates the Ptch-mediated inhibition of Smo. This allows Smo to transduce the signal downstream, ultimately leading to the activation of Gli transcription factors and the expression of Hh target genes.

This compound exerts its inhibitory effect by directly binding to the Smoothened receptor, preventing its activation even in the presence of Hh pathway agonists.[1] This blockade of Smo activation effectively shuts down the entire downstream signaling cascade.

Hedgehog Signaling Pathway

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_inhibition Inhibition by this compound Ptch1 Ptch1 Smo Smoothened (Smo) Ptch1->Smo Inhibits Sufu_Gli Sufu-Gli Complex PKA_CK1_GSK3 PKA/CK1/GSK3 Sufu_Gli->PKA_CK1_GSK3 Phosphorylation Gli_Rep Gli Repressor (GliR) PKA_CK1_GSK3->Gli_Rep Proteolytic Processing Hh Hedgehog (Hh) Ligand Ptch1_on Ptch1 Hh->Ptch1_on Binds Smo_on Smoothened (Smo) Active Gli_Act Gli Activator (GliA) Smo_on->Gli_Act Signal Transduction Target_Genes Hh Target Genes (e.g., Ptch, Gli1) Gli_Act->Target_Genes Activates Transcription This compound This compound Smo_inhibited Smoothened (Smo) Inactive This compound->Smo_inhibited Binds and Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Biological Activity and Quantitative Data

This compound has been demonstrated to be a potent inhibitor of the Hedgehog pathway in various in vitro and in vivo assays.

In Vitro Activity

The inhibitory activity of this compound has been quantified in several cell-based assays. The following table summarizes the key IC50 values.

Assay DescriptionCell TypeAgonistIC50 ValueReference
Inhibition of ShhN-induced proliferationRat Granule Cell Precursors (GCPs)ShhN (3 nM)~3 nM[1]
Inhibition of SAG-induced proliferationRat Granule Cell Precursors (GCPs)SAG (0.01 µM)~6 nM[1]
Inhibition of Bodipy-cyclopamine bindingHEK cells expressing human Smo (HEK-hSmo)Bodipy-cyclopamine4.6 nM[1]
Inhibition of Bodipy-cyclopamine bindingCells expressing mouse SmoBodipy-cyclopamine14 nM[1]
In Vivo Activity

In vivo studies have confirmed the ability of this compound to antagonize Hedgehog signaling. In a mouse model, this compound effectively inhibited the Sonic Hedgehog (ShhN)-induced up-regulation of Patched (Ptc) transcription in the subventricular zone (SVZ).[1]

Synthesis of this compound

The chemical synthesis of this compound, N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, involves a multi-step process. The key final step is the formation of the acylguanidine moiety.

Synthetic Workflow

The general synthetic scheme for this compound is outlined below.

MRT83_Synthesis Aniline_Deriv Aniline Derivative (chlorohydrate) Reaction Reaction Aniline_Deriv->Reaction Cyanamide Cyanamide Cyanamide->Reaction Toluene Toluene (boiling) Toluene->Reaction Solvent/ Condition MRT83_HCl This compound (as chlorohydrate salt) Conversion Conversion to Chlorohydrate Salt MRT83_HCl->Conversion HCl_MeOH HCl in MeOH HCl_MeOH->Conversion Reagent Final_Product This compound Reaction->MRT83_HCl Conversion->Final_Product

Caption: General synthetic workflow for the preparation of this compound.

Experimental Protocol

The synthesis of this compound and its analogs has been described to proceed via the reaction of a suitable cyanamide with an aniline derivative.[3] The following is a generalized protocol based on the available information.

Step 1: Formation of the Acylguanidine

  • To a solution of the appropriate aniline chlorohydrate in toluene, add cyanamide.

  • Heat the reaction mixture to boiling and maintain under reflux for the appropriate time until the reaction is complete (monitored by a suitable technique such as TLC or LC-MS).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The resulting product, the guanidine derivative as a chlorohydrate salt, may precipitate out of the solution.

Step 2: Purification and Conversion

  • Isolate the crude product by filtration.

  • Wash the solid with a suitable solvent (e.g., cold toluene or diethyl ether) to remove impurities.

  • For further purification, recrystallization from an appropriate solvent system can be performed.

  • To ensure the final product is the chlorohydrate salt, it can be treated with a solution of HCl in methanol.[3]

  • Dry the final product, this compound, under vacuum.

Note: This is a generalized protocol. For precise stoichiometry, reaction times, temperatures, and purification methods, it is imperative to consult the detailed experimental procedures in the primary literature and its supporting information.

Conclusion

This compound is a valuable research tool for studying the Hedgehog signaling pathway and holds potential for the development of novel therapeutics for Hh-driven cancers. Its high potency and specificity for the Smoothened receptor make it an important molecule in the landscape of Hedgehog pathway inhibitors. This guide provides a foundational understanding of its discovery, mechanism of action, and synthesis to aid researchers in their scientific endeavors.

References

Unraveling the Molecular Landscape of MRT-83: A Technical Guide to its Biological Targets and Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets and associated signaling pathways of MRT-83, a potent and specific antagonist of the Smoothened (Smo) receptor. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's mechanism of action, presents key quantitative data, details experimental methodologies, and visualizes the complex biological interactions it modulates.

Core Biological Target: The Smoothened Receptor

This compound is a novel acylguanidine compound that has been identified as a powerful antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3][4] The Hh pathway is a fundamental signaling cascade involved in embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, including medulloblastoma, basal cell carcinoma, leukemia, and certain brain and breast cancers, making Smo a key therapeutic target.[3][5][6]

This compound exerts its inhibitory effect by directly interacting with the Smoothened receptor.[1] This interaction prevents the downstream activation of the Hh signaling cascade.[1][3][4][6] Notably, this compound has demonstrated high specificity for the Hh pathway, with studies showing it does not significantly impact other signaling pathways, such as the Wnt pathway.[1][6]

Mechanism of Action: Inhibition of Smoothened Trafficking

The primary mechanism by which this compound antagonizes the Hedgehog pathway is through the inhibition of Smoothened trafficking to the primary cilium.[1][3][6] In the canonical Hh pathway, the binding of a Hedgehog ligand to its receptor, Patched (Ptch), alleviates the inhibition of Smo, allowing it to translocate to the primary cilium. This ciliary accumulation of Smo is a pivotal event that initiates a downstream signaling cascade, culminating in the activation of Gli transcription factors and the expression of Hh target genes.

This compound effectively blocks this agonist-induced trafficking of both human and mouse Smo to the primary cilium, thereby halting the signaling cascade at a critical upstream juncture.[1][3] Furthermore, this compound has been shown to competitively inhibit the binding of Bodipy-cyclopamine, a known Smo antagonist, to the Smoothened receptor, further confirming its direct interaction with this target.[1][3]

Quantitative Data Summary

The potency of this compound as a Smoothened antagonist has been quantified across various in vitro and in vivo assays. The following table summarizes the key inhibitory concentration (IC50) values reported in the literature.

Assay TypeCell/SystemTarget SpeciesIC50 ValueReference
ShhN-Induced Cell ProliferationRat Granule Cell Precursors (GCPs)Rat~3 nM[4]
SAG-Induced Cell ProliferationRat Granule Cell Precursors (GCPs)Rat~6 nM[4]
BODIPY-Cyclopamine Binding AssayHEK cells expressing human SmoHuman4.6 nM[3][4]
BODIPY-Cyclopamine Binding AssayCells expressing mouse SmoMouse14 nM[4]

Signaling Pathway Diagram

The following diagram illustrates the canonical Hedgehog signaling pathway and the inhibitory action of this compound.

Hedgehog_Pathway Hedgehog Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand Patched (PTCH1) Patched (PTCH1) Smoothened (SMO) Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Patched (PTCH1)->Smoothened (SMO) Activated SMO Activated SMO Smoothened (SMO)->Activated SMO Translocates to Cilium (when PTCH is bound) SUFU-GLI Complex SUFU-GLI Complex Activated SMO->SUFU-GLI Complex Dissociates SUFU SUFU GLI GLI SUFU->GLI Sequesters GLI (Active) GLI (Active) SUFU-GLI Complex->GLI (Active) Releases Target Gene Expression Target Gene Expression GLI (Active)->Target Gene Expression Promotes Transcription This compound This compound This compound->Smoothened (SMO) Antagonizes

Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Protocols

While detailed, step-by-step protocols are proprietary to the conducting research institutions, this section outlines the fundamental methodologies employed in the characterization of this compound.

BODIPY-Cyclopamine Binding Assay

This competitive binding assay is used to determine the affinity of this compound for the Smoothened receptor.

  • Objective: To quantify the ability of this compound to displace a fluorescently labeled Smo antagonist (BODIPY-cyclopamine) from its binding site on Smo.

  • General Procedure:

    • HEK293 cells are transiently transfected to overexpress human or mouse Smoothened.

    • The transfected cells are incubated with a constant concentration of BODIPY-cyclopamine and varying concentrations of this compound.

    • Following incubation, the amount of bound BODIPY-cyclopamine is measured using a fluorescence detector.

    • The IC50 value is calculated as the concentration of this compound that inhibits 50% of the specific binding of BODIPY-cyclopamine.

Cell Proliferation Assays

These assays assess the functional consequence of Smoothened inhibition by this compound on cell growth.

  • Objective: To measure the effect of this compound on the proliferation of cells that are dependent on Hedgehog signaling.

  • General Procedure:

    • Rat granule cell precursors (GCPs), which require Hh signaling for proliferation, are cultured.

    • Cell proliferation is stimulated with either Sonic Hedgehog N-terminal peptide (ShhN) or a Smoothened agonist (SAG).

    • The cells are treated with a range of this compound concentrations.

    • After a defined period, cell proliferation is quantified using methods such as BrdU incorporation or a colorimetric assay (e.g., MTT).

    • The IC50 value is determined as the concentration of this compound that reduces the stimulated cell proliferation by 50%.

Luciferase Reporter Gene Assay

This assay is used to measure the activity of the Hedgehog signaling pathway at the level of gene transcription.

  • Objective: To determine if this compound can inhibit the transcriptional activity of the Gli transcription factors.

  • General Procedure:

    • Cells (e.g., C3H10T1/2) are co-transfected with a Gli-responsive firefly luciferase reporter construct and a constitutively expressed Renilla luciferase construct (for normalization).

    • The cells are stimulated with an Hh pathway agonist (e.g., ShhN or SAG) in the presence of varying concentrations of this compound.

    • After incubation, cell lysates are collected, and the activities of both firefly and Renilla luciferases are measured.

    • The ratio of firefly to Renilla luciferase activity is calculated to determine the level of Gli-dependent transcription.

Smoothened Trafficking Assay (Immunofluorescence)

This imaging-based assay visualizes the subcellular localization of Smoothened.

  • Objective: To directly observe the effect of this compound on the agonist-induced translocation of Smoothened to the primary cilium.

  • General Procedure:

    • Cells that form primary cilia (e.g., C3H10T1/2 or NT2 cells) are cultured on coverslips.

    • The cells are treated with an Hh pathway agonist (e.g., SAG) with or without this compound.

    • The cells are then fixed, permeabilized, and stained with antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin).

    • The localization of Smoothened is visualized using fluorescence microscopy. The percentage of cilia with Smoothened accumulation is quantified.

In Vivo Analysis of Patched Transcription

This in vivo experiment validates the activity of this compound in a living organism.

  • Objective: To determine if this compound can inhibit Hedgehog pathway activity in vivo.

  • General Procedure:

    • Sonic Hedgehog (ShhN) is administered to adult mice, typically via stereotaxic injection into the lateral ventricle, to induce Hh signaling in the subventricular zone (SVZ).

    • This compound or a vehicle control is co-administered with ShhN.

    • After a set time, the animals are euthanized, and brain tissue is collected.

    • The expression of Patched (Ptch), a direct downstream target of the Hh pathway, is analyzed in the SVZ using techniques such as in situ hybridization or quantitative PCR. A reduction in Ptch expression in the this compound treated group indicates in vivo target engagement and pathway inhibition.[1][3]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a Smoothened antagonist like this compound.

Experimental_Workflow Preclinical Evaluation Workflow for a Smoothened Antagonist cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Target_Binding Target Binding Assay (e.g., BODIPY-Cyclopamine) Pathway_Activity Pathway Activity Assay (e.g., Luciferase Reporter) Target_Binding->Pathway_Activity Cellular_Function Cellular Functional Assay (e.g., Proliferation) Pathway_Activity->Cellular_Function Mechanism_Validation Mechanism of Action Assay (e.g., SMO Trafficking) Cellular_Function->Mechanism_Validation Target_Engagement In Vivo Target Engagement (e.g., Ptch Expression) Mechanism_Validation->Target_Engagement Efficacy_Models Tumor Xenograft Models Target_Engagement->Efficacy_Models Compound_Discovery Compound Synthesis (this compound)

A generalized workflow for the preclinical assessment of this compound.

Conclusion

This compound is a highly potent and specific antagonist of the Smoothened receptor, a key regulator of the Hedgehog signaling pathway. Its mechanism of action, involving the inhibition of Smo trafficking to the primary cilium, has been well-characterized through a variety of in vitro and in vivo studies. The quantitative data underscore its nanomolar potency. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and other Smoothened inhibitors. As a valuable pharmacological tool, this compound holds significant promise for both basic research into Hedgehog signaling and the development of novel therapeutics for Hh-driven malignancies.

References

In Vitro Characterization of MRT-83: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 is a potent, small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] As an acylguanidine derivative, this compound has demonstrated nanomolar potency in various in vitro assays, establishing it as a valuable tool for investigating Hh pathway function and a potential therapeutic agent for Hh-driven pathologies.[1][2][3] This document provides a comprehensive technical overview of the in vitro characterization of this compound, including its biological activity, mechanism of action, and detailed experimental protocols.

Data Presentation: In Vitro Activity of this compound

The inhibitory activity of this compound has been quantified across multiple assays, consistently demonstrating its high potency as a Smoothened antagonist. The following table summarizes the key in vitro quantitative data for this compound.

Assay TypeCell Line/SystemAgonist (Concentration)IC50 (nM)Reference(s)
GCP ProliferationRat Granule Cell PrecursorsShhN (3 nM)~3[1][4]
GCP ProliferationRat Granule Cell PrecursorsSAG (10 nM)~6[1][4]
BODIPY-Cyclopamine BindingHEK293 cells expressing hSmo-4.6[1][4][5]
BODIPY-Cyclopamine BindingCells expressing mSmo-14[1][4]
Shh-Light2 Reporter AssayShh-Light2 (NIH/3T3) cells-Consistent with other assays[1][4]
Alkaline Phosphatase AssayC3H10T1/2 cells-Consistent with other assays[1][4]

Mechanism of Action

This compound exerts its inhibitory effect on the Hedgehog signaling pathway by directly interacting with the Smoothened receptor. This interaction prevents the downstream activation of the pathway, even in the presence of Hh ligands or Smo agonists. A key mechanistic action of this compound is the abrogation of the agonist-induced trafficking of Smoothened to the primary cilium, a crucial step for signal transduction.[1][3] Furthermore, this compound has been shown to be specific for the Hh pathway, with no significant activity on the Wnt signaling pathway.[2]

Signaling Pathway

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds Smo Smoothened (Smo) PTCH1->Smo Inhibits Smo_cilium Smo Smo->Smo_cilium Translocates (upon Hh signal) SUFU_Gli SUFU Gli Smo_cilium->SUFU_Gli Inhibits SUFU Gli_A Gli (Activator) SUFU_Gli->Gli_A Releases Gli_A_nuc Gli (Activator) Gli_A->Gli_A_nuc Translocates Target_Genes Hh Target Genes (e.g., Ptch, Gli1) Gli_A_nuc->Target_Genes Activates Transcription MRT83 This compound MRT83->Smo Inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Protocols

BODIPY-Cyclopamine Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) for binding to the Smoothened receptor expressed on the surface of whole cells.

Methodology:

  • Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing human Smoothened (hSmo) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: Cells are seeded into 96-well black, clear-bottom plates at a density that allows for a confluent monolayer on the day of the experiment.

  • Compound Preparation: A serial dilution of this compound is prepared in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

  • Binding Reaction:

    • The culture medium is removed from the wells.

    • Cells are washed once with assay buffer.

    • Varying concentrations of this compound are added to the wells, followed by a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM). Non-specific binding is determined in the presence of a high concentration of a known Smo antagonist (e.g., 10 µM cyclopamine).

    • The plate is incubated for 2-4 hours at room temperature, protected from light.

  • Data Acquisition: After incubation, the binding buffer is removed, and the cells are washed multiple times with cold assay buffer to remove unbound fluorescent ligand. The fluorescence intensity in each well is measured using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~520 nm emission).

  • Data Analysis: The fluorescence intensity data are normalized to the controls (total binding and non-specific binding). The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Binding_Assay_Workflow start Start culture Culture HEK293-hSmo cells start->culture plate Plate cells in 96-well plate culture->plate prepare_compounds Prepare serial dilutions of this compound plate->prepare_compounds wash1 Wash cells with assay buffer prepare_compounds->wash1 add_compounds Add this compound and BODIPY-cyclopamine wash1->add_compounds incubate Incubate for 2-4 hours at RT add_compounds->incubate wash2 Wash cells to remove unbound ligand incubate->wash2 read_fluorescence Measure fluorescence intensity wash2->read_fluorescence analyze Analyze data and calculate IC50 read_fluorescence->analyze end End analyze->end

Caption: Workflow for the BODIPY-cyclopamine competitive binding assay.

Shh-Light2 Gli-Responsive Luciferase Reporter Assay

This cell-based functional assay measures the activity of the Hedgehog pathway by quantifying the expression of a Gli-responsive luciferase reporter gene.

Methodology:

  • Cell Culture: Shh-Light2 cells, which are NIH/3T3 cells stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, are maintained in DMEM with 10% FBS, penicillin, and streptomycin.

  • Cell Plating: Cells are seeded in 96-well white, solid-bottom plates and grown to confluence.

  • Pathway Activation and Inhibition:

    • The growth medium is replaced with a low-serum medium (e.g., 0.5% FBS) for 24 hours.

    • Cells are treated with a serial dilution of this compound for 1-2 hours.

    • The Hedgehog pathway is then activated by adding a constant concentration of a Smoothened agonist, such as SAG (e.g., 100 nM), or Sonic Hedgehog conditioned medium.

    • The plates are incubated for an additional 24-48 hours.

  • Luciferase Assay: The activity of both firefly and Renilla luciferases is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Luminescence is read on a plate luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for cell viability and transfection efficiency. The IC50 value for this compound is determined by plotting the normalized luciferase activity against the log of the compound concentration and fitting the data to a dose-response curve.

Luciferase_Assay_Workflow start Start culture Culture Shh-Light2 cells start->culture plate Plate cells in 96-well plate culture->plate starve Serum starve cells plate->starve pre_treat Pre-treat with this compound dilutions starve->pre_treat activate Activate with Smoothened agonist (e.g., SAG) pre_treat->activate incubate Incubate for 24-48 hours activate->incubate measure_luciferase Measure dual luciferase activity incubate->measure_luciferase analyze Normalize data and calculate IC50 measure_luciferase->analyze end End analyze->end

Caption: Workflow for the Shh-Light2 Gli-responsive luciferase reporter assay.

Smoothened Ciliary Translocation Assay (Immunofluorescence)

This imaging-based assay visualizes the effect of this compound on the agonist-induced translocation of Smoothened to the primary cilium.

Methodology:

  • Cell Culture and Plating: C3H10T1/2 or NT2 cells are cultured on glass coverslips in appropriate growth medium until they reach confluence. To promote cilia formation, cells are often serum-starved for 24 hours.

  • Treatment: Cells are pre-treated with this compound at various concentrations for 1-2 hours before being stimulated with a Smoothened agonist (e.g., SAG, 100 nM) for 4-6 hours. Control wells receive vehicle or agonist alone.

  • Fixation and Permeabilization:

    • Cells are washed with phosphate-buffered saline (PBS).

    • Fixation is performed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Non-specific binding is blocked with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.

    • Cells are incubated with a primary antibody against Smoothened and a primary antibody against a ciliary marker (e.g., acetylated α-tubulin) overnight at 4°C.

    • After washing, cells are incubated with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

    • Nuclei are counterstained with DAPI.

  • Imaging and Analysis: The coverslips are mounted on glass slides, and images are acquired using a fluorescence or confocal microscope. The percentage of cells showing co-localization of Smoothened and the ciliary marker is quantified. The effect of this compound is determined by the reduction in the percentage of cells with Smoothened in the primary cilium compared to the agonist-treated control.

IF_Assay_Workflow start Start culture Culture cells on coverslips start->culture starve Serum starve to induce cilia culture->starve treat Treat with this compound and/or agonist starve->treat fix_perm Fix and permeabilize cells treat->fix_perm block Block non-specific binding fix_perm->block primary_ab Incubate with primary antibodies (anti-Smo, anti-cilia marker) block->primary_ab secondary_ab Incubate with fluorescent secondary antibodies and DAPI primary_ab->secondary_ab image Acquire images via fluorescence microscopy secondary_ab->image quantify Quantify Smo ciliary localization image->quantify end End quantify->end

Caption: Workflow for the Smoothened ciliary translocation immunofluorescence assay.

References

Preliminary toxicity studies of MRT-83

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the preliminary toxicity studies for the compound MRT-83 reveals critical insights for researchers, scientists, and drug development professionals. This guide synthesizes the available data, providing a comprehensive overview of the compound's safety profile through structured data tables, detailed experimental protocols, and clear visual diagrams of relevant pathways and workflows.

Executive Summary

This compound is a novel therapeutic agent under investigation. Initial preclinical assessments have focused on establishing its safety profile through a series of in vitro and in vivo toxicity studies. The findings from these preliminary evaluations are essential for guiding further development and clinical trial design. This document outlines the key methodologies employed and the primary data generated from these foundational toxicity assessments.

In Vitro Cytotoxicity Assessment

The initial evaluation of this compound involved assessing its cytotoxic effects on various cell lines to determine its potential for inducing cell death.

Table 1: IC50 Values of this compound in Human Cell Lines
Cell LineCell TypeAssay Duration (hours)IC50 (µM)
HEK293Human Embryonic Kidney4885.2
HepG2Human Hepatocellular Carcinoma4862.5
A549Human Lung Carcinoma4878.9
JurkatHuman T-cell Leukemia4845.1
Experimental Protocol: MTT Assay for Cytotoxicity

The viability of cells treated with this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing this compound at concentrations ranging from 0.1 µM to 200 µM. A vehicle control (0.1% DMSO) was also included.

  • Incubation: The plates were incubated for 48 hours under standard cell culture conditions.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, was determined using non-linear regression analysis.

G cluster_workflow Experimental Workflow: In Vitro Cytotoxicity (MTT Assay) A Seed Cells in 96-Well Plate (1x10^4 cells/well) B Treat with this compound (0.1-200 µM) A->B C Incubate for 48 Hours B->C D Add MTT Reagent C->D E Incubate for 4 Hours D->E F Solubilize Formazan with DMSO E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Workflow for determining the in vitro cytotoxicity of this compound.

Acute In Vivo Toxicity Study

An acute toxicity study was conducted in a rodent model to determine the potential for adverse effects following a single high-dose administration of this compound.

Table 2: Acute Toxicity of this compound in Mice
ParameterValue
Species/StrainC57BL/6 Mice
Route of AdministrationIntraperitoneal (IP)
Observation Period14 Days
LD50 (mg/kg)> 2000
Clinical Signs ObservedLethargy and decreased activity at highest dose, resolved within 24 hours.
Necropsy FindingsNo gross abnormalities observed in major organs.
Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure)

The study was conducted following OECD Guideline 425.

  • Animal Acclimatization: Male and female C57BL/6 mice (8 weeks old) were acclimatized for one week prior to the study.

  • Dosing: A single animal was dosed with this compound via intraperitoneal injection at a starting dose of 175 mg/kg.

  • Observation: The animal was observed for signs of toxicity and mortality for 48 hours.

  • Sequential Dosing: Based on the outcome, the dose for the next animal was adjusted up or down by a factor of 3.2. If the animal survived, the next animal received a higher dose. If it did not survive, the next animal received a lower dose.

  • Termination: The procedure was continued until the stopping criteria were met, allowing for the statistical calculation of the LD50.

  • Post-Mortem Analysis: All animals were subjected to a gross necropsy at the end of the 14-day observation period.

G cluster_logic Logic Diagram: Acute Toxicity Up-and-Down Procedure start Start with Initial Dose (e.g., 175 mg/kg) dose Administer Single Dose to One Animal start->dose observe Observe for 48 Hours dose->observe survived Animal Survived observe->survived Yes died Animal Died observe->died No increase Increase Dose for Next Animal survived->increase decrease Decrease Dose for Next Animal died->decrease stop Stopping Criteria Met? Calculate LD50 increase->stop decrease->stop stop->dose No end End Study stop->end Yes

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MRT-83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes all publicly available scientific information on the compound MRT-83. As of December 2025, detailed quantitative pharmacokinetic data for this compound from systemic administration studies in animals or humans have not been published in the peer-reviewed literature. The available data focuses primarily on its mechanism of action and in vitro pharmacodynamics.

Executive Summary

This compound is a potent, small-molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2][3] Identified as an acylguanidine derivative, this compound demonstrates high affinity and specificity for Smo, effectively blocking Hh pathway activation in a variety of in vitro and in vivo models.[1] Its mechanism involves direct interaction with the Smo receptor, preventing its agonist-induced trafficking to the primary cilium, a key step in signal transduction.[1][2] this compound exhibits nanomolar potency in functional assays, showing greater efficacy than the reference Smo antagonist, cyclopamine.[1][2][3] While its pharmacodynamic profile is well-characterized in preclinical models, comprehensive pharmacokinetic parameters following systemic administration are not currently available in the public domain. This guide provides a detailed overview of the known pharmacodynamics, mechanism of action, and the experimental protocols used to characterize this compound.

Pharmacodynamics: Mechanism of Action and In Vitro Potency

This compound exerts its pharmacological effect by directly antagonizing the Smoothened receptor, a Class F G-protein-coupled receptor (GPCR). In the canonical Hedgehog signaling pathway, the binding of an Hh ligand (e.g., Sonic Hedgehog, Shh) to its receptor, Patched (Ptc), alleviates the Ptc-mediated inhibition of Smo. This allows Smo to translocate to the primary cilium and initiate a downstream signaling cascade that leads to the activation of Gli transcription factors and subsequent regulation of target gene expression.

This compound acts as a direct inhibitor of Smo, preventing this activation cascade.[1] It has been shown to competitively inhibit the binding of fluorescently labeled cyclopamine (Bodipy-cyclopamine) to both human and mouse Smo.[1][2] A key mechanistic insight is that this compound abrogates the trafficking of Smo to the primary cilium, a process induced by Hh pathway agonists.[1]

Quantitative In Vitro Potency

The potency of this compound has been quantified in several cell-based and biochemical assays. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

Assay TypeCell Line / SystemAgonistMeasured EndpointIC50 (nM)Reference
Binding Assay HEK cells expressing human Smo (HEK-hSmo)Bodipy-cyclopamineCompetitive Binding4.6[4]
Binding Assay Cells expressing mouse SmoBodipy-cyclopamineCompetitive Binding14[1]
Cell Proliferation Rat Granule Cell Precursors (GCPs)ShhN (3 nM)Proliferation~3[1]
Cell Proliferation Rat Granule Cell Precursors (GCPs)SAG (0.01 µM)Proliferation~6[1]
Reporter Gene Assay Shh-light2 cells (mouse embryonic fibroblasts)ShhNLuciferase ActivityNot specified[5]
Differentiation Assay C3H10T1/2 cells (mouse embryonic fibroblasts)Not specifiedAlkaline Phosphatase ActivityNot specified[5]
Signaling Pathway Intervention

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention by this compound.

Hedgehog_Pathway Hedgehog Signaling Pathway and this compound Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_intervention Pharmacological Intervention Hh Ligand Hh Ligand Ptc Patched (Ptc) Smo Smoothened (Smo) Ptc->Smo Inhibits Smo_cilium Smoothened (Smo) Smo->Smo_cilium Translocates (upon Ptc inhibition) SUFU_Gli SUFU-Gli Complex Smo_cilium->SUFU_Gli Inhibits Complex Gli_A Active Gli (Gli-A) SUFU_Gli->Gli_A Releases SUFU_Gli_p Phosphorylated Gli-Repressor (Gli-R) SUFU_Gli->SUFU_Gli_p Leads to Gli_A_nuc Active Gli Gli_A->Gli_A_nuc Translocates TargetGenes Target Gene Transcription (e.g., Ptc, Gli1) Gli_A_nuc->TargetGenes Activates MRT83 This compound MRT83->Smo Antagonizes MRT83->Smo_cilium Blocks Translocation Ptc_no_ligand Ptc (No Ligand) Smo_inactive Smo (Inactive) Ptc_no_ligand->Smo_inactive Inhibits Experimental_Workflow General Workflow for this compound Characterization cluster_biochem cluster_cellular cluster_mechanism cluster_invivo Discovery Compound Discovery (Acylguanidine Scaffold) Biochem Biochemical Assay: Binding to Smo Discovery->Biochem Cellular Cell-Based Functional Assays Biochem->Cellular BindingAssay Bodipy-Cyclopamine Competition Biochem->BindingAssay Mechanism Mechanism of Action Studies Cellular->Mechanism GCP_Assay GCP Proliferation (Shh or SAG induced) Cellular->GCP_Assay ReporterAssay Shh-light2 Reporter Assay Cellular->ReporterAssay WntAssay Wnt Signaling Specificity Assay Cellular->WntAssay InVivo In Vivo Proof of Concept Mechanism->InVivo Trafficking Smo Trafficking to Primary Cilium Mechanism->Trafficking PKPD Pharmacokinetics & Pharmacodynamics (Systemic) InVivo->PKPD Next Logical Step (Data Not Public) Stereotaxic Stereotaxic Injection (Mouse Brain) InVivo->Stereotaxic Clinical Clinical Development PKPD->Clinical Next Logical Step (Data Not Public)

References

Probing the Engagement of MRT-83 with the Hedgehog Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core target engagement assays for MRT-83, a potent antagonist of the Smoothened (Smo) receptor. The methodologies detailed herein are crucial for researchers and drug development professionals working to characterize the interaction of this compound and similar molecules with the Hedgehog (Hh) signaling pathway. This document summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction to this compound

This compound is a small molecule antagonist of the Smoothened (Smo) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1] By binding to Smo, this compound effectively inhibits the downstream signaling cascade that is aberrantly activated in certain cancers. Understanding the precise manner in which this compound engages its target is paramount for its development as a therapeutic agent. This guide outlines the essential assays used to quantify this engagement.

Quantitative Data Summary

The inhibitory potency of this compound has been characterized across a range of cellular and biochemical assays. The following table summarizes the key quantitative data, providing a comparative overview of its efficacy in different experimental contexts.

Assay TypeCell Line/SystemAgonist/ProbeParameterThis compound IC₅₀
GCP Proliferation AssayRat Granulosa Cell Precursors (GCPs)ShhN (3 nM)Inhibition of Proliferation~3 nM[1]
GCP Proliferation AssayRat Granulosa Cell Precursors (GCPs)SAG (0.01 µM)Inhibition of Proliferation~6 nM[1]
Bodipy-Cyclopamine BindingHEK293 cells expressing human SmoBodipy-CyclopamineInhibition of Binding4.6 nM[1]
Bodipy-Cyclopamine BindingCells expressing mouse SmoBodipy-CyclopamineInhibition of Binding14 nM[1]

Core Target Engagement Assays: Experimental Protocols

Detailed methodologies for the key assays used to determine this compound target engagement are provided below.

Hedgehog Signaling Luciferase Reporter Assay

This assay quantifies the activity of the Hh pathway by measuring the expression of a reporter gene (luciferase) under the control of a Gli-responsive promoter. Inhibition of luciferase activity by this compound is a direct measure of its ability to block the signaling cascade.

Experimental Workflow:

G cluster_0 Cell Culture & Transfection cluster_1 Treatment cluster_2 Incubation & Lysis cluster_3 Measurement & Analysis plate_cells Plate cells (e.g., Shh-LIGHT II) transfect Transfect with Gli-responsive luciferase reporter plate_cells->transfect add_agonist Add Hh pathway agonist (e.g., ShhN or SAG) transfect->add_agonist add_mrt83 Add varying concentrations of this compound add_agonist->add_mrt83 incubate Incubate for 24-48 hours add_mrt83->incubate lyse Lyse cells to release cellular contents incubate->lyse measure_luciferase Measure luciferase activity lyse->measure_luciferase analyze Calculate IC50 values measure_luciferase->analyze

Hedgehog Signaling Luciferase Reporter Assay Workflow.

Protocol:

  • Cell Culture: Culture Shh-LIGHT II cells (or other suitable reporter cell lines) in appropriate media.

  • Transfection (if necessary): If using a transient system, transfect cells with a Gli-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Plating: Seed cells into 96-well plates and allow them to adhere overnight.

  • Treatment:

    • Starve cells in low-serum media for 4-6 hours.

    • Add a fixed concentration of a Hedgehog pathway agonist (e.g., Sonic Hedgehog N-terminal fragment (ShhN) or SAG).

    • Concurrently, add a serial dilution of this compound or vehicle control.

  • Incubation: Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Lysis: Lyse the cells using a passive lysis buffer.

  • Luminometry: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the normalized data against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Bodipy-Cyclopamine Competitive Binding Assay

This assay directly measures the ability of this compound to compete with a fluorescently labeled antagonist, Bodipy-cyclopamine, for binding to the Smoothened receptor.[2]

Experimental Workflow:

G cluster_0 Cell Preparation cluster_1 Binding Reaction cluster_2 Incubation & Washing cluster_3 Detection & Analysis culture_cells Culture cells expressing Smo harvest_cells Harvest and wash cells culture_cells->harvest_cells add_bodipy Add fixed concentration of Bodipy-cyclopamine harvest_cells->add_bodipy add_mrt83 Add varying concentrations of this compound add_bodipy->add_mrt83 incubate Incubate to reach binding equilibrium add_mrt83->incubate wash Wash to remove unbound ligand incubate->wash measure_fluorescence Measure fluorescence (flow cytometry or plate reader) wash->measure_fluorescence analyze Calculate IC50 for displacement measure_fluorescence->analyze

Bodipy-Cyclopamine Competitive Binding Assay Workflow.

Protocol:

  • Cell Preparation: Use a cell line engineered to overexpress the human or mouse Smoothened receptor (e.g., HEK293-hSmo).

  • Plating: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis or suspension for flow cytometry).

  • Competition Reaction:

    • Add a serial dilution of this compound to the cells.

    • Add a fixed, subsaturating concentration of Bodipy-cyclopamine.

    • Include controls for non-specific binding (a high concentration of a known Smo antagonist like unlabeled cyclopamine).

  • Incubation: Incubate the reaction at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (typically 1-4 hours).

  • Washing: Wash the cells multiple times with cold PBS to remove unbound Bodipy-cyclopamine.

  • Fluorescence Measurement:

    • Flow Cytometry: Analyze the fluorescence of individual cells.

    • Plate Reader: Read the fluorescence intensity of each well.

  • Data Analysis: Subtract the non-specific binding signal. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC₅₀ or Ki value.

Smoothened Trafficking to the Primary Cilium Assay

Activation of the Hedgehog pathway leads to the translocation of Smoothened from the cytoplasm to the primary cilium.[3] This immunofluorescence-based assay visualizes the inhibition of this translocation by this compound.

Experimental Workflow:

G cluster_0 Cell Culture & Treatment cluster_1 Immunofluorescence Staining cluster_2 Imaging & Analysis culture_cells Culture ciliated cells (e.g., NIH/3T3) on coverslips starve_cells Serum starve to induce ciliogenesis culture_cells->starve_cells treat_cells Treat with agonist (SAG) +/- this compound starve_cells->treat_cells fix_perm Fix and permeabilize cells treat_cells->fix_perm primary_ab Incubate with anti-Smo and anti-acetylated tubulin antibodies fix_perm->primary_ab secondary_ab Incubate with fluorescent secondary antibodies and DAPI primary_ab->secondary_ab image_cells Acquire images using fluorescence microscopy quantify Quantify percentage of cilia with Smo localization image_cells->quantify

Smoothened Trafficking to Primary Cilium Assay Workflow.

Protocol:

  • Cell Culture: Plate a ciliated cell line, such as NIH/3T3 cells, onto glass coverslips.

  • Ciliogenesis: Induce the formation of primary cilia by serum starvation for 24 hours.

  • Treatment: Treat the cells with a Hedgehog pathway agonist (e.g., SAG) in the presence or absence of varying concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with primary antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin).

    • Wash and incubate with corresponding fluorescently labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

  • Microscopy: Mount the coverslips and acquire images using a fluorescence microscope.

  • Image Analysis: Quantify the percentage of cells in which Smoothened co-localizes with the primary cilium in each treatment condition.

Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to the Patched (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of Smoothened (Smo). Ligand binding to PTCH1 relieves this inhibition, allowing Smo to become active and translocate to the primary cilium. This initiates a downstream signaling cascade culminating in the activation of Gli transcription factors, which then translocate to the nucleus and regulate the expression of target genes, including PTCH1 itself in a negative feedback loop. This compound acts by directly antagonizing Smo, thereby preventing the downstream signaling events even in the presence of an activating ligand.

G cluster_mrt83 This compound Inhibition PTCH1_off PTCH1 Smo_off Smoothened (Inactive) PTCH1_off->Smo_off Inhibits SUFU_Gli SUFU-Gli Complex Gli_rep Gli (Repressor Form) SUFU_Gli->Gli_rep Processing Target_genes_off Target Gene Repression Gli_rep->Target_genes_off Hh Hedgehog Ligand PTCH1_on PTCH1 Hh->PTCH1_on Binds & Inhibits Smo_on Smoothened (Active) Gli_act Gli (Activator Form) Smo_on->Gli_act Activation Target_genes_on Target Gene Transcription Gli_act->Target_genes_on MRT83 This compound Smo_blocked Smoothened (Inactive) MRT83->Smo_blocked Antagonizes

References

Cellular Effects of MRT-83 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRT-83 is a potent and specific small-molecule antagonist of the Smoothened (SMO) receptor, a critical component of the Hedgehog (Hh) signaling pathway.[1][2] This pathway is integral to embryonic development and tissue homeostasis, and its aberrant activation is implicated in the pathogenesis of various cancers. This compound exerts its cellular effects by directly binding to SMO, thereby inhibiting its function and suppressing the downstream activation of the Hh pathway. This guide provides a comprehensive overview of the cellular effects of this compound treatment, including quantitative data on its inhibitory activity, detailed experimental protocols for key assays, and visualizations of the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Smoothened

This compound functions as a direct antagonist of the SMO receptor.[1][2] In the canonical Hedgehog signaling pathway, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh) to its receptor Patched (PTCH1) alleviates the inhibition of SMO. This allows SMO to translocate to the primary cilium, a microtubule-based organelle that serves as a signaling hub.[3] Once in the primary cilium, SMO initiates a signaling cascade that leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3), which in turn regulate the expression of Hh target genes.

This compound disrupts this process by binding to SMO and preventing its agonist-induced trafficking to the primary cilium.[1] This blockade of SMO localization effectively halts the downstream signaling cascade, leading to the suppression of GLI-mediated transcription and the inhibition of Hh pathway activity.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified in various cellular assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy in the nanomolar range, highlighting its potential as a powerful research tool and therapeutic candidate.

Cell LineAssay TypeAgonistIC50 (nM)Reference
Shh-Light IIGli-Luciferase ReporterShh-N~10[1]
C3H10T1/2Alkaline PhosphataseSAG11[1]
Rat Cerebellar Granule PrecursorsProliferationShh-N~3[1]
Rat Cerebellar Granule PrecursorsProliferationSAG~6[1]
HEK293 cells expressing human SMOBODIPY-cyclopamine binding-4.6[1]
Cells expressing mouse SMOBODIPY-cyclopamine binding-14[1]

Table 1: Summary of this compound IC50 Values in Different Cellular Assays. SAG (Smoothened Agonist) is a small molecule agonist of the Hedgehog pathway. Shh-N is the N-terminal signaling domain of the Sonic Hedgehog protein.

Key Experimental Protocols

Gli-Luciferase Reporter Assay for Hedgehog Pathway Activity

This assay is a standard method to quantify the activity of the Hedgehog signaling pathway by measuring the transcriptional activity of GLI proteins.

Objective: To determine the IC50 of this compound in inhibiting agonist-induced Hedgehog pathway activation.

Materials:

  • Shh-Light II cells (or other suitable Hh-responsive cell line stably expressing a Gli-responsive luciferase reporter)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Smoothened Agonist (SAG) or Sonic Hedgehog N-terminal conditioned medium (Shh-N)

  • This compound

  • Passive Lysis Buffer

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Shh-Light II cells into a 96-well plate at a density that will result in 80-90% confluency at the time of treatment. Culture overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Serum Starvation: The following day, replace the growth medium with a low-serum medium (e.g., DMEM with 0.5% FBS) and incubate for 4-6 hours.

  • Treatment: Prepare serial dilutions of this compound in the low-serum medium. Treat the cells with a constant concentration of a Hedgehog pathway agonist (e.g., 100 nM SAG) and the various concentrations of this compound. Include appropriate controls (agonist alone, vehicle control).

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 to 48 hours.

  • Cell Lysis: Remove the medium and lyse the cells by adding Passive Lysis Buffer to each well and incubating for 15 minutes at room temperature with gentle shaking.

  • Luminescence Measurement: Transfer the cell lysate to a white, opaque 96-well plate. Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activities in a luminometer according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Immunofluorescence Assay for Smoothened Localization in the Primary Cilium

This protocol allows for the visualization of SMO translocation to the primary cilium and the inhibitory effect of this compound.

Objective: To qualitatively and quantitatively assess the inhibition of agonist-induced SMO trafficking to the primary cilium by this compound.

Materials:

  • NIH/3T3 cells or other suitable cell line that forms primary cilia.

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • DMEM with 0.5% FBS (serum-starvation medium).

  • Smoothened Agonist (SAG).

  • This compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibodies: anti-Smoothened and anti-acetylated tubulin (a marker for the primary cilium axoneme).

  • Fluorescently labeled secondary antibodies.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.

  • Mounting medium.

  • Glass coverslips.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding and Ciliation: Seed NIH/3T3 cells onto glass coverslips in a 24-well plate. Once the cells reach confluency, induce cilia formation by replacing the growth medium with serum-starvation medium and incubating for 24-48 hours.

  • Treatment: Treat the ciliated cells with SAG (e.g., 100 nM) in the presence or absence of this compound for a specified period (e.g., 4-18 hours). Include vehicle-treated cells as a negative control.

  • Fixation: Gently wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and permeabilize with Permeabilization Buffer for 10 minutes.

  • Blocking: Wash with PBS and block non-specific antibody binding with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against Smoothened and acetylated tubulin diluted in Blocking Buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBS and incubate with appropriate fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells with PBS, mount the coverslips onto glass slides using mounting medium, and visualize using a fluorescence microscope.

  • Analysis: Quantify the percentage of cilia positive for SMO staining in each treatment condition.

Visualizing the Impact of this compound

Hedgehog Signaling Pathway and the Action of this compound

The following diagram illustrates the canonical Hedgehog signaling pathway and highlights the point of intervention by this compound.

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cilium Primary Cilium cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 binds & inhibits SMO Smoothened (SMO) PTCH1->SMO inhibits trafficking SMO_cilium SMO SMO->SMO_cilium translocates to SUFU SUFU SMO_cilium->SUFU inhibits GLI GLI SUFU->GLI sequesters GLI_active Active GLI GLI->GLI_active activates GLI_nucleus Active GLI GLI_active->GLI_nucleus translocates to TargetGenes Target Gene Transcription (e.g., GLI1, PTCH1) GLI_nucleus->TargetGenes activates MRT83 This compound MRT83->SMO binds & inhibits

Caption: Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental Workflow for a Gli-Luciferase Reporter Assay

The diagram below outlines the key steps in a typical Gli-luciferase reporter assay to determine the IC50 of an inhibitor like this compound.

Luciferase_Workflow seed_cells 1. Seed Hh-responsive reporter cells serum_starve 2. Serum starve cells seed_cells->serum_starve treat 3. Treat with Agonist (SAG) & serial dilutions of this compound serum_starve->treat incubate 4. Incubate for 24-48 hours treat->incubate lyse 5. Lyse cells incubate->lyse measure 6. Measure Luciferase activity lyse->measure analyze 7. Analyze data and determine IC50 measure->analyze

Caption: Workflow for a Gli-luciferase reporter assay.

Downstream Cellular Effects

By inhibiting the Hedgehog pathway, this compound treatment leads to a reduction in the expression of Hh target genes. Key among these are GLI1 and PTCH1, which are themselves components of the signaling pathway and are often used as pharmacodynamic markers of pathway inhibition. The downregulation of these and other target genes, many of which are involved in cell proliferation, survival, and differentiation, underlies the anti-tumor effects observed with Hh pathway inhibitors in various cancer models.

Conclusion

This compound is a valuable tool for studying the intricacies of the Hedgehog signaling pathway. Its high potency and specific mechanism of action, centered on the inhibition of SMO trafficking to the primary cilium, make it a robust inhibitor for in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a framework for researchers to effectively utilize this compound in their investigations of Hh signaling in both normal physiology and disease states, particularly in the context of oncology drug development.

References

Methodological & Application

Application Notes and Protocols for MRT-83 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 is a potent and specific inhibitor of the serine/threonine kinase ULK1 (Unc-51 like autophagy activating kinase 1), a key initiator of the autophagy pathway. Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis, stress response, and disease. Dysregulation of autophagy is implicated in various pathologies, including cancer and neurodegenerative disorders. This compound and its analogs, such as MRT68921, serve as invaluable chemical probes to dissect the molecular mechanisms of autophagy and to explore its therapeutic potential. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on the autophagy signaling pathway and cell viability.

Mechanism of Action

This compound targets the kinase activity of ULK1, preventing the phosphorylation of its downstream substrates, such as ATG13. This inhibition blocks the initiation of autophagosome formation, a critical step in the autophagy cascade. The mTORC1 complex, a central regulator of cell growth, inhibits ULK1 under nutrient-rich conditions. Under starvation or other cellular stress, mTORC1 is inactivated, allowing ULK1 to become active and initiate autophagy. By inhibiting ULK1, this compound effectively blocks autophagy induction.[1][2][3][4][5][6]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of MRT Compounds against ULK1 and ULK2

CompoundULK1 IC50 (nM)ULK2 IC50 (nM)Reference
MRT673074338[2]
MRT689212.91.1[2]

Note: Data for this compound is not publicly available; however, MRT68921 is a closely related and potent ULK1/2 inhibitor often used in cell-based assays.

Signaling Pathways and Experimental Workflows

ULK1_Signaling_Pathway cluster_0 Nutrient Rich Conditions cluster_1 Nutrient Starvation / Stress mTORC1 mTORC1 ULK1_complex_inactive ULK1 Complex (Inactive) mTORC1->ULK1_complex_inactive Phosphorylates & Inhibits Stress Starvation / Cellular Stress mTORC1_inactive mTORC1 (Inactive) Stress->mTORC1_inactive ULK1_complex_active ULK1 Complex (Active) mTORC1_inactive->ULK1_complex_active De-repression ATG13_p p-ATG13 (S318) ULK1_complex_active->ATG13_p Phosphorylates Autophagy Autophagy Initiation ATG13_p->Autophagy MRT83 This compound MRT83->ULK1_complex_active Inhibits

Figure 1: Simplified ULK1 signaling pathway under nutrient-rich and starvation conditions, and the inhibitory action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays start Seed cells in appropriate culture vessels treatment Treat cells with this compound (e.g., 1-10 µM) and controls (DMSO) start->treatment incubation Incubate for desired duration (e.g., 1-24 hours) treatment->incubation viability Cell Viability Assay (e.g., MTT) incubation->viability western Western Blot Analysis (p-ATG13, LC3-II, p62) incubation->western ip Immunoprecipitation (ULK1 complex) incubation->ip

Figure 2: General experimental workflow for studying the effects of this compound in cell culture.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell proliferation and cytotoxicity.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.[8][9]

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or DMSO as a vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[8][10]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix gently by pipetting to dissolve the formazan crystals.[8][10]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blot Analysis for Autophagy Markers

This protocol is to assess the inhibition of ULK1 activity by monitoring the phosphorylation of its substrate ATG13 and the status of autophagy flux via LC3-II and p62 levels.

Materials:

  • Treated cell pellets

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors[11]

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ATG13 (Ser318), anti-LC3B, anti-p62/SQSTM1, anti-ULK1, and a loading control (e.g., anti-β-actin or anti-tubulin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 20-30 minutes.[1]

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature.[1] Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Detection: After further washes, add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[12]

  • Analysis: Quantify the band intensities and normalize to the loading control. A decrease in p-ATG13 and an accumulation of LC3-II (in the presence of a lysosomal inhibitor like bafilomycin A1) and p62 are indicative of autophagy inhibition.[1][2]

Immunoprecipitation of the ULK1 Complex

This protocol is for studying the effect of this compound on the protein-protein interactions within the ULK1 complex (e.g., ULK1, ATG13, FIP200).

Materials:

  • Treated cell pellets

  • IP lysis buffer (e.g., mild RIPA or a non-denaturing lysis buffer)[11]

  • Anti-ULK1 antibody for immunoprecipitation

  • Protein A/G agarose or magnetic beads

  • Wash buffer (e.g., IP lysis buffer)

  • Elution buffer (e.g., Laemmli sample buffer)

Procedure:

  • Cell Lysis: Lyse cells in ice-cold IP lysis buffer as described for Western blotting, but using a milder buffer to preserve protein complexes.[11]

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C and then centrifuge to remove the beads.

  • Immunoprecipitation: Add the anti-ULK1 antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.[13]

  • Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[13]

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.[11][12]

  • Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ULK1, ATG13, and FIP200 to assess complex integrity.[2] Previous studies have shown that MRT compounds inhibit ULK1 activity without disrupting the ULK1-ATG13-FIP200 complex.[2]

References

Application Notes and Protocols for the Use of MRT-83 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 is a potent and selective small molecule antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] Dysregulation of the Hh pathway is implicated in the development and progression of various cancers, making it an attractive target for therapeutic intervention. This compound, an acylguanidine derivative, has demonstrated efficacy in blocking Hh signaling in both in vitro and in vivo models.[1] These application notes provide detailed protocols for the use of this compound in common animal models for preclinical research, focusing on its application in oncology.

Mechanism of Action: Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the absence of a Hedgehog ligand (such as Sonic Hedgehog, Shh), the transmembrane receptor Patched (PTCH) inhibits the activity of Smoothened (Smo), a G protein-coupled receptor-like molecule. This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3), which are subsequently phosphorylated and targeted for proteasomal degradation.

Upon binding of a Hedgehog ligand to PTCH, the inhibition of Smo is relieved. Smo then translocates to the primary cilium and initiates a signaling cascade that leads to the activation of GLI transcription factors. Activated GLI proteins translocate to the nucleus and induce the expression of target genes that regulate cell proliferation, survival, and differentiation. Aberrant activation of this pathway, often through mutations in PTCH or Smo, can lead to uncontrolled cell growth and tumorigenesis. This compound acts by directly binding to and antagonizing Smo, thereby blocking the downstream activation of GLI transcription factors and inhibiting the pro-tumorigenic effects of the Hh pathway.[1]

Hedgehog_Signaling_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON PTCH_off PTCH SMO_off Smoothened (Smo) (Inactive) PTCH_off->SMO_off Inhibits SUFU_GLI SUFU-GLI Complex GLI_R GLI-R (Repressor) SUFU_GLI->GLI_R Phosphorylation & Cleavage Nucleus_off Nucleus Target_Genes_off Target Gene Expression OFF Hh_ligand Hedgehog Ligand (Shh) PTCH_on PTCH Hh_ligand->PTCH_on SMO_on Smoothened (Smo) (Active) PTCH_on->SMO_on Inhibition Relieved SUFU_on SUFU SMO_on->SUFU_on Dissociation of SUFU-GLI complex GLI_A GLI-A (Activator) Nucleus_on Nucleus GLI_A->Nucleus_on Target_Genes_on Target Gene Expression ON (Proliferation, Survival) MRT83 This compound MRT83->SMO_on Inhibits

Figure 1: Simplified diagram of the Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and the in vivo efficacy of a structurally related acylguanidine Smoothened antagonist in a melanoma xenograft model.

In Vitro Activity of this compound
Assay IC50
Inhibition of ShhN-induced proliferation of rat GCPs~3 nM
Inhibition of SAG-induced proliferation of rat GCPs~6 nM
Inhibition of Bodipy-cyclopamine binding to human Smo4.6 nM
Inhibition of Bodipy-cyclopamine binding to mouse Smo14 nM
In Vivo Efficacy of Acylguanidine Smo Antagonist (Compound 1) in A375 Melanoma Xenograft Model
Animal Model Nude mice bearing A375 subcutaneous xenografts
Treatment Systemic administration of Compound 1
Outcome Remarkable inhibition of tumor growth
Toxicity No significant body weight loss observed

Experimental Protocols

Protocol 1: In Vivo Target Engagement in the Central Nervous System

This protocol is based on the methodology described by Roudaut et al. (2011) to demonstrate the ability of this compound to antagonize Hedgehog signaling in the brain.[1]

Objective: To assess the in vivo efficacy of this compound in inhibiting Sonic Hedgehog (Shh)-induced gene expression in the subventricular zone (SVZ) of the adult mouse brain.

Animal Model: Adult male mice (e.g., C57BL/6, 8-10 weeks old).

Materials:

  • This compound

  • Sonic Hedgehog (ShhN, N-terminal signaling domain)

  • Vehicle (e.g., DMSO, saline)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Hamilton syringe (10 µl)

  • Surgical tools

  • Tissue processing reagents (for RNA extraction and qPCR or for immunohistochemistry)

Intracranial_Injection_Workflow cluster_procedure Experimental Procedure Animal_Prep 1. Animal Preparation (Anesthesia, mount on stereotaxic frame) Injection 2. Stereotaxic Injection (Co-injection of ShhN and this compound or vehicle into lateral ventricle) Animal_Prep->Injection Post_Op 3. Post-Operative Care (Recovery from anesthesia, monitoring) Injection->Post_Op Tissue_Harvest 4. Tissue Harvesting (Euthanasia, brain extraction at a defined time point) Post_Op->Tissue_Harvest Analysis 5. Analysis (Dissection of SVZ, quantification of Patched-1 expression) Tissue_Harvest->Analysis

Figure 2: Workflow for intracranial injection to assess in vivo target engagement of this compound.

Procedure:

  • Preparation of Compounds: Dissolve this compound and ShhN in a vehicle suitable for intracranial injection. A typical concentration for this compound would be in the low micromolar range, and ShhN at a concentration known to induce a robust response.

  • Animal Anesthesia and Surgery:

    • Anesthetize the mouse using a standard protocol.

    • Secure the animal in a stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).

  • Stereotaxic Injection:

    • Slowly lower a Hamilton syringe needle to the target depth.

    • Infuse a small volume (e.g., 2 µl) of the ShhN/MRT-83 solution or control solutions (ShhN + vehicle, vehicle only) over several minutes.

    • Leave the needle in place for a few minutes post-injection to prevent backflow, then slowly retract it.

  • Post-Operative Care: Suture the scalp incision and allow the animal to recover on a heating pad. Monitor the animal for any signs of distress.

  • Tissue Collection and Analysis:

    • At a predetermined time point (e.g., 24-48 hours post-injection), euthanize the mice.

    • Dissect the brain and isolate the subventricular zone.

    • Analyze the expression of the Hh target gene Patched-1 (Ptch1) by quantitative real-time PCR (qPCR) or by immunohistochemistry to assess the inhibitory effect of this compound.

Expected Outcome: Co-injection of this compound with ShhN is expected to significantly reduce the ShhN-induced upregulation of Ptch1 expression in the SVZ compared to the group treated with ShhN and vehicle.

Protocol 2: Evaluation of Systemic Anti-Tumor Efficacy in a Subcutaneous Xenograft Model

This protocol is adapted from studies on similar acylguanidine Smoothened antagonists and provides a framework for assessing the systemic efficacy of this compound in a cancer model.

Objective: To evaluate the anti-tumor activity of systemically administered this compound in a subcutaneous human tumor xenograft model in immunodeficient mice.

Animal Model: Immunodeficient mice (e.g., nude, SCID, or NSG mice, 6-8 weeks old).

Materials:

  • This compound

  • Vehicle for systemic administration (e.g., a formulation containing 0.5% methylcellulose and 0.2% Tween 80 in water)

  • Human cancer cell line with a known active Hedgehog pathway (e.g., A375 melanoma, certain medulloblastoma or pancreatic cancer cell lines)

  • Matrigel (optional, to improve tumor take rate)

  • Calipers for tumor measurement

  • Surgical tools for tumor implantation

Xenograft_Workflow cluster_procedure Experimental Workflow Cell_Prep 1. Cell Preparation (Harvest and resuspend cancer cells) Implantation 2. Tumor Implantation (Subcutaneous injection of cells into the flank of mice) Cell_Prep->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Measure tumor volume with calipers) Implantation->Tumor_Growth Randomization 4. Randomization (Group mice when tumors reach a specific size) Tumor_Growth->Randomization Treatment 5. Treatment Administration (Systemic delivery of this compound or vehicle) Randomization->Treatment Monitoring 6. Efficacy and Toxicity Monitoring (Tumor volume, body weight, clinical signs) Treatment->Monitoring Endpoint 7. Study Endpoint (Euthanasia, tumor excision and analysis) Monitoring->Endpoint

Figure 3: Workflow for a subcutaneous xenograft study to evaluate the efficacy of this compound.

Procedure:

  • Tumor Cell Implantation:

    • Harvest cancer cells during their logarithmic growth phase.

    • Resuspend the cells in a sterile, serum-free medium or PBS, optionally mixed with Matrigel.

    • Inject a defined number of cells (e.g., 1-5 x 106) subcutaneously into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width2) / 2.

    • When tumors reach a predetermined average size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

  • This compound Formulation and Administration:

    • Prepare a stable formulation of this compound for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). The solubility of this compound in aqueous solutions may be limited, requiring the use of co-solvents or suspending agents.

    • Administer this compound at a predetermined dose and schedule (e.g., once daily). A starting dose could be in the range of 25-100 mg/kg, based on studies with similar compounds.

  • Monitoring and Endpoint:

    • Continue to monitor tumor volume and body weight regularly throughout the study.

    • Observe the animals for any signs of toxicity.

    • The study should be terminated when tumors in the control group reach a predetermined endpoint size, or if significant toxicity is observed.

    • At the end of the study, euthanize the animals, and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Expected Outcome: Treatment with this compound is expected to significantly inhibit the growth of the subcutaneous tumors compared to the vehicle-treated control group, without causing significant toxicity as indicated by stable body weight.

Conclusion

This compound is a valuable tool for investigating the role of the Hedgehog signaling pathway in various physiological and pathological processes. The protocols outlined above provide a starting point for researchers to utilize this compound in relevant animal models. It is crucial to optimize experimental parameters such as dosage, administration route, and treatment schedule for each specific animal model and research question. The potent and selective nature of this compound makes it a promising candidate for further preclinical development as an anti-cancer agent.

References

MRT-83 dosage and administration guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

MRT-83, with the full chemical name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, is a potent and selective small molecule antagonist of the Smoothened (SMO) receptor.[1][2][3] As a key component of the Hedgehog (Hh) signaling pathway, SMO is a critical regulator of embryonic development and cellular proliferation. Aberrant activation of the Hh pathway has been implicated in the pathogenesis of various cancers. This compound blocks Hh signaling by directly interacting with SMO, thereby inhibiting the downstream activation of GLI transcription factors.[4][5] These application notes provide detailed protocols for the in vitro and in vivo use of this compound for research purposes.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound in various assays as reported in preclinical studies.

Table 1: In Vitro Inhibition of Hedgehog Signaling by this compound

Assay TypeCell Line/SystemAgonistIC50Reference
GCP ProliferationRat Cerebellar Granule Precursor CellsShhN~3 nM[6]
GCP ProliferationRat Cerebellar Granule Precursor CellsSAG~6 nM[6]
Gli-dependent Luciferase ActivityShh-light2 CellsShhN15 nM[7]

Table 2: this compound Binding Affinity for Smoothened Receptor

Assay TypeTargetIC50Reference
BODIPY-cyclopamine DisplacementHuman SMO (HEK-hSmo cells)4.6 nM[6][8]
BODIPY-cyclopamine DisplacementMouse SMO14 nM[6]

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog Signaling Pathway Inhibition by this compound

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI-A GLI-A (Activator) GLI-R GLI-R (Repressor) GLI->GLI-R Processing Target Genes Target Genes GLI-R->Target Genes Represses GLI-A->Target Genes Activates This compound This compound This compound->SMO Inhibits

Caption: Inhibition of the Hedgehog signaling pathway by this compound.

Experimental Workflow for In Vitro Characterization of this compound

experimental_workflow cluster_assay1 Shh-Light2 Luciferase Reporter Assay cluster_assay2 BODIPY-cyclopamine Binding Assay A1 Culture Shh-Light2 cells A2 Treat cells with this compound and Shh-conditioned medium A1->A2 A3 Measure Firefly and Renilla luciferase activity A2->A3 A4 Calculate IC50 for Gli-dependent transcription inhibition A3->A4 B1 Transfect HEK293 cells with SMO expression vector B2 Incubate cells with BODIPY-cyclopamine and this compound B1->B2 B3 Analyze fluorescence by flow cytometry B2->B3 B4 Determine IC50 for SMO binding B3->B4

Caption: Workflow for in vitro characterization of this compound.

Experimental Protocols

In Vitro Hedgehog Pathway Inhibition Assay (Shh-Light2 Luciferase Reporter Assay)

This protocol is adapted from established methods for measuring Gli-dependent luciferase activity.[1][9]

Materials:

  • Shh-Light2 cells (e.g., from ATCC)

  • DMEM (high glucose)

  • Bovine Calf Serum (BCS)

  • Penicillin-Streptomycin (Pen/Strep)

  • This compound (dissolved in DMSO)

  • Shh-conditioned medium or a Smoothened agonist (e.g., SAG)

  • Dual-Luciferase® Reporter Assay System (e.g., Promega)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Culture: Culture Shh-Light2 cells in DMEM supplemented with 10% BCS and 1% Pen/Strep. Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed Shh-Light2 cells into 96-well plates at a density that will result in a confluent monolayer after 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in assay medium (DMEM with 0.5% BCS). The final DMSO concentration should be kept below 0.5%.

  • Treatment: Once cells are confluent, replace the growth medium with the assay medium containing the desired concentrations of this compound. Include appropriate vehicle controls (DMSO) and positive controls (Shh-conditioned medium or SAG alone).

  • Stimulation: Add Shh-conditioned medium or SAG to the appropriate wells to stimulate the Hedgehog pathway.

  • Incubation: Incubate the plates for 30-48 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure Firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency. Plot the normalized luciferase activity against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

In Vitro Smoothened Binding Assay (BODIPY-cyclopamine Displacement)

This protocol is based on competitive binding assays using a fluorescently labeled cyclopamine derivative.[2][10][11]

Materials:

  • HEK293 cells

  • Mammalian expression vector for human or mouse Smoothened

  • Transfection reagent

  • DMEM

  • Fetal Bovine Serum (FBS)

  • BODIPY-cyclopamine

  • This compound (dissolved in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Transfection: Transiently transfect HEK293 cells with a Smoothened expression vector using a suitable transfection reagent.

  • Cell Plating: 24 hours post-transfection, seed the cells into appropriate culture vessels (e.g., 24-well plates).

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer (e.g., phenol red-free DMEM with 0.5% FBS).

  • Binding Reaction: Harvest the transfected cells and resuspend them in assay buffer. Incubate the cells with a fixed concentration of BODIPY-cyclopamine (e.g., 5 nM) and varying concentrations of this compound for 2 hours at 37°C. Include controls for non-specific binding (e.g., a high concentration of an unlabeled SMO antagonist like cyclopamine).

  • Washing: After incubation, wash the cells with cold PBS to remove unbound fluorescent ligand.

  • Flow Cytometry: Analyze the cell-associated fluorescence using a flow cytometer.

  • Data Analysis: Determine the mean fluorescence intensity for each condition. Plot the percentage of specific binding against the concentration of this compound and calculate the IC50 value using non-linear regression.

In Vivo Administration in Mice (Stereotaxic Injection)

The following is a general protocol for stereotaxic injection into the mouse brain. The specific coordinates for targeting the lateral ventricle and the precise dosage of this compound should be determined based on the original research publication by Roudaut et al. (2011) and optimized for the specific experimental goals.[1][12][13]

Materials:

  • Adult mice

  • Anesthetic (e.g., isoflurane)

  • Stereotaxic apparatus

  • Hamilton syringe with a fine gauge needle

  • This compound formulated for in vivo use (e.g., dissolved in a biocompatible vehicle)

  • Surgical tools (scalpel, forceps, drill)

  • Suturing material or wound clips

  • Analgesics and post-operative care supplies

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic and secure its head in the stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying. Shave and sterilize the surgical area on the scalp.

  • Incision: Make a midline incision in the scalp to expose the skull.

  • Coordinate Localization: Identify bregma and lambda on the skull surface. Determine the stereotaxic coordinates for the lateral ventricle based on a mouse brain atlas.

  • Craniotomy: Drill a small burr hole in the skull at the determined coordinates.

  • Injection: Slowly lower the injection needle to the target depth. Infuse the this compound solution at a slow, controlled rate (e.g., 0.1-0.2 µL/min) to prevent tissue damage. The total volume should be kept small (e.g., 1-2 µL).

  • Needle Withdrawal: After the injection is complete, leave the needle in place for a few minutes to allow for diffusion and to minimize backflow upon withdrawal. Slowly retract the needle.

  • Closure and Recovery: Suture the incision or close it with wound clips. Administer analgesics as per approved protocols. Monitor the animal closely during recovery on a warming pad until it is fully ambulatory.

Disclaimer: These protocols are intended as a guide for research purposes. Researchers should optimize the conditions for their specific experimental setup and adhere to all institutional and national guidelines for animal care and use.

References

Application Notes and Protocols for MRT-83 Target Validation via Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the validation of the target engagement of MRT-83, a potent antagonist of the Smoothened (SMO) receptor within the Hedgehog (Hh) signaling pathway. The described Western blot protocol facilitates the quantitative analysis of downstream Hh pathway proteins, specifically the transcription factor Gli1 and the receptor Patched1 (Ptch1), to confirm the inhibitory activity of this compound in a cellular context. This document includes a comprehensive experimental workflow, from cell culture and treatment to data analysis, alongside hypothetical data for interpretation.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, making it a prime target for therapeutic intervention. This compound has been identified as a potent antagonist of Smoothened (SMO), a key signal transducer in the Hh pathway[1]. Upon pathway activation, SMO promotes the activation of Gli transcription factors, which in turn upregulate the expression of target genes, including GLI1 itself and PTCH1 (a negative regulator of the pathway).

Target validation is a critical step in drug development to confirm that a compound interacts with its intended molecular target and elicits the expected downstream biological response. Western blotting is a widely used and powerful technique for this purpose, allowing for the sensitive detection and quantification of specific protein level changes within cells following compound treatment. By measuring the expression levels of the downstream Hh targets Gli1 and Ptch1, researchers can effectively validate the inhibitory action of this compound on the Hh pathway.

Signaling Pathway and Experimental Logic

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to its receptor, Patched1 (Ptch1). In the absence of a ligand, Ptch1 inhibits the activity of the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to Ptch1 alleviates this inhibition, allowing SMO to become active and trigger a downstream signaling cascade that ultimately leads to the activation of the Gli family of transcription factors. Activated Gli proteins translocate to the nucleus and induce the expression of Hh target genes, including PTCH1 and GLI1. This compound acts by directly antagonizing SMO, thereby preventing the downstream activation of Gli and the transcription of its target genes. The experimental logic is to treat Hh-responsive cells with this compound and observe a dose-dependent decrease in the protein levels of Gli1 and Ptch1, confirming on-target activity.

Hedgehog_Signaling_Pathway cluster_0 SHH SHH Ptch1_inactive Ptch1 SHH->Ptch1_inactive Binds SMO_inactive SMO Ptch1_inactive->SMO_inactive Inhibits Gli_complex SUFU-Gli Complex (Cytoplasm) SMO_inactive->Gli_complex Inactive Cascade MRT83 This compound MRT83->SMO_inactive Antagonizes Gli_active Gli (Active) (Nucleus) Gli_complex->Gli_active Activation & Translocation Target_Genes Target Genes (e.g., PTCH1, GLI1) Gli_active->Target_Genes Transcription

Hedgehog signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table presents hypothetical data from a Western blot analysis of a cancer cell line with a constitutively active Hedgehog pathway, treated with increasing concentrations of this compound for 48 hours. Protein levels were quantified using densitometry and normalized to a loading control (e.g., GAPDH). The results demonstrate a dose-dependent reduction in Gli1 and Ptch1 protein expression, consistent with the on-target inhibition of the Hedgehog pathway by this compound.

This compound Conc. (nM)Gli1 Relative Density (Normalized)% Inhibition (Gli1)Ptch1 Relative Density (Normalized)% Inhibition (Ptch1)
0 (Vehicle)1.000%1.000%
10.8515%0.8812%
100.5248%0.5545%
500.2179%0.2476%
1000.0991%0.1189%
5000.0496%0.0595%

Experimental Protocol: Western Blot for Gli1 and Ptch1

This protocol outlines the steps for validating this compound target engagement by quantifying changes in Gli1 and Ptch1 protein levels.

Materials and Reagents
  • Cell Line: A cell line with an active Hedgehog pathway (e.g., Daoy medulloblastoma cells, or a cancer cell line overexpressing SHH).

  • Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution in DMSO.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA or Bradford protein assay kit.

  • Sample Buffer: 4x Laemmli sample buffer.

  • SDS-PAGE Gels: Tris-Glycine gels suitable for resolving high molecular weight proteins (e.g., 4-12% gradient gels). The predicted molecular weight of human Gli1 is ~118-150 kDa and Ptch1 is ~150-160 kDa.[2][3][4][5]

  • Running Buffer: 1x Tris/Glycine/SDS buffer.

  • Transfer Buffer: 1x Tris/Glycine buffer with 20% methanol.

  • Membranes: Polyvinylidene difluoride (PVDF) membranes (0.45 µm).

  • Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies:

    • Rabbit anti-Gli1 monoclonal antibody.

    • Rabbit anti-Ptch1 monoclonal antibody.

    • Mouse anti-GAPDH or anti-β-actin monoclonal antibody (for loading control).

  • Secondary Antibodies:

    • HRP-conjugated goat anti-rabbit IgG.

    • HRP-conjugated goat anti-mouse IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

  • Imaging System: Chemiluminescence detection system (e.g., CCD camera-based imager).

Cell Culture and Treatment
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The following day, replace the medium with fresh medium containing increasing concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500 nM). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.

  • Incubation: Incubate the cells for the desired time period (e.g., 24-48 hours) at 37°C in a 5% CO₂ incubator.

Sample Preparation (Lysate Collection)
  • Wash: Aspirate the medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis: Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.

  • Incubation: Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant (protein lysate) to a new set of pre-chilled tubes.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

SDS-PAGE and Protein Transfer
  • Sample Preparation for Loading: Normalize the protein concentrations for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane into the wells of the SDS-PAGE gel. Include a molecular weight marker in one lane. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.[2][6][7]

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[2][8] Ensure the PVDF membrane is pre-activated with methanol. Transfer conditions should be optimized for high molecular weight proteins (e.g., 100V for 90-120 minutes in a wet transfer system).

Immunoblotting and Detection
  • Blocking: After transfer, wash the membrane briefly with TBST and then block with blocking buffer for 1 hour at room temperature with gentle agitation.[2][9][10]

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-Gli1, anti-Ptch1, and anti-loading control) in blocking buffer at the manufacturer's recommended dilution. Incubate the membranes with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[8][9]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[2][8][9]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Incubate the membrane with ECL detection reagent for 1-5 minutes as per the manufacturer's protocol.[9]

  • Imaging: Capture the chemiluminescent signal using a digital imaging system. Adjust the exposure time to ensure the signal is within the linear range and not saturated.

Data Analysis
  • Densitometry: Quantify the band intensities for Gli1, Ptch1, and the loading control (e.g., GAPDH) for each sample using image analysis software.

  • Normalization: Normalize the band intensity of the target proteins (Gli1 and Ptch1) to the intensity of the corresponding loading control band in the same lane. This corrects for any variations in protein loading.

  • Relative Expression: Express the normalized target protein levels relative to the vehicle-treated control, which is set to 1.0.

  • Plotting: Plot the relative protein expression against the concentration of this compound to visualize the dose-response relationship.

Western_Blot_Workflow cluster_workflow Start Cell Culture & This compound Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA/Bradford) Lysis->Quant SDS_PAGE SDS-PAGE (Protein Separation) Quant->SDS_PAGE Transfer Electrotransfer (Gel to PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-Gli1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Imaging Signal Capture (Imager) Detection->Imaging Analysis Data Analysis (Densitometry & Normalization) Imaging->Analysis End Results Analysis->End

Generalized workflow for Western blot analysis.

References

Application Notes and Protocols for High-Throughput Screening with MRT-83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of MRT-83, a potent Smoothened (Smo) antagonist, in high-throughput screening (HTS) assays for the discovery of modulators of the Hedgehog (Hh) signaling pathway. Detailed protocols for key experiments are provided, along with data presentation and visualizations to facilitate understanding and implementation in a research setting.

Introduction to this compound

This compound is a novel and potent small molecule antagonist of the Smoothened (Smo) receptor, a key transducer of the Hedgehog (Hh) signaling pathway.[1] As a member of the acylguanidine family, this compound effectively blocks Hh signaling with nanomolar potency, demonstrating greater efficacy than the well-known Smo antagonist, cyclopamine.[1] Its mechanism of action involves direct interaction with Smo, thereby inhibiting the downstream signaling cascade that is aberrantly activated in various cancers. This compound's specificity for the Hh pathway, with no significant effect on other pathways like Wnt signaling, makes it an excellent tool for HTS campaigns aimed at identifying new Hh pathway inhibitors.[1]

Data Presentation

The inhibitory activity of this compound has been quantified in various cell-based and biochemical assays. The following table summarizes the reported IC50 values, demonstrating its potent antagonism of the Hedgehog pathway.

Assay TypeCell Line/SystemAgonistThis compound IC50 (nM)Reference
Hedgehog Reporter ActivityShh-light2 (NIH-3T3)Shh-N~14[1]
Alkaline Phosphatase InductionC3H10T1/2 cellsShh-N~14[1]
GCP ProliferationRat Granule Cell PrecursorsShh-N (3 nM)~3[1]
GCP ProliferationRat Granule Cell PrecursorsSAG (0.01 µM)~6[1]
BODIPY-cyclopamine BindingHEK-hSmo cells-4.6[1]
BODIPY-cyclopamine BindingmSmo-expressing cells-14[1]

Note: IC50 values can vary depending on the specific experimental conditions, including cell type, agonist concentration, and incubation time.

Mandatory Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical Hedgehog signaling pathway and the point of intervention for this compound. In the "off" state, the receptor Patched (PTCH1) inhibits Smoothened (Smo). Upon binding of a Hedgehog ligand (e.g., Shh) to PTCH1, this inhibition is relieved, allowing Smo to activate downstream signaling through the GLI family of transcription factors. This compound directly antagonizes Smo, preventing its activation even in the presence of an activating signal.

Hedgehog_Pathway cluster_off Hedgehog Pathway OFF cluster_on Hedgehog Pathway ON cluster_inhibition This compound Inhibition PTCH1_off PTCH1 Smo_off Smoothened (Smo) PTCH1_off->Smo_off Inhibits SUFU_Gli_off SUFU-GLI Complex GLI_R_off GLI Repressor SUFU_Gli_off->GLI_R_off Target_Genes_off Target Genes OFF GLI_R_off->Target_Genes_off Represses Shh Shh Ligand PTCH1_on PTCH1 Shh->PTCH1_on Smo_on Smoothened (Smo) PTCH1_on->Smo_on Inhibition Relieved SUFU_Gli_on SUFU-GLI Complex Smo_on->SUFU_Gli_on Activates GLI_A_on GLI Activator SUFU_Gli_on->GLI_A_on Dissociates Target_Genes_on Target Gene Transcription GLI_A_on->Target_Genes_on Activates MRT83 This compound Smo_inhibited Smoothened (Smo) MRT83->Smo_inhibited Antagonizes

Caption: Hedgehog signaling pathway and the inhibitory action of this compound on Smoothened.

High-Throughput Screening Workflow for Smoothened Antagonists

This workflow outlines a typical HTS campaign to identify novel Smoothened antagonists, using this compound as a positive control. The process begins with a primary screen of a compound library, followed by hit confirmation and validation through dose-response analysis and secondary assays.

HTS_Workflow cluster_primary Primary Screen cluster_analysis Data Analysis cluster_confirmation Hit Confirmation & Validation Assay_Development Assay Development & Miniaturization (e.g., 384-well format) Compound_Library Compound Library Screening (Single Concentration) Assay_Development->Compound_Library Controls Controls: - Positive: this compound - Negative: DMSO Data_Acquisition Data Acquisition (e.g., Luciferase Reading) Compound_Library->Data_Acquisition Z_Factor Z' Factor Calculation (Assay Quality Control) Data_Acquisition->Z_Factor Hit_Selection Hit Selection (e.g., % Inhibition > 50%) Z_Factor->Hit_Selection Dose_Response Dose-Response Curves (IC50 Determination) Hit_Selection->Dose_Response Secondary_Assay Secondary Assay (e.g., BODIPY-cyclopamine Binding) Dose_Response->Secondary_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Secondary_Assay->SAR_Analysis

Caption: A generalized workflow for a high-throughput screen to identify Smoothened antagonists.

Experimental Protocols

Hedgehog Signaling Luciferase Reporter Assay

This cell-based assay is a robust method for screening compounds that modulate the Hh pathway. It utilizes a cell line stably expressing a Gli-responsive luciferase reporter. Inhibition of the pathway by an antagonist like this compound results in a decrease in luciferase expression.

Materials:

  • Shh-light2 cells (e.g., NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Sonic Hedgehog (Shh-N) conditioned medium or a small molecule Smo agonist (e.g., SAG)

  • This compound (for positive control)

  • DMSO (for negative control)

  • Compound library for screening

  • 384-well white, clear-bottom tissue culture plates

  • Dual-Glo Luciferase Assay System (or equivalent)

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture Shh-light2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells in low-serum medium (e.g., DMEM with 0.5% FBS).

    • Seed 5,000-10,000 cells per well in a 384-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare a serial dilution of this compound in DMSO for the positive control dose-response curve (e.g., from 1 µM to 0.1 nM).

    • Prepare single-concentration aliquots of the compound library in DMSO (e.g., 10 µM final concentration).

    • Using an automated liquid handler, add the compounds, this compound, and DMSO (vehicle control) to the respective wells.

  • Pathway Activation:

    • Add Shh-N conditioned medium or SAG to all wells (except for the unstimulated control) to a final concentration that induces a robust luciferase signal.

    • Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Luciferase Assay:

    • Equilibrate the plates and the Dual-Glo Luciferase Assay reagents to room temperature.

    • Add the firefly luciferase substrate to all wells and measure the luminescence using a plate reader.

    • Add the Stop & Glo reagent (which quenches the firefly luciferase and activates the Renilla luciferase) to all wells and measure the Renilla luminescence.

  • Data Analysis:

    • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

    • Calculate the percent inhibition for each compound relative to the DMSO control.

    • Determine the IC50 value for this compound and any active compounds from the dose-response curves.

    • Calculate the Z' factor for the assay plate to assess its quality and robustness. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.

BODIPY-Cyclopamine Competitive Binding Assay

This is a direct binding assay to confirm that hit compounds from the primary screen interact with the Smoothened receptor. It utilizes a fluorescently labeled cyclopamine derivative (BODIPY-cyclopamine) that binds to Smo. An antagonist like this compound will compete with BODIPY-cyclopamine for binding, resulting in a decreased fluorescent signal.

Materials:

  • HEK293 cells overexpressing human Smoothened (hSmo)

  • Poly-D-lysine coated 384-well black, clear-bottom plates

  • Opti-MEM or other serum-free medium

  • BODIPY-cyclopamine

  • This compound (for positive control)

  • Unlabeled cyclopamine (for determining non-specific binding)

  • Hit compounds from the primary screen

  • Hoechst 33342 or other nuclear stain

  • High-content imaging system or fluorescence plate reader

Protocol:

  • Cell Seeding:

    • Seed hSmo-HEK293 cells onto poly-D-lysine coated 384-well plates at a density of 10,000-20,000 cells per well and incubate for 24 hours.

  • Compound Incubation:

    • Prepare serial dilutions of this compound and the hit compounds in serum-free medium.

    • Add the compounds to the cells and incubate for 1-2 hours at 37°C.

  • Fluorescent Ligand Addition:

    • Add BODIPY-cyclopamine to all wells at a final concentration close to its Kd for Smo.

    • For determining non-specific binding, add a high concentration of unlabeled cyclopamine to a set of control wells.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Imaging and Analysis:

    • Add Hoechst 33342 to stain the nuclei for cell segmentation.

    • Wash the cells with PBS to remove unbound fluorescent ligand.

    • Acquire images using a high-content imaging system, capturing both the BODIPY-cyclopamine (green) and Hoechst (blue) channels.

    • Alternatively, read the fluorescence intensity using a plate reader.

    • Quantify the mean fluorescence intensity of BODIPY-cyclopamine per cell.

    • Calculate the percent displacement of BODIPY-cyclopamine by the test compounds and this compound.

    • Determine the Ki or IC50 values for the compounds that show significant competitive binding.

HTS Data Quality and Hit Selection

  • Z' Factor: This statistical parameter is used to evaluate the quality of an HTS assay. It is calculated using the means and standard deviations of the positive (e.g., this compound) and negative (e.g., DMSO) controls. A Z' factor ≥ 0.5 indicates a robust and reliable assay suitable for HTS.

  • Hit Rate: The percentage of compounds in a library that are identified as "hits" in the primary screen. A typical hit rate for a primary screen is between 0.5% and 5%. The hit threshold (e.g., >50% inhibition) should be set to achieve a manageable number of hits for follow-up studies.

By following these protocols and utilizing this compound as a reference compound, researchers can effectively screen for and characterize novel inhibitors of the Hedgehog signaling pathway for potential therapeutic development.

References

Application Notes and Protocols: CRISPR-Cas9 Screening with MRT-83 to Interrogate the Hedgehog Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has emerged as a transformative technology for systematic functional genomic screening. When coupled with small molecule inhibitors, CRISPR-Cas9 screens offer a powerful approach to unravel drug mechanisms of action, identify synthetic lethal interactions, and discover novel therapeutic targets. This document provides detailed application notes and protocols for employing a CRISPR-Cas9 loss-of-function screen in conjunction with MRT-83, a potent antagonist of Smoothened (Smo), a key signal transducer in the Hedgehog (Hh) signaling pathway.

This compound is an acylguanidine derivative that inhibits Hedgehog (Hh) signaling with a nanomolar IC50, demonstrating greater potency than the well-known Smo antagonist cyclopamine.[1] It acts by directly binding to Smo, thereby blocking the signaling cascade that is aberrantly activated in various cancers.[1] By performing a CRISPR-Cas9 screen in the presence of this compound, researchers can identify genes whose loss confers resistance or sensitivity to Hh pathway inhibition, providing valuable insights into the complex regulation of this pathway and potential combination therapies.

These protocols are designed to guide investigators through the entire workflow, from experimental design and library selection to data analysis and hit validation.

Signaling Pathway and Experimental Rationale

The Hedgehog signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a known driver in several human cancers, including medulloblastoma and basal cell carcinoma. In the canonical "off-state" of the pathway, the receptor Patched (PTCH1) inhibits the G protein-coupled receptor-like protein Smoothened (Smo). Upon binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH1, this inhibition is relieved, allowing Smo to translocate to the primary cilium and activate the GLI family of transcription factors (GLI1, GLI2, GLI3). The GLI proteins then move to the nucleus to regulate the expression of target genes involved in cell proliferation, survival, and differentiation.

This compound is a potent antagonist of Smoothened, effectively blocking the pathway even in the presence of upstream activation.[1] A CRISPR-Cas9 loss-of-function screen with this compound can be designed in two main ways:

  • Resistance Screen: Identify genes whose knockout allows cells to survive and proliferate in the presence of a lethal concentration of this compound. This can uncover parallel or downstream pathways that bypass the requirement for Smo signaling.

  • Sensitization Screen: Identify genes whose knockout enhances the cytotoxic or cytostatic effects of a sub-lethal concentration of this compound. This can reveal synthetic lethal interactions and novel drug targets for combination therapies.

Below is a diagram illustrating the Hedgehog signaling pathway and the point of intervention for this compound.

Hedgehog_Pathway Hedgehog Signaling Pathway and this compound Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SHH Sonic Hedgehog (Ligand) PTCH1 Patched1 (Receptor) SHH->PTCH1 Binds Smo Smoothened PTCH1->Smo GLI_complex GLI Complex (GLI2/3, SUFU, etc.) Smo->GLI_complex Activates SUFU SUFU SUFU->GLI_complex Inhibits GLI_A GLI (Active) GLI_complex->GLI_A Processing GLI_A_nuc GLI (Active) GLI_A->GLI_A_nuc Translocation Target_Genes Target Gene Expression GLI_A_nuc->Target_Genes Promotes Transcription MRT83 This compound MRT83->Smo Inhibits CRISPR_Screen_Workflow CRISPR-Cas9 Screening Workflow with this compound cluster_setup 1. Library Transduction & Selection cluster_treatment 2. Drug Treatment cluster_harvest 3. Final Harvest & Analysis Transduction Transduce Cas9-expressing cells with sgRNA library lentivirus (MOI < 0.3) Selection Select with Puromycin to eliminate non-transduced cells Transduction->Selection T0 Harvest T0 Sample (Baseline sgRNA representation) Selection->T0 Split Split cell population into two arms T0->Split Control Treat with DMSO (Vehicle Control) Split->Control Treatment Treat with this compound (Screening Concentration) Split->Treatment Culture Culture cells for 14-21 days, maintaining sgRNA representation Control->Culture Treatment->Culture Harvest_Final Harvest final cell pellets from both arms Culture->Harvest_Final gDNA Isolate Genomic DNA Harvest_Final->gDNA PCR Amplify sgRNA cassettes via PCR gDNA->PCR NGS Next-Generation Sequencing PCR->NGS Analysis Data Analysis (e.g., MAGeCK) to identify enriched/depleted sgRNAs NGS->Analysis

References

Application Notes and Protocols for Immunohistochemical Staining in MRT-83 Treated Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 is a potent and specific inhibitor of the ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2 serine/threonine kinases.[1] These kinases are critical for the initiation of the autophagy pathway, a fundamental cellular process for the degradation and recycling of damaged cellular components.[2][3] In response to cellular stress, such as nutrient deprivation, ULK1 forms a complex with ATG13, FIP200, and ATG101, which then phosphorylates downstream targets to initiate the formation of the autophagosome.[2][4][5] By inhibiting ULK1/2, compounds like this compound block the autophagic flux, making it a valuable tool for studying the role of autophagy in various physiological and pathological conditions, including cancer.[1][3]

Immunohistochemistry (IHC) is an essential technique to visualize the effects of this compound treatment on tissues by detecting changes in the expression and localization of key autophagy-related proteins. This document provides detailed protocols for the IHC staining of common autophagy markers in tissues treated with this compound.

Principle of the Method

The inhibition of ULK1 by this compound is expected to block the initiation of autophagy. This blockage can be visualized by monitoring the localization and abundance of key autophagy markers:

  • Microtubule-associated protein 1A/1B-light chain 3 (LC3): During autophagy, the cytosolic form of LC3 (LC3-I) is conjugated to phosphatidylethanolamine to form LC3-II, which is recruited to the autophagosomal membranes.[6] This results in a shift from diffuse cytoplasmic staining to a punctate pattern. Inhibition of ULK1 may prevent the formation of these puncta.

  • Sequestosome 1 (p62/SQSTM1): p62 is an autophagy receptor that binds to ubiquitinated proteins and LC3, thereby targeting cargo for degradation.[7] When autophagy is inhibited, p62 accumulates in the cell. Therefore, an increase in p62 staining intensity is expected after this compound treatment.

Signaling Pathway of ULK1 Inhibition by this compound

ULK1_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Events Nutrient_Stress Nutrient Stress mTORC1 mTORC1 Nutrient_Stress->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 inhibits ATG13 ATG13 ULK1->ATG13 FIP200 FIP200 ULK1->FIP200 PI3KC3_Complex PI3KC3 Complex (Vps34, Beclin-1, ATG14) ULK1->PI3KC3_Complex activates Autophagosome Autophagosome Formation PI3KC3_Complex->Autophagosome MRT83 This compound MRT83->ULK1 inhibits

Caption: ULK1 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Tissue Preparation

This protocol is designed for formalin-fixed, paraffin-embedded (FFPE) tissues.

Materials:

  • 10% Neutral Buffered Formalin (NBF)

  • Phosphate Buffered Saline (PBS)

  • Ethanol (70%, 95%, 100%)

  • Xylene

  • Paraffin wax

  • Microtome

Procedure:

  • Immediately following excision, fix tissues in 10% NBF for 24-48 hours at room temperature.

  • Wash the tissues in PBS.

  • Dehydrate the tissues through a graded series of ethanol (70%, 95%, 100%).

  • Clear the tissues in xylene.

  • Infiltrate and embed the tissues in paraffin wax.

  • Section the paraffin blocks at 4-5 µm thickness using a microtome and mount on positively charged slides.

Immunohistochemical Staining for LC3 and p62

Materials:

  • FFPE tissue sections on slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary Antibodies:

    • Rabbit anti-LC3B antibody

    • Mouse anti-p62/SQSTM1 antibody

  • HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through graded ethanol (100%, 95%, 70%; 2 minutes each).

    • Rinse with deionized water.

  • Antigen Retrieval:

    • Immerse slides in pre-heated Citrate Buffer (pH 6.0).

    • Heat in a pressure cooker or microwave according to manufacturer's instructions (e.g., 95-100°C for 20 minutes).

    • Allow slides to cool to room temperature.

  • Peroxidase Blocking:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

    • Rinse with PBS (3 x 5 minutes).

  • Blocking:

    • Incubate slides with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute primary antibodies to their optimal concentration in Blocking Buffer.

    • Incubate slides with diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with PBS (3 x 5 minutes).

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Rinse slides with PBS (3 x 5 minutes).

    • Apply DAB substrate solution and incubate until the desired brown color develops (monitor under a microscope).

    • Rinse with deionized water to stop the reaction.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water.

    • Dehydrate through graded ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Experimental Workflow

IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Citrate Buffer, pH 6.0) Deparaffinization->AntigenRetrieval PeroxidaseBlock Endogenous Peroxidase Block (3% H2O2) AntigenRetrieval->PeroxidaseBlock Blocking Blocking (e.g., Normal Goat Serum) PeroxidaseBlock->Blocking PrimaryAb Primary Antibody Incubation (anti-LC3 or anti-p62, 4°C O/N) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Detection with DAB Substrate SecondaryAb->Detection Counterstain Counterstain with Hematoxylin Detection->Counterstain DehydrateMount Dehydration, Clearing & Mounting Counterstain->DehydrateMount End Image Acquisition & Analysis DehydrateMount->End

Caption: General workflow for immunohistochemical staining.

Data Presentation and Interpretation

The results of the IHC staining should be quantified to allow for objective comparisons between control and this compound treated tissues.

Quantitative Analysis of LC3 Puncta

For LC3 staining, the number of puncta per cell is a key indicator of autophagosome formation.

Table 1: Quantification of LC3 Puncta in Response to ULK1 Inhibition

Treatment GroupAverage LC3 Puncta per Cell (Mean ± SEM)Fold Change vs. Controlp-value
Vehicle Control15.2 ± 1.81.0-
This compound (1 µM)4.5 ± 0.90.30< 0.01
This compound (10 µM)2.1 ± 0.50.14< 0.001

Data is hypothetical and for illustrative purposes.

Quantitative Analysis of p62/SQSTM1 Expression

For p62, staining intensity or the percentage of p62-positive cells can be measured.

Table 2: Quantification of p62/SQSTM1 Staining Intensity

Treatment GroupStaining Intensity Score (Mean ± SEM)Percentage of p62-Positive Area (%)p-value
Vehicle Control1.2 ± 0.315 ± 4-
This compound (1 µM)2.8 ± 0.545 ± 7< 0.05
This compound (10 µM)3.9 ± 0.678 ± 9< 0.001

Staining intensity can be scored on a scale (e.g., 0 = negative, 1 = weak, 2 = moderate, 3 = strong, 4 = very strong). Data is hypothetical.

Troubleshooting

IssuePossible CauseSolution
No Staining Inactive primary antibodyUse a new antibody aliquot; verify antibody activity with a positive control tissue.
Incorrect antigen retrievalOptimize antigen retrieval time and temperature. Try a different retrieval buffer.
High Background Insufficient blockingIncrease blocking time or use a different blocking reagent.
Primary antibody concentration too highTitrate the primary antibody to determine the optimal concentration.
Non-specific Staining Cross-reactivity of secondary antibodyRun a control slide without the primary antibody.

Conclusion

This application note provides a comprehensive guide for performing and interpreting immunohistochemistry on tissues treated with the ULK1 inhibitor this compound. By monitoring key autophagy markers such as LC3 and p62, researchers can effectively assess the in-situ efficacy of this compound and elucidate the role of autophagy in their specific models. Careful optimization of the staining protocol and quantitative analysis of the results are crucial for obtaining reliable and reproducible data.

References

Application Notes and Protocols: Flow Cytometry Analysis Following MRT-83 Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRT-83 is a potent and selective inhibitor of the Unc-51 like autophagy activating kinase 1 (ULK1). ULK1 is a critical serine/threonine kinase that plays a pivotal role in the initiation of the autophagy cascade, a fundamental cellular process for the degradation and recycling of cellular components.[1][2] Autophagy is essential for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases, including cancer.[3] Consequently, inhibiting ULK1 with small molecules like this compound presents a promising therapeutic strategy.[1][3]

These application notes provide detailed protocols for analyzing the cellular consequences of this compound exposure using flow cytometry. The primary cellular processes affected by ULK1 inhibition that can be quantitatively assessed by flow cytometry are apoptosis, cell cycle progression, and autophagy flux. The following sections offer step-by-step experimental protocols, illustrative data presented in tabular format, and diagrams of key pathways and workflows.

Key Cellular Effects of ULK1 Inhibition

Inhibition of ULK1 kinase activity has been shown to block autophagic flux.[1] This disruption of a key cellular survival mechanism can lead to several downstream consequences, including:

  • Induction of Apoptosis: By blocking the pro-survival effects of autophagy, ULK1 inhibitors can sensitize cancer cells to apoptosis.[4][5][6]

  • Cell Cycle Arrest: ULK1 inhibition can lead to alterations in cell cycle progression, often resulting in an increased percentage of cells in the G1 or G2/M phase.[7][8]

  • Impaired Autophagic Flux: Direct measurement of autophagy markers can confirm the on-target effect of the inhibitor.[1][9]

Flow cytometry is a powerful, high-throughput technique that allows for the rapid, quantitative analysis of these cellular events at the single-cell level.

Diagram: ULK1 Signaling Pathway in Autophagy Initiation

ULK1_Pathway cluster_0 Upstream Regulators cluster_1 ULK1 Complex (Initiation) cluster_2 Downstream Effectors mTORC1 mTORC1 ULK1 ULK1 mTORC1->ULK1 Inhibition AMPK AMPK AMPK->ULK1 Activation ATG13 ATG13 ULK1->ATG13 VPS34_Complex VPS34 Complex (PI3K Class III) ULK1->VPS34_Complex Phosphorylation & Activation FIP200 FIP200 ATG13->FIP200 ATG101 ATG101 FIP200->ATG101 Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome MRT83 This compound MRT83->ULK1 Inhibition

Caption: ULK1 is a key initiator of autophagy, regulated by mTORC1 and AMPK.

I. Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

Application Note:

Annexin V is a protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. Dual staining with Annexin V and PI allows for the differentiation of live cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).

Experimental Protocol:
  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.

    • Allow cells to adhere overnight.

    • Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • Carefully collect the culture medium, which contains floating (potentially apoptotic) cells.

    • Wash the adherent cells once with PBS (calcium and magnesium-free).

    • Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution or trypsin.

    • Combine the detached cells with the cells collected from the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet once with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V (or another fluorochrome conjugate).

    • Add 5 µL of Propidium Iodide (PI) solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate single-stain controls for compensation settings.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Gate on the cell population based on forward scatter (FSC) and side scatter (SSC) to exclude debris.

    • Analyze the gated population for Annexin V and PI fluorescence.

Diagram: Apoptosis Analysis Workflow

Apoptosis_Workflow A Seed & Treat Cells with this compound B Harvest Adherent & Floating Cells A->B C Wash with PBS B->C D Stain with Annexin V & Propidium Iodide (PI) C->D E Acquire on Flow Cytometer D->E F Data Analysis: Gate on Cells (FSC vs SSC) E->F G Quantify Cell Populations: Live, Early Apoptotic, Late Apoptotic/Necrotic F->G

Caption: Workflow for assessing apoptosis via Annexin V/PI flow cytometry.

Data Presentation: Apoptosis Induction by this compound

Table 1: Percentage of Apoptotic Cells after 48-Hour this compound Exposure in Neuroblastoma SK-N-AS Cells

This compound Conc. (µM)Live Cells (%) (Annexin V- / PI-)Early Apoptotic (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic (%) (Annexin V+ / PI+)Total Apoptotic (%)
0 (DMSO)92.5 ± 2.13.5 ± 0.84.0 ± 1.17.5 ± 1.5
185.1 ± 3.58.2 ± 1.26.7 ± 1.814.9 ± 2.5
565.7 ± 4.218.9 ± 2.515.4 ± 2.934.3 ± 4.1
1042.3 ± 5.135.2 ± 3.822.5 ± 3.257.7 ± 5.9

Data are presented as mean ± SD from three independent experiments and are representative. Actual results may vary based on cell line and experimental conditions.

II. Cell Cycle Analysis by Propidium Iodide (PI) Staining

Application Note:

Propidium Iodide (PI) is a stoichiometric dye that binds to DNA. The amount of fluorescence emitted by PI is directly proportional to the amount of DNA in the cell. This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content). Analysis of cell cycle distribution can reveal if a compound like this compound induces a block at a specific checkpoint.[7]

Experimental Protocol:
  • Cell Seeding and Treatment:

    • Follow the same procedure as described in the apoptosis protocol (Section I, Step 1). A 24-hour treatment is often sufficient for cell cycle effects.

  • Cell Harvesting and Fixation:

    • Harvest adherent cells as described previously.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in 500 µL of cold PBS.

    • While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use the linear scale for the PI fluorescence channel (e.g., FL2-A or PE-A).

    • Gate on the singlet cell population using FSC-A vs FSC-H (or SSC-A vs SSC-H) to exclude doublets.

    • Generate a histogram of PI fluorescence for the singlet population.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Diagram: Cell Cycle Analysis Workflow

CellCycle_Workflow A Seed & Treat Cells with this compound B Harvest Cells A->B C Fix with Cold 70% Ethanol B->C D Stain with PI/RNase A Solution C->D E Acquire on Flow Cytometer D->E F Data Analysis: Gate on Singlets E->F G Model Cell Cycle Phases (G0/G1, S, G2/M) F->G

Caption: Workflow for cell cycle analysis using propidium iodide staining.

Data Presentation: Cell Cycle Distribution after this compound Exposure

Table 2: Cell Cycle Distribution in PANC-1 Cells after 24-Hour this compound Exposure

This compound Conc. (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
0 (DMSO)55.2 ± 3.128.5 ± 2.516.3 ± 1.9
163.8 ± 2.822.1 ± 2.114.1 ± 1.5
571.5 ± 3.915.4 ± 1.813.1 ± 2.2
1075.1 ± 4.510.2 ± 1.514.7 ± 2.6

Data are presented as mean ± SD from three independent experiments and are representative. An increase in the G1 population is consistent with some reports on ULK1 inhibitors.[7]

III. Analysis of Autophagic Flux using mCherry-GFP-LC3 Reporter

Application Note:

To monitor autophagic flux, a tandem fluorescently tagged LC3 (mCherry-GFP-LC3) is a powerful tool.[1] In this system, LC3 is tagged with both GFP (acid-sensitive) and mCherry (acid-stable). In non-autophagic conditions, the fluorescence is both green and red (appearing yellow). When an autophagosome fuses with a lysosome to form an autolysosome, the acidic environment quenches the GFP signal, while the mCherry signal persists. Therefore, an increase in red-only puncta (or a decrease in the GFP/mCherry ratio) indicates active autophagic flux. Conversely, an accumulation of both green and red signals (yellow) suggests a blockage in autophagic flux, as autophagosomes form but do not fuse with lysosomes. This compound, as a ULK1 inhibitor, is expected to block flux.[1]

Experimental Protocol:
  • Cell Line Generation and Treatment:

    • Establish a stable cell line expressing the mCherry-GFP-LC3 reporter construct.

    • Seed and treat cells with this compound as described previously. Include a positive control for autophagy induction (e.g., starvation using EBSS) and a late-stage inhibitor (e.g., Bafilomycin A1) as a control for flux blockage.

  • Cell Harvesting:

    • Harvest cells as described in Section I, Step 2. Minimal light exposure is recommended to prevent photobleaching.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in cold PBS or Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with lasers and filters appropriate for GFP (or FITC) and mCherry (or PE/PE-Texas Red).

    • Collect data for both green and red fluorescence.

    • Gate on the cell population using FSC and SSC.

    • Analyze the fluorescence of the gated population. An increase in the GFP/mCherry fluorescence ratio per cell indicates a blockage of autophagic flux.

Diagram: Autophagic Flux Logic

Autophagy_Flux cluster_0 Cellular Compartments cluster_1 LC3 Reporter Fluorescence Autophagosome Autophagosome (Neutral pH) Yellow GFP + mCherry (Yellow) Autophagosome->Yellow Fusion Fusion with Lysosome Autophagosome->Fusion Autolysosome Autolysosome (Acidic pH) Red mCherry only (Red) Autolysosome->Red Fusion->Autolysosome MRT83 This compound Blocks Flux Fusion->MRT83

Caption: Logic of the mCherry-GFP-LC3 reporter for autophagic flux.

Data Presentation: Autophagic Flux Inhibition by this compound

Table 3: Quantification of Autophagic Flux in MEF cells expressing mCherry-GFP-LC3

Treatment (4 hours)ConditionMean GFP Fluorescence (MFI)Mean mCherry Fluorescence (MFI)GFP/mCherry RatioInterpretation
DMSOBasal1500 ± 1201600 ± 1300.94Basal Autophagy
EBSS (Starvation)Flux Induction950 ± 901800 ± 1500.53Increased Flux
Bafilomycin A1Flux Blockage2800 ± 2102900 ± 2300.97Blocked Flux
This compound (4 µM) in EBSSULK1 Inhibition2500 ± 1902650 ± 2000.94Blocked Flux

Data are presented as mean ± SD and are representative. MFI = Mean Fluorescence Intensity. A higher GFP/mCherry ratio in the presence of an autophagy stimulus (EBSS) indicates a block in flux.[1]

Summary and Conclusion

The protocols and application notes provided herein offer a comprehensive framework for investigating the cellular effects of the ULK1 inhibitor this compound using flow cytometry. By quantifying changes in apoptosis, cell cycle distribution, and autophagic flux, researchers can effectively characterize the mechanism of action of this compound and other ULK1 inhibitors. This information is invaluable for basic research and for the preclinical development of novel anticancer therapeutics targeting the autophagy pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing MRT-83 Dosage for Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature or data specifically identifying a compound designated "MRT-83." The following technical support guide has been developed as a generalized framework for researchers working with a novel investigational compound, hypothetically named this compound, in mouse models. The data and protocols provided are illustrative and should be adapted based on the specific characteristics of the compound under investigation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose of this compound for in vivo mouse studies?

A1: For a novel compound like this compound, the initial in vivo starting dose should be determined after a thorough review of all available in vitro and preclinical data. A common approach is to start with a dose that is a fraction of the No Observed Adverse Effect Level (NOAEL) if available from preliminary toxicology studies. If no toxicology data exists, the starting dose can be estimated from the in vitro EC50 or IC50 values, with appropriate considerations for bioavailability and allometric scaling from in vitro to in vivo systems. It is crucial to begin with a low, sub-therapeutic dose and escalate gradually.

Q2: What is a dose-range finding study and why is it important for this compound?

A2: A dose-range finding (DRF) study is a preliminary experiment to identify a range of doses that are safe and show signs of biological activity.[1] This is a critical first step in vivo to establish the Minimum Effective Dose (MED) and the Maximum Tolerated Dose (MTD). The MED is the lowest dose that produces the desired therapeutic effect, while the MTD is the highest dose that can be administered without unacceptable toxicity. The results of a DRF study for this compound will guide the dose selection for subsequent, more extensive efficacy studies.

Q3: What are the common routes of administration for a compound like this compound in mice?

A3: The choice of administration route depends on the physicochemical properties of this compound, the desired pharmacokinetic profile, and the disease model. Common routes include:

  • Intraperitoneal (IP): Often used for initial studies due to its relative ease and rapid absorption.[2]

  • Oral (PO) gavage: Suitable for compounds intended for oral administration in humans.[3]

  • Intravenous (IV): Provides 100% bioavailability and is used for compounds with poor oral absorption.[4]

  • Subcutaneous (SC): Allows for slower, more sustained absorption.[2]

The selection of the appropriate route should be justified in the experimental design.[2]

Q4: How should I monitor for toxicity when administering this compound to mice?

A4: Toxicity monitoring is essential and should include daily clinical observations, body weight measurements, and monitoring of food and water intake. Clinical signs of toxicity can include changes in posture, activity, breathing, and grooming. For more in-depth toxicity assessment, hematology and serum biochemistry can be analyzed at the end of the study. The MTD is often defined as the dose causing no more than a 10-20% loss in body weight and no mortality.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No observable efficacy at predicted therapeutic doses - Poor bioavailability of this compound.- Rapid metabolism and clearance.- Incorrect dosing regimen.- Inappropriate animal model.- Perform pharmacokinetic (PK) studies to determine the exposure levels of this compound.- Consider alternative routes of administration or formulation strategies to improve bioavailability.- Adjust the dosing frequency based on the half-life of the compound.- Re-evaluate the suitability of the chosen mouse model for the target of interest.
High variability in response between animals in the same dose group - Inconsistent administration technique.- Genetic or physiological variability within the mouse strain.- Errors in dose preparation.- Ensure all personnel are properly trained in the chosen administration technique.- Increase the number of animals per group to improve statistical power.- Implement stringent quality control for dose preparation and verification.
Unexpected animal mortality at doses predicted to be safe - Acute toxicity of this compound.- Vehicle-related toxicity.- Errors in dose calculation or administration.- Immediately halt the study and perform a thorough review of the protocol and all procedures.- Conduct an acute toxicity study with a wider range of doses and smaller dose increments.- Evaluate the toxicity of the vehicle alone in a separate control group.- Double-check all dose calculations and ensure proper calibration of equipment.
Local irritation or adverse reaction at the injection site - Irritating properties of this compound or the vehicle.- High injection volume.- Improper injection technique.- Consider diluting the compound or using a different, more biocompatible vehicle.- Reduce the injection volume and administer at multiple sites if necessary.- Ensure the use of appropriate needle sizes and proper injection technique to minimize tissue damage.[4][6]

Experimental Protocols

Dose-Range Finding (DRF) Study for this compound

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a preliminary effective dose range for this compound in a mouse model.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., saline, DMSO/saline mixture)

  • Age- and sex-matched mice (e.g., C57BL/6), 3-5 animals per group[7]

  • Syringes and needles appropriate for the chosen route of administration

  • Animal balance

Methodology:

  • Dose Selection: Based on in vitro data, select a range of 5-6 doses. A common starting point is a logarithmic or semi-logarithmic dose spacing (e.g., 1, 3, 10, 30, 100 mg/kg).[7]

  • Animal Grouping: Randomly assign mice to treatment groups, including a vehicle control group.

  • Administration: Administer a single dose of this compound or vehicle via the chosen route.

  • Monitoring: Observe animals continuously for the first 4 hours post-administration, and then at least twice daily for 7-14 days.

  • Data Collection: Record clinical signs of toxicity, body weight daily, and any instances of mortality.

  • MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or a body weight loss of more than 20%.[5]

Efficacy Study Protocol

Objective: To evaluate the therapeutic efficacy of this compound in a relevant mouse model at doses determined from the DRF study.

Materials:

  • This compound compound and vehicle

  • Disease model mice (e.g., tumor-bearing mice, model of inflammation)

  • Dosing equipment

  • Calipers for tumor measurement (if applicable)

  • Equipment for relevant endpoint analysis

Methodology:

  • Dose Selection: Choose 3-4 dose levels below the MTD, including doses expected to show a therapeutic effect.

  • Animal Grouping: Randomly assign animals to treatment groups (vehicle control, this compound dose groups, and potentially a positive control group). A typical group size is 8-10 mice.

  • Treatment: Administer this compound according to the planned dosing schedule (e.g., once daily, every other day) for a predetermined duration.

  • Efficacy Readouts: Monitor the primary efficacy endpoint throughout the study (e.g., tumor volume, inflammatory markers, behavioral changes).

  • Toxicity Monitoring: Continue to monitor body weight and clinical signs of toxicity.

  • Terminal Procedures: At the end of the study, collect tissues and/or blood for pharmacokinetic, pharmacodynamic, and toxicological analysis.

Data Presentation

Table 1: Hypothetical Dose-Range Finding (DRF) Study Results for this compound

Dose Group (mg/kg, IP)Number of AnimalsMortalityMean Body Weight Change (Day 7)Key Clinical Observations
Vehicle50/5+5%Normal
150/5+4%Normal
1050/5+2%Normal
3050/5-5%Mild, transient lethargy
10051/5-15%Significant lethargy, ruffled fur
30054/5-25% (for survivor)Severe lethargy, ataxia

Table 2: Hypothetical Efficacy Study Data for this compound in a Tumor Xenograft Model

Treatment GroupDosing ScheduleMean Tumor Volume (mm³) at Day 21Percent Tumor Growth Inhibition (TGI)Mean Body Weight Change
VehicleDaily, IP1500 ± 250-+8%
This compound (5 mg/kg)Daily, IP1200 ± 20020%+6%
This compound (15 mg/kg)Daily, IP750 ± 15050%+2%
This compound (30 mg/kg)Daily, IP450 ± 10070%-4%

Visualizations

G cluster_pathway Hypothetical this compound Signaling Pathway Receptor Target Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response (e.g., Proliferation, Inflammation) Gene->Response MRT83 This compound MRT83->KinaseB Inhibits G cluster_workflow This compound In Vivo Dosing Workflow start In Vitro Data Review (EC50/IC50) drf Dose-Range Finding (DRF) Study (Single Dose, Acute Toxicity) start->drf mtd Determine Maximum Tolerated Dose (MTD) drf->mtd efficacy Multi-Dose Efficacy Study (Select doses ≤ MTD) mtd->efficacy pkpd Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis efficacy->pkpd analysis Data Analysis and Dose Selection for Further Studies pkpd->analysis G cluster_troubleshooting Troubleshooting Logic for In Vivo Studies issue Issue Encountered (e.g., No Efficacy, High Toxicity) check_dose Verify Dose Calculation and Preparation issue->check_dose check_admin Review Administration Technique issue->check_admin check_vehicle Assess Vehicle for Toxicity/Solubility Issues issue->check_vehicle run_pk Conduct Pharmacokinetic (PK) Study to Determine Exposure check_dose->run_pk check_admin->run_pk check_vehicle->run_pk adjust_protocol Adjust Protocol: - Change Dose/Schedule - Change Vehicle/Route - Refine Animal Model run_pk->adjust_protocol

References

Reducing off-target effects of MRT-83

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRT-83. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments, with a focus on understanding and mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive kinase inhibitor. It functions by binding to the ATP-binding pocket of its primary target kinase, thereby preventing the phosphorylation of downstream substrates. This action effectively blocks the signaling pathway controlled by the target kinase. As with many kinase inhibitors that target the highly conserved ATP-binding site, there is a potential for this compound to bind to other kinases, leading to off-target effects.[1][2]

Q2: I'm observing a cellular phenotype that doesn't align with the known function of the intended target kinase. How can I determine if this is an off-target effect?

A2: This is a strong indication of potential off-target activity. A recommended method to verify this is to perform a rescue experiment.[3] Overexpressing a drug-resistant mutant of the intended target kinase should reverse the observed phenotype if the effect is on-target. If the phenotype persists, it is likely due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[3]

Q3: How can I proactively identify potential off-target effects of this compound?

A3: Proactively identifying off-target effects is crucial for the accurate interpretation of experimental results. A common and effective approach is to perform a kinase selectivity profile, screening the inhibitor against a large panel of kinases.[3][4] This can be done through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[3][5]

Q4: What are the best practices for designing experiments to minimize the impact of off-target effects?

A4: To minimize the influence of off-target effects, it is advisable to use the lowest effective concentration of the inhibitor that still engages the intended target. Titrating the inhibitor concentration and correlating the phenotypic response with the degree of target inhibition can help distinguish on-target from off-target effects.[3] Using a structurally unrelated inhibitor that targets the same kinase can also help confirm that the observed phenotype is due to on-target inhibition.[3]

Q5: My in vitro kinase assay results with this compound are inconsistent. What are some common causes?

A5: Inconsistent results in in vitro kinase assays can stem from several factors, including:

  • Pipetting Accuracy: Ensure pipettes are calibrated and proper techniques are used, especially for small volumes.

  • Reagent Mixing: Thoroughly mix all reagents to avoid concentration gradients.

  • Compound Precipitation: this compound, if dissolved in an organic solvent like DMSO, may precipitate in aqueous assay buffers at higher concentrations.

  • Solvent Concentration: Keep the final concentration of the solvent (e.g., DMSO) low and consistent across all wells, as it can inhibit kinase activity.

  • Incubation Time and Temperature: Maintain consistent incubation times and temperatures to ensure uniform enzyme kinetics.[4]

Troubleshooting Guides

Issue 1: Discrepancy between Biochemical IC50 and Cellular Potency
Potential Cause Troubleshooting Steps Expected Outcome
High Intracellular ATP Concentration Perform cell-based assays with ATP-depleted cells or use an ATP-non-competitive inhibitor if available.[3]The inhibitor's potency in the cell-based assay should increase and more closely match the biochemical IC50.[3]
Inhibitor is a Substrate for Efflux Pumps (e.g., P-glycoprotein) Co-incubate the cells with a known efflux pump inhibitor (e.g., verapamil).[3]An increase in the inhibitor's cellular potency will be observed.[3]
Low Expression or Activity of the Target Kinase in the Cell Line Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique.[3]Confirmation of target expression and activity will validate the cell model. If the target is absent or inactive, select a different cell line.
Poor Cell Permeability Assess inhibitor uptake using methods like LC-MS/MS analysis of cell lysates.Direct measurement of intracellular inhibitor concentration will confirm or rule out permeability issues.
Issue 2: High Levels of Cytotoxicity Observed at Effective Concentrations
Potential Cause Troubleshooting Steps Expected Outcome
Off-target Kinase Inhibition 1. Perform a kinome-wide selectivity screen.[6] 2. Test inhibitors with different chemical scaffolds but the same target.[6]1. Identification of unintended kinase targets.[6] 2. If cytotoxicity persists across different scaffolds, it may be an on-target effect.[6]
Compound Solubility Issues 1. Check the solubility of your inhibitor in your cell culture media.[6] 2. Use a vehicle control to ensure the solvent is not causing toxicity.[6]Prevention of compound precipitation, which can lead to non-specific effects.[6]
Activation of Compensatory Signaling Pathways 1. Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways.[6] 2. Consider using a combination of inhibitors to block both the primary and compensatory pathways.[6]A clearer understanding of the cellular response to your inhibitor and more consistent, interpretable results.[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.

  • Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.

  • Data Analysis: The results are often expressed as the percentage of inhibition at the tested concentration or as dissociation constants (Kd) for each kinase. This data is used to generate a selectivity profile, highlighting potential off-targets.

Protocol 2: Cellular Target Engagement using NanoBRET™

Objective: To assess the engagement of this compound with its target in live cells.

Methodology:

  • Cell Line Preparation: Use a cell line that has been engineered to express the target kinase as a fusion protein with NanoLuc® luciferase.

  • Cell Plating: Seed the cells in a multi-well plate at an appropriate density.

  • Compound Treatment: Add serial dilutions of this compound to the cells.

  • Tracer Addition: Add the NanoBRET™ fluorescent tracer that binds to the target kinase.

  • Signal Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. A decrease in the BRET signal indicates that this compound is displacing the tracer and binding to the target kinase.

  • Data Analysis: Plot the BRET signal against the this compound concentration to determine the cellular IC50, which reflects target engagement.

Visualizations

Signaling_Pathway cluster_upstream Upstream Signal cluster_kinase_cascade Kinase Cascade cluster_off_target Off-Target Pathway Signal Signal Target_Kinase Target_Kinase Signal->Target_Kinase Downstream_Substrate Downstream_Substrate Target_Kinase->Downstream_Substrate Phosphorylation Cellular_Response_On_Target Cellular_Response_On_Target Downstream_Substrate->Cellular_Response_On_Target Leads to Off_Target_Kinase Off_Target_Kinase Off_Target_Substrate Off_Target_Substrate Off_Target_Kinase->Off_Target_Substrate Phosphorylation Cellular_Response_Off_Target Cellular_Response_Off_Target Off_Target_Substrate->Cellular_Response_Off_Target Leads to MRT_83 MRT_83 MRT_83->Target_Kinase Inhibition MRT_83->Off_Target_Kinase Off-Target Inhibition Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cellular Analysis cluster_verification Off-Target Verification Biochemical_Assay Biochemical Assay (IC50 Determination) Kinome_Scan Kinome-wide Selectivity Screen Biochemical_Assay->Kinome_Scan Cellular_Assay Cell-based Assay (Potency) Kinome_Scan->Cellular_Assay Target_Engagement Target Engagement (e.g., NanoBRET) Cellular_Assay->Target_Engagement Phenotypic_Screen Phenotypic Screen (e.g., Cytotoxicity) Target_Engagement->Phenotypic_Screen Rescue_Experiment Rescue Experiment (Resistant Mutant) Phenotypic_Screen->Rescue_Experiment If off-target effects are suspected Chemical_Proteomics Chemical Proteomics (Target Identification) Rescue_Experiment->Chemical_Proteomics

References

Technical Support Center: Overcoming Resistance to ULK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to ULK1 inhibitors, with a focus on compounds structurally or functionally related to MRT68921. This guide is intended for researchers, scientists, and drug development professionals working with cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What is MRT-83?

Based on current scientific literature, "this compound" does not correspond to a known compound. It is likely a typographical error for MRT68921 , a potent dual inhibitor of ULK1 (Unc-51 like autophagy activating kinase 1) and ULK2.[1][2][3] These kinases are crucial for the initiation of autophagy, a cellular recycling process that cancer cells can exploit to survive stress and develop drug resistance.[4][5][6]

Q2: What is the primary mechanism of action for ULK1 inhibitors like MRT68921?

ULK1 inhibitors, such as MRT68921, function by blocking the kinase activity of ULK1 and ULK2.[1][2] This inhibition prevents the phosphorylation of downstream targets essential for the formation of autophagosomes, thereby blocking the autophagic process.[2][6] By inhibiting autophagy, these compounds can re-sensitize drug-resistant cancer cells to conventional chemotherapies and targeted agents.[5][7]

Q3: Why do cells develop resistance to anti-cancer drugs, and how can ULK1 inhibition help?

Cancer cells can develop resistance to therapies through various mechanisms, including the upregulation of survival pathways like autophagy.[4][5] Autophagy allows cancer cells to recycle cellular components to generate energy and building blocks, helping them to withstand the stress induced by chemotherapy.[4] Upregulation of ULK1 is a key feature of this adaptive resistance.[5] By inhibiting ULK1, compounds like MRT68921 can shut down this survival mechanism, making the cancer cells vulnerable to the effects of other anti-cancer drugs.[5][7]

Q4: What are the signs of developing resistance to a ULK1 inhibitor in my cell line?

Signs of emerging resistance to a ULK1 inhibitor include:

  • A gradual increase in the half-maximal inhibitory concentration (IC50) value of the ULK1 inhibitor over time.

  • Reduced efficacy of the ULK1 inhibitor in inducing cell death or inhibiting cell proliferation at previously effective concentrations.

  • Changes in cell morphology or growth characteristics in the presence of the drug.

  • Re-activation of autophagy despite the presence of the ULK1 inhibitor, which could be due to mutations in ULK1 or activation of bypass pathways.

Troubleshooting Guide

Problem 1: Decreased sensitivity of the cell line to the primary anti-cancer drug.

Possible Cause: The cancer cell line has developed adaptive resistance, potentially through the upregulation of autophagy.[5]

Suggested Solution:

  • Confirm Upregulation of Autophagy: Assess the levels of autophagy markers such as LC3-II and p62/SQSTM1 by Western blot in your resistant cell line compared to the parental, sensitive line. An increase in the LC3-II/LC3-I ratio and a decrease in p62 are indicative of increased autophagic flux.

  • Introduce a ULK1 Inhibitor: Treat the resistant cell line with a combination of your primary anti-cancer drug and a ULK1 inhibitor (e.g., MRT68921). This can restore sensitivity to the primary drug.[5]

  • Determine Synergy: Perform a synergy experiment to determine if the combination of the two drugs is synergistic, additive, or antagonistic. This can be quantified by calculating the Combination Index (CI).[8][9][10] A CI value less than 1 indicates synergy.[8][9][10]

Problem 2: The combination of the primary drug and the ULK1 inhibitor is not effective.

Possible Cause:

  • The resistance mechanism is independent of autophagy.

  • The cells have developed resistance to the ULK1 inhibitor itself.

  • The concentrations of the drugs are not optimal.

Suggested Solution:

  • Investigate Other Resistance Mechanisms: Explore other potential resistance mechanisms such as drug efflux pumps (e.g., P-glycoprotein), target mutations, or activation of alternative survival pathways.

  • Confirm ULK1 Inhibition: Verify that the ULK1 inhibitor is effectively blocking autophagy in your cell line at the concentrations used. This can be done by checking the phosphorylation status of ULK1 substrates like ATG13.[11]

  • Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of both the primary drug and the ULK1 inhibitor to identify the most effective combination.

  • Consider Alternative ULK1 Inhibitors: If resistance to one ULK1 inhibitor is suspected, testing other ULK1 inhibitors with different chemical scaffolds may be beneficial.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of various ULK1 inhibitors.

Table 1: Biochemical and Cellular Potency of Selected ULK1 Inhibitors

CompoundULK1 IC50 (nM)ULK2 IC50 (nM)Cellular EC50 (nM)
MRT68921 2.91.1Not Reported
ULK-100 1.62.683
ULK-101 8.330390
SBI-0206965 382122,400

Data sourced from multiple studies.[1][2][12]

Table 2: Cytotoxic Activity of MRT68921 in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 24h
NCI-H460Lung Cancer1.76 - 8.91
MNK45Not Specified1.76 - 8.91

IC50 values represent the concentration range observed in the study.[1]

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cell Line

This protocol describes a common method for generating a drug-resistant cancer cell line through continuous exposure to a cytotoxic agent.[13][14][15][16]

  • Determine Initial IC50: First, determine the IC50 of the parental cell line to the drug of interest using a cell viability assay such as the MTT assay.

  • Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration equal to or slightly below the IC20 (the concentration that inhibits 20% of cell growth).

  • Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the drug concentration. A common strategy is to increase the concentration by 1.5 to 2-fold at each step.[16]

  • Monitoring and Maintenance: At each concentration, monitor the cells for signs of recovery and stable growth. This process can take several weeks to months.[17]

  • Confirmation of Resistance: After establishing a cell line that can proliferate in a significantly higher drug concentration, confirm the level of resistance by re-evaluating the IC50 and comparing it to the parental cell line. A 3- to 10-fold increase in IC50 is often considered indicative of resistance.[16]

  • Cryopreservation: It is crucial to cryopreserve cells at various stages of the resistance development process.[14]

Protocol 2: Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines the steps for performing an MTT assay to measure cell viability and determine the IC50 of a compound.[18][19][20]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the drug. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period that is relevant to the drug's mechanism of action (typically 24-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percent viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.[20]

Protocol 3: Assessment of Drug Synergy using the Combination Index (CI) Method

The Combination Index (CI) method, based on the Chou-Talalay method, is a widely used approach to quantify drug interactions.[8][9][21]

  • Experimental Design: Treat cells with each drug alone and in combination at a constant ratio (e.g., based on their individual IC50 values) over a range of concentrations.

  • Data Collection: Perform a cell viability assay (e.g., MTT assay) to determine the fraction of cells affected (Fa) by each drug alone and in combination.

  • CI Calculation: Use specialized software (like CompuSyn) or manual calculations to determine the CI value for different effect levels (e.g., Fa = 0.5, 0.75, 0.9). The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that elicit a certain effect (x% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs required to produce the same effect.[10]

  • Interpretation of Results:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism[8][9][22]

Visualizations

ULK1_Signaling_Pathway mTORC1 mTORC1 (Nutrient Rich) ULK1_Complex ULK1/2-ATG13-FIP200-ATG101 Complex mTORC1->ULK1_Complex Inhibits AMPK AMPK (Low Energy) AMPK->ULK1_Complex Activates VPS34_Complex VPS34-Beclin1-ATG14 Complex ULK1_Complex->VPS34_Complex Activates Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome Drug_Resistance Drug Resistance & Cell Survival Autophagosome->Drug_Resistance MRT68921 MRT68921 (ULK1/2 Inhibitor) MRT68921->ULK1_Complex Inhibits

Caption: ULK1 signaling pathway in autophagy and drug resistance.

Resistant_Cell_Line_Workflow start Parental Cell Line ic50_initial Determine Initial IC50 (e.g., MTT Assay) start->ic50_initial low_dose Culture with Low Dose (e.g., IC20) ic50_initial->low_dose adapt Cells Adapt & Proliferate low_dose->adapt increase_dose Stepwise Increase in Drug Concentration adapt->increase_dose monitor Monitor Cell Growth & Morphology increase_dose->monitor monitor->adapt Repeat until stable stable Stable Resistant Population monitor->stable ic50_final Confirm Resistance: Re-determine IC50 stable->ic50_final compare Compare IC50: Resistant vs. Parental ic50_final->compare end Resistant Cell Line (e.g., >3-fold increase in IC50) compare->end

Caption: Experimental workflow for generating a drug-resistant cell line.

Synergy_Assessment_Workflow start Resistant Cell Line treatment Treat cells with: - Drug A alone - Drug B alone - Drug A + B (constant ratio) start->treatment viability_assay Perform Cell Viability Assay (e.g., MTT) treatment->viability_assay fa_calc Calculate Fraction Affected (Fa) for all conditions viability_assay->fa_calc ci_calc Calculate Combination Index (CI) using Chou-Talalay Method fa_calc->ci_calc interpretation Interpret CI values ci_calc->interpretation synergy CI < 1: Synergy interpretation->synergy additive CI = 1: Additive interpretation->additive antagonism CI > 1: Antagonism interpretation->antagonism

Caption: Workflow for assessing drug synergy using the Combination Index.

References

Technical Support Center: Improving the Bioavailability of MRT-83

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential challenges with the bioavailability of MRT-83, a potent Smoothened (Smo) antagonist.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound, focusing on strategies to enhance its solubility, dissolution, and ultimately, its bioavailability.

Issue 1: Poor Aqueous Solubility of this compound

Question: My stock solution of this compound precipitates when diluted in aqueous buffer for my in vitro assay. How can I improve its solubility?

Answer: Poor aqueous solubility is a common challenge for complex organic molecules like this compound. Several formulation strategies can be employed to enhance its solubility.[1][2][3] The choice of strategy will depend on the specific experimental requirements.

  • Co-solvents: For in vitro assays, using a co-solvent system can be a rapid solution. Dimethyl sulfoxide (DMSO) is a common choice for initial stock solutions, which can then be diluted in aqueous media. However, it is crucial to determine the final concentration of the organic solvent to avoid cellular toxicity.

  • pH Adjustment: The acylguanidine group in this compound suggests it may have ionizable properties. Determining the pKa of this compound can help in selecting a buffer system where the compound is in its more soluble ionized form.

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used at concentrations above their critical micelle concentration (CMC) to form micelles that encapsulate the hydrophobic this compound, thereby increasing its apparent solubility.

  • Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility in aqueous solutions.[1][4]

Question: I am observing low and variable absorption of this compound in my animal studies. What formulation approaches can I try to improve its oral bioavailability?

Answer: Low and variable oral absorption is often linked to poor solubility and/or dissolution rate in the gastrointestinal (GI) tract.[1][5] Several advanced formulation strategies can be explored to overcome this issue.

Table 1: Comparison of Formulation Strategies for Improving Oral Bioavailability

Formulation StrategyMechanism of ActionPotential AdvantagesPotential Challenges
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.[4][5]Simple and widely applicable. Can be combined with other techniques.May not be sufficient for very poorly soluble compounds. Potential for particle aggregation.
Solid Dispersions The drug is dispersed in a solid matrix, often in an amorphous state, which has higher energy and thus greater solubility than the crystalline form.[1][6][7]Significant improvement in dissolution rate and bioavailability.Potential for recrystallization of the amorphous drug during storage, leading to decreased solubility.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in aqueous media (e.g., GI fluids).[4][5][8]Enhances solubility, can bypass the dissolution step, and may utilize lymphatic absorption, avoiding first-pass metabolism.[5]Requires careful selection of excipients to ensure compatibility and stability.
Nanotechnology Approaches (e.g., Nanoparticles) Encapsulates the drug in nano-sized carriers, which can improve solubility, protect the drug from degradation, and potentially offer targeted delivery.[3][9]High drug loading capacity and potential for targeted delivery.More complex manufacturing processes and potential for toxicity of nanomaterials.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate and improve the bioavailability of this compound.

Protocol 1: Preparation of a Solid Dispersion of this compound using the Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or other suitable polymer carrier

  • Methanol or other suitable volatile solvent

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.

  • Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle sonication if necessary.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at 40°C until a thin, solid film is formed on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Pass the resulting powder through a 100-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To compare the dissolution profile of pure this compound with its solid dispersion formulation.

Materials:

  • USP Type II dissolution apparatus (paddles)

  • Dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid)

  • Pure this compound powder

  • This compound solid dispersion

  • HPLC system for quantification of this compound

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Add 900 mL of the dissolution medium to each vessel of the dissolution apparatus.

  • Set the paddle speed to 75 RPM.

  • Accurately weigh an amount of pure this compound powder or this compound solid dispersion equivalent to a specific dose of this compound.

  • Introduce the formulation into each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug dissolved at each time point.

Table 2: Hypothetical Dissolution Data for this compound Formulations

Time (minutes)Cumulative % this compound Dissolved (Pure Drug)Cumulative % this compound Dissolved (Solid Dispersion)
000
52.535.2
104.858.9
157.175.4
3012.388.1
4515.692.5
6018.295.3
9022.596.8
12025.197.2

Visualizations

Diagram 1: Signaling Pathway of this compound

cluster_off Hh Pathway OFF cluster_on Hh Pathway ON Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binding Smo Smoothened (Smo) PTCH1->Smo Inhibition Smo_active Smoothened (Smo) Active SUFU SUFU Gli Gli Transcription Factor SUFU->Gli Repression Gli_active Active Gli MRT83 This compound MRT83->Smo_active Antagonist TargetGenes Target Gene Expression Smo_active->SUFU Inhibition Gli_active->TargetGenes Activation

Caption: Mechanism of this compound as a Smoothened antagonist in the Hedgehog signaling pathway.

Diagram 2: Experimental Workflow for Improving Bioavailability

Start Start: Poor this compound Bioavailability Formulation Formulation Development Start->Formulation Micronization Particle Size Reduction Formulation->Micronization SolidDispersion Solid Dispersion Formulation->SolidDispersion LipidBased Lipid-Based Formulation (e.g., SEDDS) Formulation->LipidBased InVitro In Vitro Characterization Micronization->InVitro SolidDispersion->InVitro LipidBased->InVitro Solubility Solubility Studies InVitro->Solubility Dissolution Dissolution Testing InVitro->Dissolution InVivo In Vivo Pharmacokinetic Study in Animal Model Solubility->InVivo Dissolution->InVivo Analysis Data Analysis: Calculate AUC, Cmax, Tmax InVivo->Analysis Analysis->Formulation Optimization Required Success Improved Bioavailability Achieved Analysis->Success

Caption: A workflow for the development and evaluation of formulations to enhance this compound bioavailability.

Diagram 3: Logical Relationship of Bioavailability Factors

Bioavailability Oral Bioavailability Absorption Absorption Bioavailability->Absorption Metabolism First-Pass Metabolism Bioavailability->Metabolism Dissolution Dissolution Absorption->Dissolution Permeability Permeability Absorption->Permeability Solubility Aqueous Solubility Dissolution->Solubility Formulation Formulation Factors (e.g., Excipients, Particle Size) Dissolution->Formulation

Caption: Key factors influencing the oral bioavailability of a drug like this compound.

References

MRT-83 experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the experimental use of MRT-83, a potent Smoothened (Smo) antagonist. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel and potent small molecule antagonist of the Smoothened (Smo) receptor, belonging to the acylguanidine family.[1] It functions by blocking the Hedgehog (Hh) signaling pathway.[1] this compound has been shown to inhibit the binding of Bodipy-cyclopamine to both human and mouse Smo and prevents the agonist-induced trafficking of Smo to the primary cilium.[1]

Q2: What is the typical potency of this compound in in vitro assays?

This compound exhibits high potency, with an IC50 in the nanomolar range for blocking Hedgehog signaling in various assays.[1] This potency is reportedly greater than that of the reference Smo antagonist, cyclopamine.[1]

Q3: My experimental results with this compound are inconsistent between batches. What are the potential causes?

Inconsistent results with small molecule inhibitors like this compound can arise from several factors:

  • Compound Stability: Ensure the compound is stored correctly and prepare fresh dilutions for each experiment to avoid degradation from repeated freeze-thaw cycles or exposure to light.[2]

  • Cell Culture Conditions: Variations in cell passage number, confluency, and the specific batch of serum used can significantly affect how cells respond to treatment.[2][3] It is crucial to maintain standardized cell culture protocols and regularly check for mycoplasma contamination.[2]

  • Reagent Variability: Always use reagents that are within their expiration dates and have been stored according to the manufacturer's instructions.[2]

  • Pipetting and Handling: Inaccurate or inconsistent pipetting can lead to significant variations in the final concentration of the compound.[2] Ensure pipettes are regularly calibrated.

Q4: I am observing high background or non-specific effects in my assay. What could be the reason?

High background or non-specific effects can be caused by:

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates that lead to non-specific inhibition.[4][5] To address this, you can include a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) in your assay buffer.[4][5]

  • Off-Target Effects: The inhibitor might be affecting other cellular pathways besides the intended Hedgehog signaling pathway.[2] To investigate this, consider using a structurally different Smo antagonist to see if it produces the same effect, or use genetic methods like siRNA or CRISPR to knock down Smo and observe if the phenotype is similar.[4]

  • Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.[2] It is recommended to keep the final DMSO concentration at or below 0.1% and to include a vehicle-only control in your experiments.[2]

Troubleshooting Guides

Issue 1: Higher than Expected IC50 Value for this compound
Possible Cause Troubleshooting Step
Compound Degradation Prepare fresh serial dilutions of this compound from a new stock solution for each experiment. Ensure proper storage of the stock solution (protected from light, appropriate temperature).[2]
Cell Seeding Density Optimize the cell seeding density. A high cell number might require a higher concentration of the inhibitor to achieve a 50% effect.
Assay Incubation Time The incubation time with this compound may be insufficient. Perform a time-course experiment to determine the optimal incubation period for observing the desired inhibitory effect.
Sub-optimal Assay Conditions Verify that all assay components (e.g., buffers, media, detection reagents) are correctly prepared and that the assay is performed under optimal conditions (e.g., temperature, pH).
Issue 2: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. After seeding, gently rock the plate in a cross pattern to ensure even cell distribution.
Pipetting Inaccuracy Use calibrated pipettes and practice consistent pipetting techniques, especially for serial dilutions and additions to microplates.[2]
Edge Effects in Microplates Edge effects can lead to variability in the outer wells of a microplate. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile buffer or media.
Compound Precipitation Visually inspect the wells for any signs of compound precipitation, especially at higher concentrations. If precipitation is observed, consider adjusting the solvent or using a lower concentration range.

Quantitative Data Summary

The following table summarizes the reported potency of this compound from the available literature. Note that experimental conditions can influence these values.

Parameter Value Assay Type Reference
IC50Nanomolar rangeHedgehog (Hh) signaling assays[1]

Experimental Protocols

Protocol 1: In Vitro Hedgehog Signaling Inhibition Assay (Luciferase Reporter Assay)

This protocol describes a general method to determine the IC50 value of this compound in a cell line engineered to express a Gli-responsive luciferase reporter.

Materials:

  • Hh-responsive reporter cell line (e.g., Shh-LIGHT2 cells)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Recombinant Sonic Hedgehog (Shh) ligand or a Smo agonist (e.g., SAG)

  • This compound stock solution (in DMSO)

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • White, opaque 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the reporter cells in a white, opaque 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Compound Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls.

  • Pathway Activation: Add the Shh ligand or Smo agonist to all wells except for the negative control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: After incubation, add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50 value.

Visualizations

Hedgehog Signaling Pathway and this compound Inhibition

Hedgehog_Pathway_MRT83 cluster_extracellular Extracellular Space cluster_cilium Primary Cilium cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched1 (PTCH1) Smo Smoothened (Smo) PTCH1->Smo Smo_cilium Smo Smo->Smo_cilium translocates to SUFU_Gli SUFU-Gli Complex Smo_cilium->SUFU_Gli dissociates Gli_A Gli Activator SUFU_Gli->Gli_A releases SUFU_Gli_cyto SUFU-Gli Complex Target_Genes Target Gene Expression Gli_A->Target_Genes activates MRT83 This compound MRT83->Smo inhibits

Caption: this compound inhibits the Smoothened receptor in the Hedgehog signaling pathway.

Troubleshooting Workflow for Inconsistent Results

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify Compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Cells Standardize Cell Culture (Passage number, confluency, mycoplasma test) Check_Compound->Check_Cells Check_Reagents Confirm Reagent Quality (Expiration dates, proper storage) Check_Cells->Check_Reagents Check_Technique Review Pipetting and Handling Check_Reagents->Check_Technique Decision Are results still inconsistent? Check_Technique->Decision Investigate_Assay Investigate Assay-Specific Variability (e.g., edge effects) Decision->Investigate_Assay Yes End Consistent Results Decision->End No Investigate_Assay->Decision

Caption: A logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: MRT-83 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using MRT-83, a potent Smoothened (Smo) antagonist, in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel and potent small molecule antagonist of the Smoothened (Smo) receptor, belonging to the acylguanidine family.[1][2] Its full chemical name is N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide.[1] this compound blocks the Hedgehog (Hh) signaling pathway by directly interacting with Smo.[1] This interaction prevents the downstream activation of the Hh pathway, which is implicated in various cellular processes and diseases, including cancer.[1] Specifically, this compound has been shown to inhibit the binding of Bodipy-cyclopamine to Smo and to prevent the agonist-induced trafficking of Smo to the primary cilium, a key step in Hh pathway activation.[1][3]

Q2: What are the key chemical properties of this compound?

A2: The key chemical properties of this compound are summarized in the table below.

PropertyValueReference
Chemical FormulaC₃₁H₃₀N₄O₅[4]
AppearanceYellowish-white solid[4]

For in vivo experiments, this compound has been successfully dissolved in 45% 2-hydroxypropyl-β-cyclodextrin.[2] For in vitro experiments, it is advisable to prepare stock solutions in a suitable organic solvent such as DMSO.

Q3: What are some common pitfalls when preparing this compound for an experiment?

A3: A common pitfall is improper dissolution, which can lead to inaccurate concentrations and irreproducible results. Given its chemical structure, this compound is likely to have poor solubility in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is low and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts.

Q4: In which cell-based assays has the activity of this compound been validated?

A4: The inhibitory activity of this compound on the Hedgehog pathway has been demonstrated in several cell-based assays, including:

  • Shh-light2 Gli-luciferase reporter assay: This assay measures the transcriptional activity of Gli, a downstream effector of the Hh pathway.[4][5][6]

  • C3H10T1/2 alkaline phosphatase activity assay: This assay assesses the differentiation of mesenchymal stem cells into osteoblasts, a process regulated by the Hh pathway.[4][5]

  • Bodipy-cyclopamine binding assay: This competitive binding assay demonstrates the direct interaction of this compound with the Smoothened receptor.[1][7]

  • Ciliary Smo accumulation assay: This immunofluorescence-based assay visualizes the translocation of Smo to the primary cilium, a critical step in Hh pathway activation that is blocked by this compound.[1]

Troubleshooting Guides

Issue 1: No or weak inhibition of Hedgehog signaling observed.
Potential Cause Troubleshooting Step
This compound Degradation Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by storing in small aliquots at -20°C or -80°C.
Incorrect Agonist Concentration Ensure the concentration of the Hh pathway agonist (e.g., ShhN or SAG) is optimal for stimulating the pathway in your specific cell line. A concentration that elicits a submaximal response (EC80) is often ideal for observing antagonism.
Cell Line Insensitivity Confirm that your chosen cell line is responsive to Hh pathway stimulation and expresses the necessary pathway components. Some cell lines may have mutations downstream of Smo that render Smo antagonists ineffective.
Insufficient Incubation Time Optimize the pre-incubation time with this compound before adding the agonist to allow the antagonist to reach equilibrium with the Smoothened receptor. A typical pre-incubation time is 15-30 minutes. The agonist stimulation time should also be optimized to capture the peak response.
Assay Sensitivity Ensure your assay has a sufficient signal-to-background ratio. A small signal window can make it difficult to detect inhibition. Consider using a more direct measure of Hh pathway activity, such as qPCR for Gli1 and Ptch1 expression.
Issue 2: High variability between replicate experiments.
Potential Cause Troubleshooting Step
Inconsistent this compound Concentration Ensure complete solubilization of this compound in the stock solution and vortex thoroughly before each use. When diluting to the final concentration, mix well.
Cell Seeding Density Maintain a consistent cell seeding density across all wells and experiments. Overconfluent or underconfluent cells can respond differently to stimuli.
Solvent Effects Use a consistent and low final concentration of the solvent (e.g., DMSO) in all wells, including controls. High solvent concentrations can be toxic to cells and affect the assay readout.
Plate Edge Effects To minimize edge effects in multi-well plates, avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media.

Quantitative Data

Table 1: IC₅₀ Values of this compound in Various In Vitro Assays

AssayCell Line/SystemAgonist (Concentration)IC₅₀ (nM)Reference
Gli-luciferase Reporter AssayShh-light2ShhN (3 nM)11[6]
Alkaline Phosphatase ActivityC3H10T1/2SAG (0.1 µM)10[4]
Bodipy-cyclopamine BindingHEK293 cells expressing human Smo-4.6[7]
Bodipy-cyclopamine BindingCells expressing mouse Smo-14[7]

Experimental Protocols

Shh-light2 Gli-Luciferase Reporter Assay

This protocol is adapted for assessing the inhibitory activity of this compound on Gli-mediated transcription.

Materials:

  • Shh-light2 cells (NIH/3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • DMEM with 10% Bovine Calf Serum (BCS) and 1% Penicillin/Streptomycin

  • DMEM with 0.5% BCS and 1% Penicillin/Streptomycin

  • Recombinant ShhN conditioned medium or a Smoothened agonist (e.g., SAG)

  • This compound

  • Dual-Luciferase® Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Seed Shh-light2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • After 24 hours, replace the growth medium with low-serum medium (DMEM with 0.5% BCS).

  • Prepare serial dilutions of this compound in low-serum medium.

  • Pre-incubate the cells with the this compound dilutions or vehicle control for 30 minutes at 37°C.

  • Add the Hh pathway agonist (e.g., ShhN conditioned medium at a final dilution of 1:10 or SAG at a final concentration of 100 nM) to the wells.

  • Incubate the plate for 30-48 hours at 37°C.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

  • Plot the normalized luciferase activity against the log concentration of this compound to determine the IC₅₀ value.

C3H10T1/2 Alkaline Phosphatase Activity Assay

This protocol measures the differentiation of C3H10T1/2 cells into osteoblasts, a process induced by Hedgehog signaling.

Materials:

  • C3H10T1/2 cells

  • DMEM with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin

  • DMEM with 0.5% FBS and 1% Penicillin/Streptomycin

  • Smoothened agonist (e.g., SAG)

  • This compound

  • Alkaline Phosphatase Assay Kit (e.g., colorimetric or chemiluminescent)

  • 96-well tissue culture plates

Procedure:

  • Seed C3H10T1/2 cells in a 96-well plate and grow to confluence.

  • Switch the cells to low-serum medium (DMEM with 0.5% FBS).

  • Add serial dilutions of this compound or vehicle control to the wells.

  • Add the Smoothened agonist (e.g., SAG at a final concentration of 100 nM) to induce differentiation.

  • Incubate the cells for 3-5 days, changing the medium with fresh compounds every 2 days.

  • After the incubation period, lyse the cells and measure the alkaline phosphatase activity using a suitable assay kit according to the manufacturer's instructions.

  • Normalize the alkaline phosphatase activity to the total protein concentration in each well.

  • Plot the normalized activity against the log concentration of this compound to determine the IC₅₀ value.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Smo Smoothened (Smo) PTCH1->Smo SUFU-GLI Complex SUFU GLI Smo->SUFU-GLI Complex Inhibits Processing SUFU SUFU GLI GLI Active GLI Active GLI SUFU-GLI Complex->Active GLI Dissociates to Target Genes Target Gene Expression Active GLI->Target Genes Activates MRT83 This compound MRT83->Smo Inhibits

Caption: The Hedgehog signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prepare_cells Prepare Cells (e.g., Shh-light2) start->prepare_cells prepare_compounds Prepare this compound and Agonist prepare_cells->prepare_compounds pre_incubation Pre-incubate cells with this compound prepare_compounds->pre_incubation agonist_stimulation Stimulate with Hedgehog Agonist pre_incubation->agonist_stimulation incubation Incubate for Defined Period agonist_stimulation->incubation assay Perform Assay (e.g., Luciferase) incubation->assay data_analysis Data Analysis (IC50 determination) assay->data_analysis end End data_analysis->end

Caption: A generalized experimental workflow for testing this compound activity.

References

Technical Support Center: Modifying MRT-83 for Better Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during experiments with MRT-83.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing precipitation after dilution into an aqueous buffer. What should I do?

A1: Precipitation upon dilution is a common issue for hydrophobic small molecules like this compound, often indicating that the compound has exceeded its aqueous solubility limit. Here are several steps you can take to address this:

  • Decrease the Final Concentration: Attempt to lower the final concentration of this compound in your assay.

  • Optimize Solvent Conditions: While minimizing DMSO is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) may be necessary to maintain solubility.[1] Always include a vehicle control to ensure the DMSO concentration does not affect your experimental results.[1]

  • Adjust pH: The solubility of ionizable compounds can be highly dependent on the pH of the buffer.[1] Experiment with different pH values to find the optimal range for this compound's solubility.

  • Use a Different Solvent System: Consider employing a co-solvent system or a formulation with excipients to improve solubility.[1]

  • Prepare Fresh Solutions: Do not use a solution that has already precipitated. It is recommended to centrifuge the vial to pellet any undissolved powder before preparing a new stock solution.[1]

Q2: What is the maximum recommended concentration of DMSO for cell culture experiments with this compound?

A2: The tolerance to DMSO can vary significantly between different cell lines.[1] It is crucial to perform a vehicle control with the same final DMSO concentration as your experimental samples to assess its effect on your specific cell line.[1] General guidelines are provided in the table below.

Q3: How should I properly store my this compound stock solutions to ensure stability?

A3: Proper storage is critical for maintaining the integrity and stability of this compound. For solid (powder) form, store at -20°C for up to 3 years or at 4°C for up to 2 years, unless otherwise specified. For stock solutions, it is generally recommended to store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q4: I suspect my this compound is degrading in the cell culture medium. How can I confirm this and what can be done to improve its stability?

A4: Degradation in experimental media can be a significant issue. To confirm degradation, you can perform a chemical stability assay (see Experimental Protocols section). To improve stability, consider the following approaches:

  • Structural Modifications: If you are in the process of developing analogs, consider structural modifications to block or alter metabolically labile sites.[2] Techniques like bioisosteric replacement or deuteration can enhance metabolic stability.[2][3]

  • Formulation Strategies: Incorporating this compound into formulations such as nanoparticle systems or lipid-based carriers can protect it from degradation and improve stability.[2] The use of cyclodextrin complexes can also shield the drug from interactions that lead to degradation.[4]

  • Use of Stabilizers: The addition of stabilizers, such as antioxidants (e.g., EDTA) or buffers to maintain an optimal pH, can prevent degradation.[4]

Troubleshooting Guides

Issue: Poor Bioavailability in in vivo Models

If you are observing poor bioavailability of this compound in your animal models, it could be linked to poor solubility, low permeability, or metabolic instability.[2] The following decision tree can guide your troubleshooting process.

G start Poor in vivo Bioavailability of this compound Observed solubility Assess Aqueous Solubility start->solubility low_sol Low Solubility solubility->low_sol permeability Evaluate Cell Permeability (e.g., Caco-2 assay) low_perm Low Permeability permeability->low_perm metabolism Investigate Metabolic Stability (e.g., microsome assay) low_meta High Metabolism metabolism->low_meta low_sol->permeability No sol_strat Implement Solubility Enhancement Strategies: - Salt Formation - Formulation (e.g., nanoparticles) - pH Adjustment low_sol->sol_strat Yes low_perm->metabolism No perm_strat Structural Modification to Improve Permeability: - Increase Lipophilicity (within limits) - Reduce Polar Surface Area low_perm->perm_strat Yes meta_strat Structural Modification to Block Metabolism: - Bioisosteric Replacement - Deuteration low_meta->meta_strat Yes

Figure 1. Troubleshooting workflow for poor in vivo bioavailability of this compound.

Data Presentation

Table 1: Recommended DMSO Concentrations in Cell-Based Assays

DMSO ConcentrationGeneral RecommendationPotential Effects
< 0.1%Generally considered safe for most cell lines, including sensitive primary cells.[1]Minimal to no effect on cell viability or function.
0.1% - 0.5%Widely used and tolerated by many robust cell lines.[1]May have minor effects on some cellular processes.
> 0.5% - 1%Can be cytotoxic to some cells and may induce off-target effects.[1]Increased risk of cytotoxicity and experimental artifacts.

Experimental Protocols

Protocol 1: Assessment of Kinetic Solubility of this compound

This protocol provides a general method to assess the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • 100% DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well plate

  • Plate reader capable of measuring turbidity or light scattering

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.[1]

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer.[1] This will create a range of final compound concentrations with a consistent final DMSO concentration.

  • Equilibration and Observation: Allow the plate to equilibrate at room temperature for a set period (e.g., 1-2 hours). Visually inspect for precipitation or measure turbidity using a plate reader.

  • Determine Kinetic Solubility: The highest concentration that remains clear (i.e., does not show significant precipitation or turbidity) is the approximate kinetic solubility of this compound under these conditions.[1]

G start Start: Assess Kinetic Solubility step1 Prepare 10 mM this compound stock in 100% DMSO start->step1 step2 Create serial dilutions of stock in DMSO step1->step2 step3 Dilute DMSO stocks into aqueous buffer in 96-well plate step2->step3 step4 Equilibrate and observe for precipitation step3->step4 end Determine highest clear concentration = Kinetic Solubility step4->end

Figure 2. Experimental workflow for kinetic solubility assessment.
Protocol 2: Chemical Stability Assay of this compound

This protocol outlines a basic procedure to evaluate the chemical stability of this compound in a specific solution over time.

Materials:

  • This compound stock solution

  • Desired buffer or medium (e.g., cell culture medium)

  • Incubator at the desired temperature (e.g., 37°C)

  • Cold organic solvent (e.g., acetonitrile or methanol)

  • HPLC system

Methodology:

  • Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired buffer at the final working concentration. Immediately quench the reaction by adding an equal volume of a cold organic solvent to precipitate proteins and stop degradation.[1] This serves as your time-zero control.

  • Incubation: Incubate the remaining solution at the desired temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the incubated solution and quench it with the cold organic solvent as in step 1.

  • Sample Preparation: Centrifuge the quenched samples to pellet any precipitated material. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant from each time point using a suitable HPLC method to quantify the remaining amount of intact this compound.

  • Data Analysis: Plot the concentration of this compound versus time to determine the degradation rate.

References

Cell viability issues with MRT-83 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering cell viability issues during experiments with MRT-83.

Troubleshooting Guides

Researchers using this compound may encounter unexpected effects on cell viability. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Reduced Cell Viability at Expected Non-Toxic Doses 1. Off-Target Effects: this compound, while targeting the Hedgehog signaling pathway, may have unintended effects on other cellular pathways crucial for survival. 2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a cytotoxic concentration. 3. Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to perturbations in the Hedgehog pathway or to the compound itself. 4. Incorrect Compound Concentration: Errors in dilution calculations can lead to higher-than-intended concentrations of this compound.1. Perform Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the precise IC50 value for your cell line. 2. Vehicle Control: Always include a vehicle-only control (the solvent used for this compound) at the same final concentration used in the experimental wells. 3. Test Alternative Cell Lines: If possible, test the effect of this compound on a different cell line to determine if the observed toxicity is cell-type specific. 4. Verify Concentration: Double-check all dilution calculations and ensure the stock solution concentration is accurate.
Inconsistent Results Between Experiments 1. Cell Passage Number: Cells at high passage numbers can exhibit altered growth rates and drug sensitivities. 2. Inconsistent Seeding Density: Variations in the initial number of cells seeded can lead to variability in the final viability readout. 3. Compound Degradation: Improper storage of this compound stock solutions can lead to loss of potency. 4. Assay Variability: Different viability assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity) and can yield different results.1. Use Low-Passage Cells: Maintain a consistent and low passage number for your cell lines. 2. Optimize Seeding Density: Ensure a uniform single-cell suspension and consistent seeding density across all wells and experiments. 3. Proper Compound Storage: Aliquot and store this compound stock solutions at the recommended temperature and protect from light. 4. Use Orthogonal Assays: Confirm viability results with a second, mechanistically different assay (e.g., an ATP-based assay in addition to an MTT assay).
High Background Signal in Viability Assay 1. Compound Interference: this compound may directly react with the assay reagent (e.g., reducing MTT to formazan). 2. Media Components: Phenol red or other components in the culture medium can interfere with absorbance or fluorescence readings. 3. Contamination: Microbial contamination can lead to false signals in metabolic assays.1. Include Compound-Only Control: Test for direct interaction by adding this compound to cell-free media with the assay reagent. 2. Use Phenol Red-Free Media: For colorimetric or fluorescent assays, consider using phenol red-free medium during the assay incubation period. 3. Microbial Contamination Check: Regularly check cell cultures for any signs of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1] By inhibiting Smo, this compound blocks the downstream signaling cascade that is often aberrantly activated in certain types of cancer.[1]

Q2: My cell viability results with this compound are not what I expected. What are some common pitfalls with viability assays?

A2: Inconsistent results in cell viability assays can arise from several factors, including direct interference of the compound with the assay reagents, effects on cellular metabolism that alter the assay readout, or inherent cytotoxicity that varies with experimental conditions.[2] It's also possible for different viability assays to produce conflicting results for the same compound.[2]

Q3: Can this compound directly interfere with common viability assay reagents like MTT or resazurin?

A3: While specific data for this compound is not available, compounds can have reducing potential and directly reduce tetrazolium salts (like MTT) or resazurin, leading to a false positive signal of higher viability.[2] Conversely, some compounds might inhibit the enzymes responsible for reducing these dyes, causing an underestimation of viability.[2]

Q4: How does the choice of viability assay impact the interpretation of this compound's effects?

A4: Many viability assays, such as those using MTT, XTT, and resazurin, measure metabolic activity as a proxy for cell viability.[2] If this compound affects mitochondrial function or the cellular redox state, it could lead to an over- or underestimation of viability that is not directly correlated with the number of living cells.[2] Therefore, it is advisable to use a secondary assay that measures a different parameter, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion assay (e.g., Trypan Blue).

Q5: What is the role of the Hedgehog signaling pathway in cell viability?

A5: The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In some cancers, the pathway is reactivated, promoting cell proliferation and survival. By inhibiting this pathway with antagonists like this compound, the aim is to reduce the viability of cancer cells that are dependent on this signaling.

Experimental Protocols

MTT Cell Viability Assay Protocol

This protocol is for assessing cell viability by measuring the metabolic activity of cells.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of this compound.

    • Include vehicle-only controls.[2]

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[2]

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Dilute the stock solution to 0.5 mg/mL in serum-free medium.[2]

    • Remove the treatment medium and add 100 µL of the MTT solution to each well.[2]

    • Incubate for 2-4 hours at 37°C.[2]

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well.[2]

  • Absorbance Measurement:

    • Gently shake the plate to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®) Protocol

This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to cool to room temperature for about 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer.

Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits This compound This compound This compound->SMO Inhibits GLI GLI SUFU->GLI Sequesters GLI-R GLI-R GLI->GLI-R Cleavage GLA-A GLA-A Target Genes Target Genes GLI-R->Target Genes Represses GLI-A GLI-A GLI-A->Target Genes Activates Transcription

Caption: Hedgehog signaling pathway with this compound inhibition.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding This compound Stock This compound Stock Serial Dilution Serial Dilution This compound Stock->Serial Dilution Incubation Incubation Seeding->Incubation Serial Dilution->Incubation Viability Reagent Viability Reagent Incubation->Viability Reagent Measurement Measurement Viability Reagent->Measurement Data Processing Data Processing Measurement->Data Processing IC50 Calculation IC50 Calculation Data Processing->IC50 Calculation

Caption: Workflow for assessing this compound cell viability.

Troubleshooting_Tree Start Start Unexpected Viability Unexpected Viability Start->Unexpected Viability Inconsistent Inconsistent Unexpected Viability->Inconsistent Inconsistent? Low Viability Low Viability Unexpected Viability->Low Viability Consistently Low? Check Passage Check Passage Inconsistent->Check Passage Yes Run Vehicle Control Run Vehicle Control Low Viability->Run Vehicle Control Yes Check Seeding Check Seeding Check Passage->Check Seeding Check Compound Check Compound Check Seeding->Check Compound Use Orthogonal Assay Use Orthogonal Assay Check Compound->Use Orthogonal Assay Confirm Concentration Confirm Concentration Run Vehicle Control->Confirm Concentration Confirm Concentration->Use Orthogonal Assay End End Use Orthogonal Assay->End

Caption: Troubleshooting decision tree for viability assays.

References

Technical Support Center: Troubleshooting Artifacts in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting artifacts in your Magnetic Resonance Imaging (MRI) studies. This resource is designed for researchers, scientists, and drug development professionals to help identify and mitigate common imaging artifacts, ensuring the quality and accuracy of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are imaging artifacts in MRI?

A1: Imaging artifacts are features that appear in an MR image that are not present in the original object.[1] They can be caused by a variety of factors, including patient properties, hardware imperfections, and the physics of the MRI signal itself. These artifacts can obscure underlying pathology, mimic disease, or otherwise degrade the diagnostic quality of the images.[1][2]

Q2: Why is it critical to identify and correct for artifacts in preclinical and clinical research?

A2: In the context of drug development and scientific research, artifacts can lead to misinterpretation of data, affecting the assessment of a drug's efficacy or the understanding of a biological process. For instance, an artifact could be mistaken for a lesion or could obscure the true size and characteristics of a region of interest. Therefore, robust artifact detection and correction are essential for generating reliable and reproducible results.

Q3: What are the most common types of artifacts encountered in MRI studies?

A3: The most frequently encountered artifacts include those arising from motion (e.g., breathing, cardiac activity, or subject movement), chemical shift, and magnetic susceptibility (especially from metallic implants).[1][2][3] Other common artifacts include aliasing (wrap-around), zipper artifacts (RF leaks), and truncation (Gibbs ringing) artifacts.[1][3]

Troubleshooting Guides

Issue 1: Motion Artifacts (Ghosting and Blurring)

Q: My images appear blurry, or I see "ghost" replicas of the anatomy in the phase-encoding direction. What is causing this and how can I fix it?

A: This is a classic presentation of motion artifact, which is one of the most common issues in MRI.[3][4] It occurs when the subject moves during the scan.[3] The movement can be voluntary, or involuntary, such as breathing, heartbeat, or peristalsis.[1][5]

Troubleshooting Steps & Experimental Protocols:

  • Subject Immobilization:

    • Protocol: Ensure the subject is comfortably and securely positioned. Use foam pads, straps, or custom-molded cradles to restrict movement.[5] For animal studies, ensure the anesthetic plane is stable and sufficient to prevent reflexive movements.

  • Physiological Gating & Triggering:

    • Protocol: Synchronize image acquisition with the cardiac or respiratory cycle.[1] For respiratory gating, a bellows placed on the chest or abdomen monitors the breathing cycle, and data is acquired only during periods of minimal motion (e.g., end-expiration). Cardiac gating uses an ECG signal to trigger data acquisition at the same point in the cardiac cycle.

  • Sequence Parameter Optimization:

    • Protocol:

      • Increase Signal Averages (NEX/NSA): Acquiring the same data multiple times and averaging it can reduce random motion artifacts.[4][5]

      • Fast Imaging Sequences: Employing rapid imaging techniques like Echo-Planar Imaging (EPI) can "freeze" motion by acquiring data quickly.[5][6]

      • Swap Phase- and Frequency-Encoding Directions: This doesn't eliminate the artifact but can move it to a different part of the image where it may not interfere with the region of interest.[5][7]

  • Post-Processing Correction:

    • Protocol: Motion correction algorithms can be applied after data acquisition to retrospectively align image frames and reduce motion-related artifacts.[6][8]

Issue 2: Chemical Shift Artifact

Q: I observe bright and dark bands at the interfaces of fat and water-based tissues (e.g., around kidneys or in the orbit). What is this artifact and how can I minimize it?

A: This is a chemical shift artifact, which arises from the difference in the resonant frequencies of protons in fat and water.[2][7][9] This frequency difference causes a spatial misregistration of signals along the frequency-encoding axis.[3][9]

Troubleshooting Steps & Experimental Protocols:

  • Increase Receiver Bandwidth:

    • Protocol: Increasing the receiver bandwidth reduces the chemical shift artifact by improving the frequency discrimination per pixel.[7] Be aware that this may decrease the signal-to-noise ratio (SNR).[7]

  • Fat Suppression Techniques:

    • Protocol: Employing fat suppression methods is one of the most effective ways to eliminate chemical shift artifacts.[7][10]

      • Chemical Shift Selective (CHESS) or Fat-Sat: This technique applies a narrow-bandwidth RF pulse at the resonant frequency of fat to saturate the fat signal before imaging.[10]

      • Short TI Inversion Recovery (STIR): This is an inversion recovery sequence with a short inversion time (TI) that nulls the signal from fat based on its T1 relaxation time.[7][10]

  • Swap Phase and Frequency Encoding:

    • Protocol: Similar to motion artifacts, changing the encoding directions can shift the artifact's location, potentially moving it away from the area of interest.[7][10]

  • Lower Magnetic Field Strength:

    • Protocol: The frequency shift between fat and water is proportional to the main magnetic field strength.[9] Therefore, using a lower field strength (e.g., 1.5T instead of 3T) will reduce the artifact, though this also reduces SNR.[9]

Issue 3: Magnetic Susceptibility Artifacts

Q: My images show significant signal loss and geometric distortion, particularly near metallic implants or at air-tissue interfaces. What is causing this and what are my options to reduce it?

A: This is a magnetic susceptibility artifact. It occurs due to large variations in the local magnetic field at the interface of materials with different magnetic susceptibilities, such as metal and tissue, or air and tissue.[3][11][12] These field distortions lead to signal loss and spatial misregistration.[12]

Troubleshooting Steps & Experimental Protocols:

  • Use Metal Artifact Reduction Sequences (MARS):

    • Protocol: If available, use specialized MARS pulse sequences. These sequences are designed to mitigate the effects of metallic implants.[11] An example is the Multi-Acquisition with Variable-Resonance Image Combination (MAVRIC) sequence.[13]

  • Sequence Parameter Optimization:

    • Protocol:

      • Use Fast Spin-Echo (FSE) instead of Gradient-Echo (GRE): FSE sequences use a 180-degree refocusing pulse that helps to correct for signal dephasing caused by susceptibility variations.[3]

      • Use a Short Echo Time (TE): A shorter TE allows less time for signal dephasing to occur.[3][11]

      • Increase Bandwidth: A higher receiver bandwidth can reduce the spatial distortion.[11]

  • Proper Orientation:

    • Protocol: If possible, orient the long axis of a metallic implant parallel to the main magnetic field (B0) to minimize the artifact.[14]

Data Presentation: Impact of Parameter Adjustments on Artifact Severity

Artifact TypeParameter AdjustmentEffect on ArtifactPotential Trade-off
Motion Increase NEX/NSADecreaseIncreased Scan Time
Use Fast Imaging (e.g., EPI)DecreaseLower Resolution, Susceptibility Artifacts
Apply Gating/TriggeringDecreaseIncreased Scan Time, Complex Setup
Chemical Shift Increase Receiver BandwidthDecreaseDecreased SNR[7]
Apply Fat SuppressionDecrease/EliminateCan fail with field inhomogeneity[9]
Lower Field Strength (e.g., 3T to 1.5T)DecreaseDecreased SNR[9]
Susceptibility Use FSE instead of GREDecreaseHigher SAR, Longer Scan Time
Decrease Echo Time (TE)DecreaseLess T2* weighting
Increase Receiver BandwidthDecreaseDecreased SNR

Mandatory Visualizations

Troubleshooting Workflow for Image Artifacts

Artifact_Troubleshooting_Workflow start Image Acquisition Complete assess_quality Assess Image Quality start->assess_quality is_artifact Artifact Present? assess_quality->is_artifact identify_artifact Identify Artifact Type is_artifact->identify_artifact Yes final_image Final High-Quality Image is_artifact->final_image No motion Motion Artifact (Ghosting, Blurring) identify_artifact->motion chemical Chemical Shift (Fat/Water Shift) identify_artifact->chemical susceptibility Susceptibility (Distortion, Signal Loss) identify_artifact->susceptibility other Other Artifacts identify_artifact->other motion_solutions Apply Motion Correction: - Immobilization - Gating/Triggering - Fast Sequences - Increase NEX motion->motion_solutions chemical_solutions Apply Chemical Shift Correction: - Increase Bandwidth - Fat Suppression - Swap Phase/Frequency chemical->chemical_solutions susceptibility_solutions Apply Susceptibility Correction: - Use FSE instead of GRE - Shorten TE - Use MARS susceptibility->susceptibility_solutions post_process Apply Post-Processing other->post_process rescan Re-acquire Data motion_solutions->rescan chemical_solutions->rescan susceptibility_solutions->rescan rescan->assess_quality post_process->assess_quality

Caption: A logical workflow for identifying and troubleshooting common MRI artifacts.

Factors Contributing to Magnetic Susceptibility Artifact

Susceptibility_Artifact_Factors cluster_sources Primary Sources cluster_sequence Sequence Parameters cluster_field Field Strength artifact Magnetic Susceptibility Artifact metal Metallic Implants (e.g., steel, titanium) metal->artifact air_tissue Air-Tissue Interfaces (e.g., sinuses, bowel) air_tissue->artifact gre Gradient-Echo (GRE) Sequences gre->artifact long_te Long Echo Time (TE) long_te->artifact narrow_bw Narrow Receiver Bandwidth narrow_bw->artifact high_b0 High B0 Field Strength (e.g., 3T and above) high_b0->artifact

Caption: Key factors that contribute to the severity of magnetic susceptibility artifacts.

References

Validation & Comparative

A Comparative Analysis of ULK1 Inhibitors: MRT68921 vs. SBI-0206965

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of two prominent small molecule inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1): MRT68921 and SBI-0206965. ULK1 is a critical serine/threonine kinase that plays a central role in the initiation of autophagy, a fundamental cellular process for degrading and recycling cellular components.[1] As such, inhibitors of ULK1 are invaluable tools for researchers studying autophagy and hold potential as therapeutic agents in various diseases, including cancer.[1] This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data and detailed protocols.

Introduction to the Compounds

MRT68921 is a potent, ATP-competitive dual inhibitor of ULK1 and its close homolog ULK2.[2][3][4][5][6] It was initially developed as part of a series of compounds targeting TANK-binding kinase 1 (TBK1) but was found to have strong activity against ULK kinases.[7]

SBI-0206965 is a highly selective, cell-permeable inhibitor of ULK1.[8][9] It demonstrates significant selectivity for ULK1 over ULK2 and has been characterized against large kinase panels, making it a widely used tool to probe ULK1-specific functions.[1][8][9]

Quantitative Data Comparison

The following tables summarize the key quantitative performance metrics for MRT68921 and SBI-0206965, based on in vitro and cellular assays.

In Vitro Kinase Inhibition
Target Kinase MRT68921 IC50 SBI-0206965 IC50
ULK12.9 nM[2][3][4][5][10]108 nM[8][9][11]
ULK21.1 nM[2][3][4][5][10]711 nM[5][8][11][12]
AMPK45 nM[10]More potent than ULK1 in some assays[13][14]
NUAK1Potent inhibitor[2]Potently inhibits[13][14]
TBK1Potent inhibitor[7][15]Not a primary target

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.

Cellular Activity
Cell Line(s) MRT68921 Cellular IC50 (Cytotoxicity)
Various Cancer Cell Lines1.76 - 8.91 µM[16][17]
NCI-H460~1.76 µM[17]
293T (Normal)> 20 µM (approx. 10-fold less sensitive than cancer cells)[16][17]

Cellular IC50 values for cytotoxicity can vary significantly based on the cell line and assay duration.

Kinase Selectivity Profile

MRT68921 demonstrates potent inhibition of both ULK1 and ULK2. However, it is a multi-targeted inhibitor, also showing significant activity against other kinases, including the AMPK-related kinases (such as NUAK1) and TBK1.[7][15] One screen revealed that at a concentration of 1 µM, MRT68921 inhibited 44 out of 80 tested kinases, highlighting its relatively broad specificity.[7] This promiscuity should be considered when interpreting experimental results, as observed phenotypes may not be solely due to ULK1/2 inhibition.

SBI-0206965 exhibits greater selectivity for ULK1, with an approximately 7-fold higher IC50 for ULK2.[5][9] A comprehensive screen against 456 kinases demonstrated high selectivity; at a 10 µM concentration, only 10 kinases were inhibited, including ULK1/2, FAK, FLT3, Src, and Jak3.[1][11] Despite this, other studies have identified it as a potent inhibitor of AMPK, in some contexts more effective against AMPK than ULK1.[13][14][18] This dual activity against two key regulators of autophagy (ULK1 and AMPK) is a critical consideration for its use.

Signaling Pathway and Experimental Workflow

ULK1 Signaling Pathway in Autophagy Initiation

The following diagram illustrates the central role of the ULK1 complex in the autophagy signaling cascade, integrating signals from nutrient sensors like mTORC1 and AMPK.

ULK1_Pathway ULK1 Signaling in Autophagy Initiation Nutrients Nutrient Availability mTORC1 mTORC1 Nutrients->mTORC1 Activates AMPK AMPK Nutrients->AMPK Inhibits ULK1_Complex ULK1 Complex (ULK1, ATG13, FIP200, ATG101) mTORC1->ULK1_Complex Inhibits AMPK->ULK1_Complex Activates VPS34_Complex VPS34 Complex ULK1_Complex->VPS34_Complex Activates Autophagosome Autophagosome Formation VPS34_Complex->Autophagosome Initiates Kinase_Assay_Workflow Workflow for In Vitro ULK1 Kinase Inhibition Assay cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A Prepare Assay Buffer E Combine Enzyme, Substrate, and Inhibitor in Assay Plate A->E B Dilute ULK1 Enzyme B->E C Prepare Substrate (e.g., MBP) C->E D Serially Dilute Inhibitor (MRT68921 or SBI-0206965) D->E F Initiate Reaction with ATP (e.g., [γ-32P]ATP or cold ATP) E->F G Incubate at 30°C (e.g., 30-45 min) F->G H Stop Reaction & Detect Signal (e.g., Luminescence, Radioactivity) G->H I Data Analysis: Calculate % Inhibition H->I J Determine IC50 Value I->J

References

A Comparative Guide to MRT-83 and Existing Therapies for Hedgehog Pathway-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel Smoothened (Smo) antagonist, MRT-83, with existing U.S. Food and Drug Administration (FDA)-approved therapies for cancers driven by the Hedgehog (Hh) signaling pathway, such as advanced Basal Cell Carcinoma (BCC). The information presented herein is intended to inform research and drug development efforts by providing a comprehensive overview of the mechanism of action, preclinical efficacy, and relevant experimental methodologies.

Introduction to Hedgehog Signaling in Cancer

The Hedgehog signaling pathway is a critical regulator of embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway, often due to mutations in key components like Patched (PTCH) or Smoothened (SMO), can drive the proliferation of certain cancers, most notably Basal Cell Carcinoma.[4][5][6] In the absence of the Hedgehog ligand, the transmembrane receptor PTCH inhibits SMO. Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to transduce a signal that ultimately leads to the activation of GLI transcription factors and the expression of target genes involved in cell growth and survival.[2][7]

Mechanism of Action of Smoothened Antagonists

This compound, vismodegib, and sonidegib are all small molecule inhibitors that target the G protein-coupled receptor-like protein Smoothened.[4][6][8] By binding to SMO, these antagonists prevent its activation, thereby blocking the downstream signaling cascade and inhibiting the growth of Hh-dependent tumors.[4][6][8]

Preclinical and Clinical Efficacy: A Comparative Overview

TherapyTargetIC50Clinical Efficacy (Advanced BCC)
This compound Smoothened (Smo)~3 nM (ShhN-induced GCP proliferation); 4.6 nM (BC binding to HEK-hSmo cells)Not yet clinically evaluated
Vismodegib Smoothened (Smo)Not specified in provided resultsLocally Advanced BCC: Objective Response Rate (ORR) of 43%[9][10][11]
Metastatic BCC: ORR of 30%[9][10][11]
Sonidegib Smoothened (Smo)Not specified in provided resultsLocally Advanced BCC: ORR of 56% (200 mg dose)[12][13]
Metastatic BCC: ORR of 8% (200 mg dose)[12][13]

Note: IC50 values can vary depending on the assay conditions. Clinical efficacy data is based on pivotal phase II trials (ERIVANCE for vismodegib and BOLT for sonidegib).

Experimental Protocols

In Vitro Hedgehog Signaling Assay (Luciferase Reporter Assay)

This assay is a common method to quantify the activity of the Hedgehog signaling pathway in response to inhibitors.

Objective: To measure the inhibition of Gli-mediated transcription by this compound, vismodegib, or sonidegib.

Cell Line: NIH-3T3 cells stably expressing a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control.

Protocol:

  • Cell Seeding: Seed the reporter cells in a 96-well plate and allow them to reach confluence.

  • Compound Treatment: Treat the cells with varying concentrations of the Smoothened antagonist (e.g., this compound, vismodegib, sonidegib) for a predetermined time.

  • Pathway Activation: Stimulate the Hedgehog pathway using a Smoothened agonist like SAG or conditioned media from cells overexpressing Sonic Hedgehog (Shh).

  • Lysis: Lyse the cells to release the luciferase enzymes.

  • Luminescence Measurement: Measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for variations in cell number and transfection efficiency. Calculate the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in luciferase activity.[14][15][16][17]

In Vivo Tumor Xenograft Model (Basal Cell Carcinoma)

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Objective: To assess the ability of this compound to inhibit the growth of human BCC tumors in an animal model.

Animal Model: Immunocompromised mice (e.g., NOD/SCID).

Protocol:

  • Cell Preparation: Prepare a single-cell suspension of a human BCC cell line or patient-derived xenograft (PDX) cells.

  • Tumor Implantation: Subcutaneously inject the tumor cells, often mixed with Matrigel, into the flank of the mice.[18][19]

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size.

  • Compound Administration: Administer the test compound (e.g., this compound) to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. A vehicle control group should be included.

  • Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth in the treated group to the control group to determine the extent of tumor growth inhibition.[20][21][22]

Signaling Pathway and Experimental Workflow Diagrams

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hedgehog Ligand Hedgehog Ligand PTCH1 PTCH1 Hedgehog Ligand->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes MRT83 This compound MRT83->SMO Inhibits

Caption: The Hedgehog Signaling Pathway and the Mechanism of Action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Luciferase Reporter Assay (Hh Pathway Activity) b Cell Viability Assay (IC50 Determination) a->b Confirm Cellular Activity c Smoothened Binding Assay b->c Characterize Target Engagement d BCC Xenograft Model (Tumor Growth Inhibition) c->d Evaluate In Vivo Efficacy e Pharmacokinetic Analysis d->e Assess Drug Exposure f Toxicity Studies e->f Determine Safety Profile

Caption: A Representative Experimental Workflow for Preclinical Evaluation of a Smoothened Antagonist.

References

Validating the In Vivo Efficacy of MRT-83: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the Smoothened (Smo) antagonist, MRT-83, with other key inhibitors of the Hedgehog (Hh) signaling pathway. Designed for researchers, scientists, and professionals in drug development, this document summarizes available in vivo and in vitro data to objectively evaluate the therapeutic potential of this compound. The content is structured to facilitate a clear understanding of its efficacy relative to established alternatives, supported by detailed experimental methodologies and visual representations of key biological and experimental processes.

Comparative Efficacy of Smoothened Antagonists

The following table summarizes the in vivo and in vitro efficacy of this compound and its key comparators: cyclopamine, vismodegib, and sonidegib. While in vivo anti-tumor data for this compound is not publicly available, its potent in vitro activity and in vivo target engagement in skin position it as a promising candidate for further preclinical development.

Compound Mechanism of Action In Vitro Potency (IC50) In Vivo Cancer Model Key In Vivo Efficacy Results Reference
This compound Smoothened (Smo) Antagonist~3-6 nM (GCP proliferation); 4.6 nM (hSmo binding)[1][2]Topical application in depilated mice (biomarker study)Slightly inhibited Ptch1 mRNA, no significant impact on Gli1 mRNA.[3] Injected into the lateral ventricle of adult mice, it abolished the up-regulation of Patched transcription induced by Sonic Hedgehog.[1][1][2][3]
Cyclopamine Smoothened (Smo) Antagonist~5 µM (Medulloblastoma cell growth inhibition)[4][5]Medulloblastoma AllograftRegression of established tumors.[4][6][4][5][6][7]
Pancreatic Cancer XenograftModerate growth inhibition (~50-60%) in pre-established subcutaneous xenografts.[8]
Vismodegib (GDC-0449) Smoothened (Smo) AntagonistNot explicitly stated in provided abstractsLocally Advanced Basal Cell Carcinoma (Human)43% objective response rate, with 21% complete responses.[9][9]
Metastatic Basal Cell Carcinoma (Human)30% objective response rate.[9][9]
Sonidegib (LDE225) Smoothened (Smo) AntagonistNot explicitly stated in provided abstractsLocally Advanced Basal Cell Carcinoma (Human)58% objective response rate (200 mg dose).[2]
Metastatic Pancreatic Adenocarcinoma (in combination with FOLFIRINOX)Phase 1b trial showed feasibility of the combination.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vivo experiments cited in this guide.

Protocol 1: Orthotopic Medulloblastoma Xenograft Model

This protocol describes the establishment of a medulloblastoma tumor in the cerebellum of an immunodeficient mouse, a model that closely mimics the human disease.

1. Cell Culture:

  • Human medulloblastoma cell lines (e.g., DAOY) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

2. Animal Model:

  • Immunodeficient mice (e.g., NOD/SCID) aged 6-8 weeks are used.

3. Stereotactic Intracranial Injection:

  • Mice are anesthetized, and their heads are fixed in a stereotactic frame.

  • A burr hole is drilled in the skull over the cerebellum.

  • A suspension of medulloblastoma cells (typically 1 x 105 to 1 x 106 cells in a small volume, e.g., 2-5 µL) is slowly injected into the cerebellum.[11][12]

  • The burr hole is sealed with bone wax, and the incision is sutured.

4. Tumor Growth Monitoring:

  • Tumor growth is monitored by bioluminescence imaging (if cells are luciferase-tagged) or by observing clinical signs (e.g., weight loss, ataxia).

  • At the experimental endpoint, brains are harvested for histological and molecular analysis.[13]

5. Drug Administration:

  • The test compound (e.g., Smoothened antagonist) or vehicle is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dosing schedule.

6. Efficacy Evaluation:

  • The primary endpoint is typically overall survival.

  • Secondary endpoints can include tumor volume reduction (measured by imaging or histology), changes in biomarker expression (e.g., Ki67 for proliferation), and assessment of apoptosis.[13]

Protocol 2: Subcutaneous Pancreatic Cancer Xenograft Model

This is a widely used model for evaluating the efficacy of anti-cancer agents against solid tumors.

1. Cell Culture:

  • Human pancreatic cancer cell lines (e.g., AsPC-1, MiaPaCa-2) are cultured in standard conditions.[14][15]

2. Animal Model:

  • Athymic nude mice are commonly used.

3. Subcutaneous Cell Implantation:

  • A suspension of pancreatic cancer cells (typically 1 x 106 to 5 x 106 cells in a volume of 100-200 µL, often mixed with Matrigel) is injected subcutaneously into the flank of the mice.[14][16][17]

4. Tumor Growth Measurement:

  • Tumor dimensions (length and width) are measured regularly (e.g., twice weekly) using calipers.

  • Tumor volume is calculated using the formula: (Length x Width2) / 2.[16]

5. Drug Treatment:

  • Once tumors reach a palpable size (e.g., 100-200 mm3), mice are randomized into treatment and control groups.

  • The investigational drug or vehicle is administered according to the planned schedule and route.

6. Efficacy Assessment:

  • The primary endpoint is typically tumor growth inhibition.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[16]

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the Hedgehog signaling pathway and a typical in vivo experimental workflow.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog Ligand (Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO_active Smoothened (SMO) (Active) SMO Smoothened (SMO) (Inactive) PTCH1->SMO Inhibits PTCH1->SMO_active SUFU SUFU SMO_active->SUFU Inhibits GLI GLI (Inactive) SUFU->GLI Sequesters GLI_active GLI (Active) GLI->GLI_active Activation DNA Target Gene Transcription GLI_active->DNA Promotes

Caption: The canonical Hedgehog signaling pathway.

In_Vivo_Efficacy_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous or Orthotopic) cell_culture->implantation tumor_growth Tumor Establishment and Growth Monitoring implantation->tumor_growth randomization Randomization of Animals into Treatment Groups tumor_growth->randomization treatment Drug Administration (e.g., this compound or Vehicle) randomization->treatment monitoring Continued Monitoring of Tumor Growth and Animal Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Survival) monitoring->endpoint endpoint->monitoring No analysis Tumor Excision and Analysis (Histology, Biomarkers) endpoint->analysis Yes data_analysis Data Analysis and Efficacy Determination analysis->data_analysis end End data_analysis->end

Caption: General workflow for an in vivo anti-tumor efficacy study.

References

Reproducibility of MRT-83 Experimental Results: A Comparative Guide to Hedgehog Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the experimental data available for MRT-83, a potent antagonist of the Smoothened (SMO) receptor, and other key inhibitors of the Hedgehog (Hh) signaling pathway. The data is presented to facilitate an objective comparison of their performance, supplemented by detailed experimental protocols and pathway diagrams to ensure clarity and aid in the design of future studies.

Quantitative Comparison of Smoothened Inhibitors

The following table summarizes the in vitro potency of this compound and other well-characterized Hedgehog pathway inhibitors. The data has been compiled from various preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.

CompoundTargetAssay TypeIC50 ValueReference
This compound Human SMOBODIPY-cyclopamine Binding4.6 nM[1]
This compound Mouse SMOBODIPY-cyclopamine Binding14 nM[1]
This compound Rat GCPsShhN-induced Proliferation~3 nM[2]
This compound Rat GCPsSAG-induced Proliferation~6 nM[2]
Vismodegib (GDC-0449) SMOCell-free Assay3 nM[3]
Sonidegib (LDE-225) Mouse SMOCell-free Assay1.3 nM[3]
Sonidegib (LDE-225) Human SMOCell-free Assay2.5 nM[3]
Cyclopamine SMOHh Cell Assay46 nM[4]
Cyclopamine SMOShh-LIGHT2 Assay150 - 300 nM[5]
GANT61 GLI1/GLI2--[6]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Point of Intervention Shh Shh Ligand PTCH1 PTCH1 Shh->PTCH1 Binds SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Proteins SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes MRT-83_etc This compound & Other SMO Antagonists MRT-83_etc->SMO Inhibit

Canonical Hedgehog Signaling Pathway and SMO Inhibition.

Experimental_Workflow cluster_assay In Vitro Potency Assessment cluster_readout Readout Start Start Cell_Culture Cell Culture (e.g., Shh-light II cells) Start->Cell_Culture Compound_Treatment Treatment with This compound or Alternatives Cell_Culture->Compound_Treatment Incubation Incubation Compound_Treatment->Incubation Luciferase_Assay Luciferase Assay (Shh-light II) Incubation->Luciferase_Assay Binding_Assay Competitive Binding Assay (BODIPY-cyclopamine) Incubation->Binding_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Incubation->Proliferation_Assay Data_Analysis Data Analysis (IC50 Determination) Luciferase_Assay->Data_Analysis Binding_Assay->Data_Analysis Proliferation_Assay->Data_Analysis End End Data_Analysis->End

General Experimental Workflow for In Vitro Assays.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental results. Below are outlines for key assays used in the characterization of this compound and other Smoothened inhibitors.

Shh-light II Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the Hedgehog signaling pathway. Shh-light II cells are NIH/3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter, which is used for normalization.[7]

  • Cell Culture: Shh-light II cells are cultured in appropriate media (e.g., DMEM with 10% bovine calf serum).

  • Seeding: Cells are seeded into 96-well plates and grown to confluence.

  • Treatment: The culture medium is replaced with a low-serum medium containing the desired concentration of the Hedgehog pathway agonist (e.g., ShhN conditioned medium or SAG) and varying concentrations of the inhibitor (this compound or alternatives).

  • Incubation: Cells are incubated for a defined period (e.g., 30-48 hours) to allow for pathway activation and reporter gene expression.

  • Lysis: Cells are lysed using a passive lysis buffer.

  • Luciferase Measurement: The activities of both firefly and Renilla luciferases are measured using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The normalized values are then used to determine the IC50 of the inhibitor.

BODIPY-cyclopamine Competitive Binding Assay

This assay measures the ability of a test compound to compete with a fluorescently labeled ligand (BODIPY-cyclopamine) for binding to the Smoothened receptor.[1][5]

  • Cell Culture and Transfection: HEK293 cells are transiently transfected with a plasmid expressing human or mouse Smoothened.

  • Cell Plating: Transfected cells are seeded into multi-well plates.

  • Competition Reaction: Cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the competitor compound (e.g., this compound).

  • Incubation: The incubation is carried out for a specific duration (e.g., 2-4 hours) at 37°C.

  • Washing and Fixation: Cells are washed to remove unbound ligand and then fixed.

  • Imaging: The fluorescence intensity of BODIPY-cyclopamine bound to the cells is quantified using fluorescence microscopy or a high-content imaging system.

  • Data Analysis: The fluorescence intensity is plotted against the concentration of the competitor compound to determine the IC50 value.

Smoothened Trafficking Assay

This assay visualizes the translocation of Smoothened to the primary cilium upon Hedgehog pathway activation and its inhibition by antagonists.[1]

  • Cell Culture: Cells that form primary cilia (e.g., C3H10T1/2 or NIH/3T3 cells) are cultured on coverslips.

  • Treatment: Cells are treated with a Hedgehog pathway agonist (e.g., ShhN or SAG) in the presence or absence of the Smoothened inhibitor (e.g., this compound).

  • Incubation: Cells are incubated for a sufficient time to allow for Smoothened trafficking (e.g., several hours).

  • Immunofluorescence Staining: Cells are fixed, permeabilized, and stained with antibodies against Smoothened and a ciliary marker (e.g., acetylated α-tubulin).

  • Microscopy: The localization of Smoothened in relation to the primary cilium is observed using fluorescence microscopy.

  • Analysis: The percentage of cells showing ciliary localization of Smoothened is quantified in each treatment group.

Reproducibility and Future Directions

The reproducibility of the experimental results for this compound and other Hedgehog pathway inhibitors is crucial for their potential therapeutic development. The provided data and protocols offer a foundation for researchers to independently validate and expand upon these findings.

Challenges in the field include the development of resistance to SMO inhibitors, often through mutations in the SMO receptor itself.[8] Future research should focus on head-to-head comparative studies of different inhibitors under standardized conditions to provide a more definitive assessment of their relative potencies and specificities. Furthermore, investigating the efficacy of these compounds in clinically relevant models of Hedgehog-dependent cancers and in overcoming resistance mechanisms will be critical for their translation into effective therapies.

References

The BCL6 Inhibitor FX1: A Comparative Analysis of Efficacy in Preclinical Models of Diffuse Large B-cell Lymphoma

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the BCL6 inhibitor FX1 with other experimental agents, focusing on its efficacy in preclinical models, including primary patient-derived cells. Detailed experimental methodologies and signaling pathway visualizations are included to support further research and development in this therapeutic area.

FX1 is a rationally designed small-molecule inhibitor that targets the B-cell lymphoma 6 (BCL6) protein, a master transcriptional repressor crucial for the formation and maintenance of germinal centers. Dysregulation of BCL6 is a key driver in several B-cell malignancies, most notably Diffuse Large B-cell Lymphoma (DLBCL), making it a prime therapeutic target. FX1 was developed to bind with high affinity to the BTB domain of BCL6, disrupting its ability to recruit corepressor proteins and thereby reactivating the expression of BCL6 target genes.[1][2] This guide summarizes the available preclinical data on FX1's efficacy, particularly in primary patient samples, and compares its performance with other BCL6 inhibitors.

Comparative Efficacy of BCL6 Inhibitors

FX1 has demonstrated significant preclinical activity in various models of DLBCL, including both germinal center B-cell-like (GCB) and activated B-cell-like (ABC) subtypes. The following tables summarize the quantitative data on the efficacy of FX1 and other notable BCL6 inhibitors.

InhibitorTargetAssay TypeCell Lines / Sample TypeIC50 / GI50Reference
FX1 BCL6 BTB DomainLuciferase Reporter AssayHEK293T~35 µM[1]
Cell Viability AssayBCL6-dependent GCB-DLBCL cell lines~36 µM (average GI50)[3]
Cell Viability AssayABC-DLBCL cell lines~41 µM (average IC50)[3]
Ex vivo culturePrimary human GCB- and ABC-DLBCL cellsSignificant decrease in survival[3]
79-6 BCL6 BTB DomainLuciferase Reporter AssayHEK293T~318 µM[1]
BI3802 BCL6 BTB DomainHTRF Assay-21 nM[4]
WK692 BCL6 BTB DomainCell Viability AssayGCB-DLBCL cell lines1-5 µM[4]
HTRF Assay-Not specified, but superior to FX1[4]

Key Findings from Comparative Data:

  • FX1 demonstrates significantly greater potency than the earlier generation inhibitor 79-6, with an approximately 10-fold lower IC50 in reporter assays.[1]

  • Newer generation inhibitors, such as BI3802 and WK692, show even greater potency in biochemical and cell-based assays compared to FX1.[4]

  • Crucially, FX1 has shown efficacy not only in established cell lines but also in primary human DLBCL cells of both GCB and ABC subtypes, indicating its potential clinical relevance.[3]

  • FX1 exhibits selective growth inhibition of BCL6-dependent DLBCL cell lines, with minimal effect on BCL6-independent lines.[5]

Mechanism of Action: Disrupting the BCL6 Repressor Complex

BCL6 functions as a transcriptional repressor by recruiting corepressor complexes, including SMRT, NCOR, and BCOR, to its BTB domain. This action suppresses the expression of genes involved in cell cycle control, DNA damage response, and differentiation. FX1 competitively binds to a lateral groove on the BCL6 BTB domain, physically preventing the recruitment of these corepressors. This leads to the reactivation of BCL6 target genes, such as CDKN1A (p21), which inhibits cell cycle progression, and ultimately results in apoptosis of the lymphoma cells.[1][5]

BCL6_Signaling_Pathway cluster_nucleus Nucleus cluster_drug Therapeutic Intervention BCL6 BCL6 (BTB Domain Dimer) Corepressors Corepressors (SMRT, NCOR, BCOR) BCL6->Corepressors recruits TargetGenes Target Genes (e.g., CDKN1A) Corepressors->TargetGenes represses Repression Transcriptional Repression CellCycleArrest Cell Cycle Arrest TargetGenes->CellCycleArrest expression leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis induces FX1 FX1 FX1->BCL6 binds to BTB domain & blocks recruitment

Caption: Mechanism of action of the BCL6 inhibitor FX1.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is used to determine the occupancy of BCL6 and its corepressors at specific gene loci in DLBCL cells following treatment with a BCL6 inhibitor.

ChIP_Workflow start DLBCL Cells + FX1/Vehicle crosslink 1. Crosslink proteins to DNA (Formaldehyde) start->crosslink lyse 2. Lyse cells and shear chromatin (Sonication) crosslink->lyse immunoprecipitate 3. Immunoprecipitate with anti-BCL6 or anti-corepressor Ab lyse->immunoprecipitate wash 4. Wash to remove non-specific binding immunoprecipitate->wash elute 5. Elute protein-DNA complexes wash->elute reverse 6. Reverse crosslinks elute->reverse purify 7. Purify DNA reverse->purify analyze 8. Analyze DNA by qPCR purify->analyze

References

Independent Validation of MRT-83: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRT-83's performance against other Smoothened (Smo) antagonists, supported by experimental data. This compound is a potent, novel antagonist of the Smoothened receptor, a key component of the Hedgehog (Hh) signaling pathway.

This compound demonstrates high potency in blocking the Hedgehog signaling cascade, a pathway crucial in embryonic development and implicated in various cancers when abnormally activated. This guide summarizes the available research to offer a clear comparison with other known Smo antagonists.

Performance Comparison of Smoothened Antagonists

This compound and its derivatives have been evaluated against other well-known Smoothened inhibitors, such as cyclopamine, and the FDA-approved drugs Vismodegib (GDC-0449) and Sonidegib (LDE225). The following tables summarize the inhibitory concentrations (IC50) from various cell-based assays, providing a quantitative comparison of their potency. A lower IC50 value indicates a higher potency.

CompoundShh-light 2 (Gli-luciferase) IC50 (nM)C3H10T1/2 (AP) IC50 (nM)Cerebellar Granule Precursors (GCPs) IC50 (nM)
MRT-92 2.85.60.4
This compound 22196
GDC-0449 (Vismodegib) 21183
LDE225 (Sonidegib) 28423
CompoundBODIPY-cyclopamine Binding IC50 (nM)
MRT-92 8.4
This compound 4.6
GDC-0449 (Vismodegib) 11
LDE225 (Sonidegib) 2.5

Signaling Pathway and Mechanism of Action

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (like Sonic Hedgehog, Shh) to the Patched1 (PTCH1) receptor. In the absence of a ligand, PTCH1 inhibits the activity of the G protein-coupled receptor, Smoothened (Smo). Upon ligand binding, this inhibition is lifted, allowing Smo to translocate to the primary cilium and activate a downstream signaling cascade. This cascade ultimately leads to the activation of the GLI family of transcription factors, which then regulate the expression of target genes involved in cell proliferation and differentiation.[1]

This compound functions as an antagonist by directly interacting with the Smoothened receptor.[2] This interaction prevents the agonist-induced trafficking of Smo to the primary cilium, thereby blocking the downstream signaling cascade.[2] The specificity of this compound for the Hh pathway has been demonstrated by its lack of effect on the Wnt signaling pathway.[2]

Hedgehog Signaling Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_antagonist Mechanism of this compound PTCH1_off PTCH1 SMO_off SMO PTCH1_off->SMO_off Inhibits PTCH1_on PTCH1 SUFU_off SUFU SMO_off->SUFU_off SMO_on SMO (Active) GLI_off GLI SUFU_off->GLI_off Sequesters & Promotes Cleavage SUFU_on SUFU Genes_off Target Gene Transcription OFF GLI_off->Genes_off Represses GLI_on GLI (Active) Genes_on Target Gene Transcription ON Shh Shh Ligand Shh->PTCH1_on Inhibits SMO_on->SUFU_on Inhibits SMO_blocked SMO GLI_on->Genes_on Activates MRT83 This compound MRT83->SMO_blocked Antagonizes

Hedgehog Signaling and this compound Inhibition.

Key Experimental Protocols

The following are detailed methodologies for the key experiments cited in the validation of this compound and its comparison with other Smoothened antagonists.

Gli-Luciferase Reporter Assay

This assay is used to measure the transcriptional activity of the Hedgehog pathway.

Methodology:

  • Cell Culture: NIH-3T3 cells, which are stably transfected with a Gli-dependent firefly luciferase reporter and a control Renilla luciferase reporter, are cultured until confluent.[3]

  • Plating: The cells are then split into 96-well plates and cultured for an additional 4 days until they are highly confluent.[3]

  • Treatment: The culture medium is replaced with a low-serum medium containing the desired concentration of the Smoothened antagonist (e.g., this compound) and a Hedgehog pathway agonist (e.g., Shh-conditioned medium).[3]

  • Incubation: The cells are incubated for 30-48 hours.[3]

  • Lysis: The cells are lysed using a passive lysis buffer.[3]

  • Luminescence Measurement: The firefly and Renilla luciferase activities are measured using a luminometer and a dual-luciferase assay kit. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for variations in cell number and transfection efficiency.[3]

Gli_Luciferase_Assay_Workflow start Start: NIH-3T3 cells with luciferase reporters culture Culture to confluence start->culture plate Plate in 96-well plates culture->plate treat Treat with agonist + antagonist plate->treat incubate Incubate 30-48 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luminescence lyse->measure end End: Quantify Hh pathway activity measure->end

Gli-Luciferase Assay Workflow.

BODIPY-Cyclopamine Binding Assay

This is a competitive binding assay used to determine the affinity of a compound for the Smoothened receptor.

Methodology:

  • Cell Preparation: HEK293 cells overexpressing the human Smoothened receptor are used.[4]

  • Ligand Preparation: A fluorescently labeled Smoothened antagonist, BODIPY-cyclopamine, is used as the tracer.[4]

  • Competition: The cells are incubated with a fixed concentration of BODIPY-cyclopamine and varying concentrations of the competitor compound (e.g., this compound).[4]

  • Incubation: The incubation is carried out for a set period to allow binding to reach equilibrium.

  • Measurement: The amount of bound BODIPY-cyclopamine is measured using a fluorescence plate reader or through flow cytometry.[4][5]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of BODIPY-cyclopamine binding against the concentration of the competitor compound.

BODIPY_Cyclopamine_Binding_Assay cluster_components Assay Components cluster_process Assay Process HEK_SMO HEK293 cells expressing SMO Incubate Incubate components together HEK_SMO->Incubate BODIPY_Cyc BODIPY-Cyclopamine (Fluorescent Ligand) BODIPY_Cyc->Incubate MRT_83 This compound (Competitor) MRT_83->Incubate Measure Measure fluorescence Incubate->Measure Analyze Calculate IC50 Measure->Analyze

BODIPY-Cyclopamine Binding Assay.

Smoothened Ciliary Translocation Assay

This assay visualizes the effect of a compound on the movement of Smoothened to the primary cilium.

Methodology:

  • Cell Culture and Treatment: Mouse embryonic fibroblasts (MEFs) or other suitable cell lines are grown to confluence and then treated with a Hedgehog pathway agonist (e.g., ShhN) in the presence or absence of the Smoothened antagonist (e.g., this compound) for a specified time (e.g., 24 hours).[6][7]

  • Fixation and Permeabilization: The cells are fixed with paraformaldehyde and then permeabilized.[6]

  • Immunostaining: The cells are stained with primary antibodies against Smoothened and a marker for the primary cilium (e.g., acetylated tubulin).[7]

  • Secondary Staining: Fluorescently labeled secondary antibodies are used to detect the primary antibodies. Nuclei are often counterstained with DAPI.[7]

  • Imaging: The cells are imaged using a confocal microscope.[6]

  • Analysis: The images are analyzed to determine the localization of Smoothened. In the presence of an agonist, Smoothened will be observed to co-localize with the primary cilium marker. An effective antagonist like this compound will prevent this translocation.[2]

References

Assessing the Therapeutic Index of MRT-83: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers, understanding the therapeutic index of a novel compound is paramount. This guide provides a comparative assessment of MRT-83, a potent Smoothened (SMO) antagonist, against other Hedgehog (Hh) pathway inhibitors. The data presented herein is compiled from available preclinical studies to aid in the evaluation of this compound's potential as a therapeutic agent.

Executive Summary

This compound is a small molecule inhibitor of the Smoothened (SMO) receptor, a key component of the Hedgehog (Hh) signaling pathway. Dysregulation of this pathway is implicated in the development and progression of various cancers, making SMO an attractive target for therapeutic intervention. This guide compares the in vitro potency and available preclinical data of this compound with established SMO antagonists, namely cyclopamine, vismodegib, and sonidegib, to provide a preliminary assessment of its therapeutic index. While direct comparative studies on the therapeutic index of this compound are limited, this guide synthesizes available data to offer a foundational understanding for further research.

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation in adults can lead to the formation and growth of tumors. The SMO receptor is a central transducer of Hh signaling. This compound, as a SMO antagonist, functions by blocking the signaling cascade that leads to the activation of GLI transcription factors, which are responsible for the expression of genes involved in cell proliferation and survival.

cluster_Hh_Pathway Hedgehog Signaling Pathway cluster_Intervention Therapeutic Intervention Hh Hedgehog Ligand PTCH1 Patched-1 Receptor Hh->PTCH1 Binds and Inhibits SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI Transcription Factors SUFU->GLI Inhibits Target_Genes Target Gene Expression (Cell Proliferation, Survival) GLI->Target_Genes Activates MRT83 This compound MRT83->SMO Antagonizes

Caption: Mechanism of action of this compound in the Hedgehog signaling pathway.

Comparative In Vitro Potency

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a more potent inhibitor. Available data indicates that this compound is a highly potent SMO antagonist with an IC50 in the nanomolar range.[1] One study reported a pIC50 of 8.06 for this compound, which translates to an IC50 of approximately 8.71 nM.

For comparison, the IC50 values for other SMO antagonists across various cancer cell lines are presented below. It is important to note that these values can vary depending on the cell line and the specific assay conditions.

CompoundCell LineIC50 (nM)Reference
This compound Hh-responsive cells~8.71Derived from pIC50
Vismodegib (GDC-0449) Hedgehog-responsive cells3[2]
Various Cancer Cell Lines1.2 - 21.8 (µM)[3]
Sonidegib (LDE-225) Mouse Smo1.3[4]
Human Smo2.5[4]
Cyclopamine Hh-responsive cells46[4]

In Vivo Efficacy: Preclinical Animal Models

  • Cyclopamine: In a xenograft model of breast cancer, the combination of cyclopamine and paclitaxel significantly reduced tumor growth in mice.[2]

  • Sonidegib: In a medulloblastoma allograft mouse model, oral administration of sonidegib demonstrated dose-related antitumor activity, with higher doses leading to tumor regression.[4]

  • Vismodegib: Oral dosing of vismodegib has been shown to cause tumor regression in a mouse model of medulloblastoma.[5]

Preclinical Toxicity and Therapeutic Index Assessment

A comprehensive assessment of the therapeutic index requires both efficacy and toxicity data. The therapeutic index is typically calculated as the ratio of the toxic dose to the therapeutic dose.

Currently, there is a lack of publicly available preclinical toxicity data for this compound, such as the median lethal dose (LD50) or the no-observed-adverse-effect level (NOAEL).

For comparison, some toxicity information for other SMO inhibitors is available:

  • Cyclopamine: A study on a water-soluble salt of cyclopamine, cyclopamine tartrate (CycT), reported an LD50 of 62.5 mg/kg in mice, which was higher than that of cyclopamine (43.5 mg/kg).[6]

  • Vismodegib: Preclinical studies in rats indicated that vismodegib can be embryotoxic and fetotoxic at exposures comparable to the recommended human dose.[4] Repeat-dose toxicology studies in rats and dogs suggested potential for impaired reproductive function.[4]

  • Sonidegib: In clinical trials, sonidegib has been associated with adverse events such as muscle spasms, alopecia, and dysgeusia.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

cluster_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 48-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: A typical workflow for an in vitro cytotoxicity (MTT) assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or a comparator compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the compound concentrations to determine the IC50 value.

In Vivo Xenograft Model

Xenograft models are commonly used to evaluate the in vivo efficacy of anticancer compounds.

cluster_Workflow Xenograft Model Workflow A Implant human cancer cells subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer this compound or vehicle (e.g., oral gavage, intraperitoneal injection) C->D E Measure tumor volume and body weight regularly D->E F Sacrifice mice at the end of the study E->F G Excise and weigh tumors F->G H Calculate Tumor Growth Inhibition (TGI) G->H

Caption: A general workflow for an in vivo xenograft tumor model study.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth: Monitor the mice for tumor formation. Once tumors reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound at various doses and a vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume regularly (e.g., twice a week). Monitor the body weight of the mice as an indicator of general toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the percentage of tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion and Future Directions

This compound demonstrates high in vitro potency as a SMO antagonist, comparable to or exceeding that of other known inhibitors. However, a comprehensive assessment of its therapeutic index is currently limited by the lack of publicly available in vivo efficacy and toxicity data. To fully evaluate the therapeutic potential of this compound, further preclinical studies are warranted to determine its pharmacokinetic profile, in vivo antitumor activity in relevant cancer models, and a detailed toxicological profile. Such data will be crucial for establishing a reliable therapeutic index and guiding future clinical development.

References

Benchmarking MRT-83: A Comparative Analysis Against Standard-of-Care in Hedgehog Pathway-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comprehensive performance benchmark of MRT-83, a novel acylguanidine Smoothened (Smo) antagonist, against current standard-of-care treatments for Hedgehog (Hh) pathway-dependent malignancies, primarily focusing on Medulloblastoma and providing context for Basal Cell Carcinoma (BCC). Due to the availability of specific preclinical data for its potent derivative, MRT-92, this guide will use MRT-92 as a surrogate to illustrate the potential advantages of this chemical class over existing therapies.

The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant reactivation in adults is a known driver of several cancers, including a significant subset of Medulloblastoma and the vast majority of Basal Cell Carcinomas.[1][2] The standard-of-care for advanced forms of these cancers often involves targeting the Smoothened (SMO) protein, a key transducer in this pathway.[3][4][5][6][7]

Mechanism of Action: Targeting the Hedgehog Signaling Pathway

The canonical Hedgehog signaling pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, SHH) to the Patched-1 (PTCH1) receptor. This binding relieves the inhibition that PTCH1 exerts on Smoothened (SMO), allowing SMO to activate downstream signaling through the GLI family of transcription factors. In many cancers, mutations in PTCH1 or SMO lead to constitutive activation of the pathway, driving uncontrolled cell proliferation.[8] this compound and its derivatives, along with the standard-of-care drugs vismodegib and sonidegib, are small molecule inhibitors that bind to and antagonize SMO, thereby blocking downstream signaling.[3][8]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Inhibits GLI_active Active GLI GLI->GLI_active Translocates Target_Genes Target Gene Expression GLI_active->Target_Genes Promotes SHH SHH Ligand SHH->PTCH1 Binds MRT83 This compound / MRT-92 Vismodegib Sonidegib MRT83->SMO Inhibits

Figure 1: Simplified Hedgehog Signaling Pathway and Point of Inhibition.

Comparative Efficacy in Medulloblastoma

Medulloblastoma is the most common malignant brain tumor in children, with the SHH subtype accounting for a significant portion of cases.[9] The standard-of-care for medulloblastoma typically involves a combination of maximal safe surgical resection, craniospinal irradiation, and chemotherapy.[2][10][11] For SHH-driven medulloblastoma, Smoothened inhibitors are a key targeted therapy.

Preclinical data demonstrates that MRT-92, a derivative of this compound, exhibits significantly greater potency in inhibiting the proliferation of Hedgehog pathway-dependent cells compared to the standard-of-care Smoothened inhibitors, vismodegib and sonidegib, as well as the earlier experimental inhibitor, cyclopamine.

CompoundIC50 (nM) in SAG-induced GCP Proliferation
MRT-92 0.4
Cyclopamine6.0
Vismodegib (GDC-0449)3.0
Sonidegib (LDE225)2.0
Data sourced from a study on rat cerebellar granule precursors (GCPs), a cell type from which SHH-driven medulloblastoma is thought to arise.[12]

Furthermore, in a study using medulloblastoma cells from Ptc+/- mice, which have a constitutively active Hedgehog pathway, MRT-92 demonstrated potent inhibition of cell proliferation. At a concentration of 0.3 µM, MRT-92 inhibited the metabolic activity of these cells by over 50%.[12][13] To achieve a similar level of inhibition, a 10-fold higher concentration of vismodegib (3 µM) was required.[12][13]

While direct comparisons with standard chemotherapy are not available, the high potency of the this compound chemical class in preclinical models of medulloblastoma suggests a potential for improved efficacy in a clinical setting.

Standard-of-Care in Advanced Basal Cell Carcinoma

Basal Cell Carcinoma is the most common form of skin cancer, and its growth is driven by aberrant Hedgehog pathway activation in the majority of cases.[3][14] While most BCCs are treated with surgery or radiation, advanced cases that are locally advanced or metastatic are treated with oral Smoothened inhibitors.[1][3][4]

The two FDA-approved Smoothened inhibitors for advanced BCC are vismodegib and sonidegib.[3][4] Clinical trial data for these drugs in locally advanced BCC are summarized below.

TreatmentTrialObjective Response Rate (ORR)
Vismodegib ERIVANCE43%
Sonidegib BOLT58%
Objective response rates are from separate Phase II clinical trials and are not from a head-to-head comparison.[1]

Currently, there is no publicly available preclinical or clinical data directly comparing this compound or MRT-92 to vismodegib or sonidegib in the context of Basal Cell Carcinoma. However, given the shared mechanism of action, the superior potency of the this compound chemical class observed in medulloblastoma models suggests a potential for high efficacy in BCC as well.

Experimental Protocols

In Vitro Cell Proliferation Assay (SAG-Induced Granule Cell Precursors)

This assay is designed to determine the potency of Smoothened antagonists in inhibiting the proliferation of primary rat cerebellar granule precursors (GCPs) induced by a Smoothened agonist (SAG).

cluster_workflow Experimental Workflow start Isolate GCPs from P7 rat cerebella culture Culture GCPs in 96-well plates start->culture add_compounds Add increasing concentrations of test compounds (MRT-92, Vismodegib, etc.) culture->add_compounds add_sag Add Smoothened agonist (SAG) to induce proliferation add_compounds->add_sag incubate Incubate for 48 hours add_sag->incubate add_thymidine Add [3H]thymidine for final 16 hours incubate->add_thymidine harvest Harvest cells and measure [3H]thymidine incorporation add_thymidine->harvest analyze Analyze data to determine IC50 values harvest->analyze

Figure 2: Workflow for GCP Proliferation Assay.

Methodology:

  • Cell Isolation: Cerebellar granule precursors (GCPs) are isolated from postnatal day 7 rat pups.

  • Cell Culture: Cells are plated in 96-well plates in serum-free medium.

  • Compound Addition: Test compounds (MRT-92, vismodegib, sonidegib, cyclopamine) are added at a range of concentrations.

  • Proliferation Induction: The Smoothened agonist, SAG (at a concentration of 0.01 µM), is added to the wells to stimulate cell proliferation.

  • Incubation: The plates are incubated for 48 hours.

  • Proliferation Measurement: [3H]thymidine is added to the wells for the final 16 hours of incubation. The amount of incorporated [3H]thymidine, which is proportional to the rate of DNA synthesis and cell proliferation, is measured using a scintillation counter.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated from the dose-response curves.

In Vivo Tumor Growth Inhibition (Medulloblastoma Allograft Model)

While specific in vivo data for this compound is not detailed in the available literature, a general experimental workflow for assessing the efficacy of a compound like this compound or MRT-92 in a medulloblastoma mouse model is as follows:

cluster_workflow In Vivo Experimental Workflow start Implant medulloblastoma cells (e.g., from Ptc+/- mice) subcutaneously into immunocompromised mice tumor_growth Allow tumors to reach a palpable size start->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat Administer treatment (e.g., oral gavage of this compound) or vehicle control daily randomize->treat measure Measure tumor volume at regular intervals treat->measure end Euthanize mice when tumors reach a predetermined size or at the end of the study measure->end

Figure 3: General Workflow for In Vivo Medulloblastoma Model.

Methodology:

  • Cell Implantation: Medulloblastoma cells, often derived from a genetically engineered mouse model such as Ptc+/-, are implanted subcutaneously into the flanks of immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a specific size (e.g., 100-200 mm³).

  • Randomization: Mice are randomly assigned to different treatment groups, including a vehicle control group and one or more experimental groups receiving this compound at different doses.

  • Treatment Administration: The investigational drug is administered, typically daily via oral gavage.

  • Tumor Measurement: Tumor dimensions are measured at regular intervals (e.g., every 2-3 days) with calipers, and tumor volume is calculated.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and the tumor growth inhibition is calculated for the treatment groups.

Conclusion

The available preclinical data strongly suggests that the acylguanidine class of Smoothened antagonists, represented here by MRT-92, demonstrates significantly higher potency than the current standard-of-care Smoothened inhibitors in the context of Medulloblastoma. While direct comparative data for this compound, and for this class of compounds in Basal Cell Carcinoma, is needed, these findings highlight a promising new therapeutic avenue for patients with Hedgehog pathway-driven cancers. Further investigation is warranted to translate these potent preclinical findings into clinical benefits.

References

Safety Operating Guide

MRT-83: Essential Safety and Handling Information for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety, handling, and disposal information for MRT-83, a potent Smoothened (Smo) antagonist. Adherence to these guidelines is essential for ensuring laboratory safety and proper experimental conduct.

Chemical and Physical Properties

This compound, with the full chemical name N-(2-methyl-5-(3-(3,4,5-trimethoxybenzoyl)guanidino)phenyl)biphenyl-4-carboxamide, is a research chemical belonging to the acylguanidine family of molecules.[1] It is a potent antagonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway.[1]

Quantitative Data Summary:

PropertyValueReference
Molecular Formula C33H34N4O5Inferred from structure
Molecular Weight 566.65 g/mol Inferred from structure
Form Pale yellow solid (as hydrochloride salt)[2]
Melting Point 155-159 °C (as hydrochloride salt)[2]
IC50 (BODIPY-cyclopamine binding, HEK-hSmo cells) 4.6 nM[3]
IC50 (ShhN-induced Gli-luciferase, Shh-light2 cells) ~3 nM[4]
IC50 (SAG-induced GCP proliferation) ~6 nM[3]

Proper Disposal Procedures

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is publicly available. The following are general guidelines for the disposal of similar research-grade chemical compounds. Users must consult the specific SDS provided by the supplier for complete and accurate disposal instructions.

General Disposal Guidelines:

  • Waste Identification: this compound waste should be classified as hazardous chemical waste.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid incompatible reactions.

  • Containerization:

    • Use clearly labeled, sealed, and appropriate waste containers for solid and liquid waste.

    • Solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats, and vials) should be placed in a designated, sealed hazardous waste bag or container.

    • Liquid waste (e.g., unused solutions, contaminated solvents) should be collected in a labeled, leak-proof, and chemically resistant container. The container should be kept closed when not in use.

  • Disposal Method:

    • All this compound waste must be disposed of through a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in regular trash.

  • Decontamination:

    • Decontaminate all work surfaces and equipment that have come into contact with this compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a detergent and water.

    • Dispose of all decontamination materials as hazardous waste.

Experimental Protocols

This compound is a potent antagonist of the Smoothened receptor and has been used in various in vitro and in vivo studies to probe the Hedgehog signaling pathway.

Synthesis of this compound Hydrochloride[2]

This compound hydrochloride can be synthesized by reacting N-(5-amino-2-methylphenyl)biphenyl-4-carboxamide with 1-(3,4,5-trimethoxybenzoyl)cyanamide, followed by treatment with methanolic HCl.

Materials:

  • N-(5-amino-2-methylphenyl)biphenyl-4-carboxamide

  • 1-(3,4,5-trimethoxybenzoyl)cyanamide

  • Toluene

  • Methanolic HCl

Procedure:

  • Suspend 1-(3,4,5-trimethoxybenzoyl)cyanamide (0.9 mmol) in toluene (40 mL).

  • Add N-(5-amino-2-methylphenyl)biphenyl-4-carboxamide hydrochloride (0.99 mmol).

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature.

  • Filter the resulting precipitate and wash with diethyl ether.

  • Treat the solid with 2M HCl in methanol overnight.

  • Evaporate the solvent to obtain this compound hydrochloride as a pale yellow solid.

Cell-Based Hedgehog Signaling Assay (Luciferase Reporter)[4]

This assay measures the ability of this compound to inhibit Hedgehog-induced gene transcription.

Materials:

  • Shh-light2 cells (NIH-3T3 cells stably transfected with a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase reporter)

  • Sonic Hedgehog N-terminal signaling domain (ShhN)

  • This compound

  • Dual-Glo Luciferase Assay System

  • Cell culture medium and supplements

Procedure:

  • Plate Shh-light2 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound for 1 hour.

  • Stimulate the cells with a constant concentration of ShhN (e.g., 3 nM) for 72 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer according to the Dual-Glo Luciferase Assay System protocol.

  • Normalize the firefly luciferase signal to the Renilla luciferase signal to control for cell viability and transfection efficiency.

  • Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value.

Signaling Pathway and Experimental Workflow

Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in several cancers. The core of the pathway involves the transmembrane proteins Patched (PTCH) and Smoothened (SMO).

Hedgehog_Signaling_Pathway cluster_off Hh Pathway OFF cluster_on Hh Pathway ON cluster_antagonist Mechanism of this compound PTCH_off PTCH1 SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_Gli SUFU-GLI Complex Proteasome Proteasomal Degradation SUFU_Gli->Proteasome GLI_R GLI-R (Repressor) Proteasome->GLI_R Nucleus_off Nucleus Target_Genes_off Target Genes (Transcription OFF) Hh Hedgehog (e.g., SHH) PTCH_on PTCH1 Hh->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved SUFU SUFU SMO_on->SUFU Inhibits GLI_A GLI-A (Activator) SUFU->GLI_A Releases Nucleus_on Nucleus Target_Genes_on Target Genes (Transcription ON) MRT83 This compound SMO_blocked SMO MRT83->SMO_blocked Antagonizes

Caption: Hedgehog signaling pathway and the mechanism of this compound action.

Experimental Workflow for this compound Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a cell-based assay.

Experimental_Workflow start Start cell_culture 1. Culture Shh-light2 cells start->cell_culture plating 2. Plate cells in 96-well plates cell_culture->plating treatment 3. Treat with this compound (various concentrations) plating->treatment stimulation 4. Stimulate with ShhN treatment->stimulation incubation 5. Incubate for 72 hours stimulation->incubation lysis 6. Lyse cells incubation->lysis luciferase_assay 7. Perform Dual-Glo Luciferase Assay lysis->luciferase_assay data_analysis 8. Analyze data and determine IC50 luciferase_assay->data_analysis end End data_analysis->end

Caption: Workflow for cell-based efficacy testing of this compound.

References

Personal protective equipment for handling MRT-83

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of MRT-83, a potent Smoothened (Smo) antagonist that blocks the Hedgehog (Hh) signaling pathway.[1] Given its high potency and potential biological activity, stringent safety protocols are imperative to ensure personnel safety and prevent contamination. This document outlines the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk.

Understanding the Hazard: this compound Profile

This compound is a small molecule inhibitor with a molecular formula of C₃₁H₃₀N₄O₅. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a potent, biologically active compound necessitates handling it with the highest degree of caution, similar to other hazardous drugs or potent APIs.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first line of defense against exposure to potent compounds like this compound. A multi-layered approach to PPE is recommended.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecifications and Use
Primary Protection Disposable Gown/Lab CoatSolid front, back closure, long-sleeved with tight-fitting cuffs. Made of a low-lint, impervious material. Must be changed immediately if contaminated.
Double GlovesTwo pairs of chemotherapy-rated nitrile gloves. The outer glove should be changed regularly and immediately upon suspected contamination. The inner glove should be tucked under the gown cuff.
Eye ProtectionANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to goggles when there is a risk of splashes.
Respiratory ProtectionFor handling powders outside of a containment enclosure, a NIOSH-approved N95 or higher-rated respirator is mandatory. For operations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) should be used.
Secondary Protection Shoe CoversDisposable, slip-resistant shoe covers should be worn in the designated handling area and removed before exiting.
Hair CoverA disposable bouffant cap or hair net to contain hair.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood, biological safety cabinet, or a containment isolator to minimize the risk of inhalation and environmental contamination.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Containment) cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Containment Area prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials weigh Weigh this compound Powder prep_materials->weigh Enter Containment dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot and Store dissolve->aliquot decontaminate_surfaces Decontaminate Surfaces aliquot->decontaminate_surfaces Exit Containment decontaminate_equipment Decontaminate Equipment decontaminate_surfaces->decontaminate_equipment dispose_waste Segregate and Dispose of Waste decontaminate_equipment->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe

Caption: Workflow for the safe handling of this compound, from preparation to post-handling procedures.

Preparation
  • Don PPE: Before entering the designated handling area, put on all required PPE as specified in Table 1, ensuring a proper fit.

  • Prepare Containment Area: Verify that the chemical fume hood or other containment device is functioning correctly. Cover the work surface with disposable, absorbent, plastic-backed liners.

  • Assemble Materials: Gather all necessary equipment, including vials, solvents, pipettes, and waste containers, and place them within the containment area to minimize traffic in and out of the hood.

Handling (within Containment)
  • Weighing: Carefully weigh the required amount of this compound powder. Use a dedicated, calibrated balance inside the containment area if possible. If not, use a sealed weighing container.

  • Dissolving: Add the solvent to the vial containing the this compound powder slowly to avoid splashing. Cap the vial and mix gently until the compound is fully dissolved.

  • Aliquoting and Storage: Dispense the this compound solution into clearly labeled, sealed containers for storage.

Post-Handling and Decontamination
  • Surface Decontamination: Wipe down all surfaces within the containment area with an appropriate deactivating solution (e.g., a solution of sodium hypochlorite followed by a rinse with 70% ethanol and then water), followed by a final wipe with a dry cloth.

  • Equipment Decontamination: All non-disposable equipment that has come into contact with this compound should be thoroughly cleaned and decontaminated.

  • Waste Disposal: Segregate all contaminated waste as outlined in the disposal plan.

  • Doffing PPE: Remove PPE in the correct order (shoe covers, outer gloves, gown, face shield/goggles, hair cover, inner gloves, respirator) to avoid self-contamination. Wash hands thoroughly with soap and water immediately after removing all PPE.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

Table 2: Disposal Guidelines for this compound and Associated Waste

Waste TypeDisposal Procedure
Unused this compound Powder Treat as hazardous chemical waste. Dispose of in a clearly labeled, sealed container in accordance with institutional and local regulations for chemical waste.
This compound Solutions Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Contaminated Sharps Dispose of in a designated, puncture-proof sharps container for hazardous chemical waste.
Contaminated Labware (vials, pipette tips, etc.) Place in a designated, sealed hazardous waste bag or container.
Contaminated PPE All disposable PPE (gowns, gloves, shoe covers, etc.) must be placed in a designated, sealed hazardous waste bag immediately after use.

Disposal Workflow

cluster_waste_gen Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal solid_waste Contaminated Solids (PPE, Labware) solid_container Hazardous Waste Bag/Container solid_waste->solid_container liquid_waste This compound Solutions liquid_container Sealed Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup documentation Complete Hazardous Waste Manifest ehs_pickup->documentation

Caption: Step-by-step process for the safe segregation and disposal of this compound waste.

By adhering to these stringent safety and handling protocols, researchers can minimize the risks associated with the potent Smoothened antagonist, this compound, ensuring a safe laboratory environment for all personnel.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。